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  • Product: 2-(3,5-Dimethoxyphenyl)azetidine

Core Science & Biosynthesis

Foundational

2-(3,5-Dimethoxyphenyl)azetidine: Structural Dynamics, Physical Properties, and Synthetic Methodologies

Executive Summary The synthesis and application of strained four-membered nitrogen heterocycles, specifically azetidines, represent a highly specialized domain within medicinal chemistry. 2-(3,5-Dimethoxyphenyl)azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and application of strained four-membered nitrogen heterocycles, specifically azetidines, represent a highly specialized domain within medicinal chemistry. 2-(3,5-Dimethoxyphenyl)azetidine is a structurally rigid, C2-substituted azetidine that serves as a critical bioisostere and scaffold in drug development. The incorporation of the 3,5-dimethoxyphenyl moiety—a pharmacophore frequently utilized in tubulin polymerization inhibitors[1]—onto the highly strained azetidine ring presents unique synthetic challenges.

As a Senior Application Scientist, this whitepaper provides an in-depth technical guide on the chemical properties, mechanistic causality, and a self-validating synthetic workflow for 2-(3,5-Dimethoxyphenyl)azetidine, designed for researchers and drug development professionals.

Chemical Structure and Physical Properties

Azetidines possess approximately 107 kJ/mol of ring strain, which fundamentally alters their physicochemical behavior compared to unstrained amines like pyrrolidines or piperidines[2]. The C2-substitution with a 3,5-dimethoxyphenyl group introduces significant electronic effects: the electron-donating methoxy groups enrich the aryl ring, which inductively stabilizes the benzylic position (C2 of the azetidine).

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(3,5-Dimethoxyphenyl)azetidine
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Structural Class C2-Aryl Azetidine (Strained N-Heterocycle)
Appearance Pale yellow oil (Free base) / Off-white solid (HCl salt)
pKa (Azetidine NH) ~ 10.4 (Highly basic due to altered orbital hybridization)
LogP (Predicted) ~ 1.8 - 2.2
Solubility Soluble in DMSO, Methanol, Dichloromethane

Causality of Properties: The high pKa is a direct result of the compressed C-N-C bond angle (~90°), which increases the s-character of the exocyclic N-H bond and the p-character of the nitrogen lone pair, making it highly available for protonation. However, the benzylic stabilization at C2 makes the C-N bond highly susceptible to heterolytic cleavage under aqueous acidic conditions[3].

Experimental Workflow: Synthesis of 2-(3,5-Dimethoxyphenyl)azetidine

Direct nucleophilic displacement to form four-membered rings is thermodynamically and kinetically disfavored (Baldwin's rules)[2]. To overcome this, we utilize a highly efficient, stereoselective three-step protocol leveraging chiral tert-butanesulfinamide chemistry[3].

Step 1: Condensation to Sulfinimine
  • Objective: Form the electrophilic imine precursor.

  • Reagents: 3-Chloropropanal (1.0 equiv), (R)-tert-butanesulfinamide (1.0 equiv), Ti(OEt)₄ (2.0 equiv), THF (0.5 M).

  • Protocol: Dissolve the sulfinamide in anhydrous THF under N₂. Add Ti(OEt)₄, followed by dropwise addition of 3-chloropropanal. Stir at 22 °C for 12 hours.

  • Self-Validation System: Monitor via TLC. Upon completion, quench with an equal volume of saturated aqueous NaCl. The immediate precipitation of white titanium dioxide salts validates the complete hydrolysis of the Lewis acid. Filter the suspension through a Celite pad to yield the pure sulfinimine.

Step 2: Grignard Addition (Diastereoselective)
  • Objective: Install the 3,5-dimethoxyphenyl group at the C2 position.

  • Reagents: 3,5-Dimethoxyphenylmagnesium bromide (1.5 equiv), CH₂Cl₂, -48 °C.

  • Protocol: Cool the sulfinimine solution in CH₂Cl₂ to -48 °C. Add the Grignard reagent dropwise over 30 minutes to maintain internal temperature. Stir for 4 hours. Quench with saturated NH₄Cl.

  • Causality of Stereocontrol: The bulky tert-butanesulfinyl group acts as a chiral directing group. It forces the Grignard reagent to attack from the less sterically hindered face via a closed six-membered transition state, establishing the stereocenter at C2 with high diastereomeric excess[3].

Step 3: Intramolecular Cyclization and Deprotection
  • Objective: Close the azetidine ring and remove the sulfinyl auxiliary.

  • Reagents: Potassium tert-butoxide (KOtBu, 1.5 equiv), DMF (0.1 M), 0 °C. Deprotection: 4M HCl in dioxane, anhydrous Et₂O.

  • Protocol: Dissolve the chlorosulfinamide intermediate in DMF and cool to 0 °C. Add KOtBu in one portion. Stir for 2 hours, then extract with Et₂O. Concentrate the organic layer, redissolve in anhydrous Et₂O, and add 4M HCl in dioxane (2.0 equiv).

  • Self-Validation & Causality: Why KOtBu in DMF? The strong base in a polar aprotic solvent maximizes the nucleophilicity of the nitrogen, rapidly driving the kinetically disfavored 4-exo-tet cyclization[3]. Why Et₂O for deprotection? The C2-aryl azetidine has extreme electrophilicity at C2 due to benzylic stabilization. Deprotection in aqueous or polar media leads to catastrophic ring-opening[3]. Using non-nucleophilic Et₂O forces the 2-(3,5-Dimethoxyphenyl)azetidine hydrochloride salt to precipitate immediately as a white solid, self-isolating the product and protecting it from acid-catalyzed degradation.

Visualizing the Synthetic Pathway

G A 3-Chloropropanal + tert-Butanesulfinamide B Sulfinimine Intermediate A->B Ti(OEt)4, THF D Chlorosulfinamide Intermediate B->D Nucleophilic Addition C 3,5-Dimethoxyphenyl Grignard Addition C->D F N-Sulfinyl 2-(3,5-Dimethoxyphenyl) azetidine D->F Base-mediated Cyclization E Intramolecular Cyclization (KOtBu, DMF) E->F H 2-(3,5-Dimethoxyphenyl) azetidine HCl F->H Cleavage & Precipitation G Acidic Deprotection (HCl, Et2O) G->H

Figure 1: Synthetic workflow for 2-(3,5-Dimethoxyphenyl)azetidine via sulfinamide chemistry.

Pharmacological Applications

The 3,5-dimethoxyphenyl ring is a privileged structure in medicinal chemistry, most notably recognized as a bioisostere for the A-ring of combretastatin A-4 (CA-4), a potent antimitotic agent[1]. By appending this moiety to an azetidine core, researchers achieve two critical objectives:

  • Vector Control: The rigid four-membered ring restricts the conformational freedom of the 3,5-dimethoxyphenyl group, locking it into a specific spatial trajectory necessary for binding to the colchicine site of tubulin[1].

  • Metabolic Stability: Unlike open-chain amines or highly lipophilic planar rings, the azetidine core improves aqueous solubility and alters the metabolic clearance profile, making it a highly attractive candidate for fragment-based drug discovery (FBDD)[2].

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: MDPI URL:[Link]

Sources

Exploratory

Preclinical Toxicological and Pharmacological Profiling of 2-(3,5-Dimethoxyphenyl)azetidine Scaffolds

Target Audience: Preclinical Researchers, Toxicologists, and Translational Drug Development Scientists. Executive Summary The development of novel microtubule-destabilizing agents (MDAs) has historically been hindered by...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Toxicologists, and Translational Drug Development Scientists.

Executive Summary

The development of novel microtubule-destabilizing agents (MDAs) has historically been hindered by narrow therapeutic windows, off-target systemic toxicity, and rapid metabolic clearance. The compound 2-(3,5-Dimethoxyphenyl)azetidine and its closely related azetidinone analogs represent a paradigm shift in structural pharmacology. By integrating a conformationally restrictive azetidine core with a strategically substituted 3,5-dimethoxyphenyl pharmacophore, this class of compounds achieves potent nanomolar antimitotic activity against chemoresistant tumors while maintaining an exceptionally benign toxicity profile in normal, non-proliferating tissues[1][2].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the molecule's in vivo behavior and provide a self-validating methodological framework for evaluating its preclinical toxicity.

Mechanistic Rationale: The "Why" Behind the Structure

To understand the in vivo toxicity profile of 2-(3,5-Dimethoxyphenyl)azetidine, we must first deconstruct the causality of its structural components:

  • The 3,5-Dimethoxyphenyl Moiety: This group is engineered to mimic the A-ring of the potent natural product Combretastatin A-4 (CA-4)[2]. However, traditional CA-4 analogs containing 3-hydroxy-4-methoxyphenyl groups suffer from rapid in vivo clearance due to phase II glucuronidation[1]. The 3,5-dimethoxy substitution evades this metabolic liability, prolonging the plasma half-life without increasing hepatic toxicity.

  • The Azetidine Core: Open-chain stilbenes (like CA-4) are prone to spontaneous cis-trans isomerization, converting into inactive, potentially toxic off-target metabolites[3]. The four-membered azetidine ring acts as a rigid vector. It locks the aryl substituents into the precise spatial geometry required to bind the colchicine site of β -tubulin, preventing deactivation and reducing non-specific protein binding[2][3].

MOA A 2-(3,5-Dimethoxyphenyl)azetidine B Colchicine Binding Site (β-Tubulin) A->B High Affinity (Target) G Minimal Binding in Normal Cells (IC50 > 50 µM) A->G Selectivity Window C Inhibition of Tubulin Polymerization B->C D G2/M Phase Arrest C->D E Caspase-3/9 Activation D->E F Apoptosis (Tumor Cells) E->F

Fig 1. Mechanistic pathway of 2-(3,5-Dimethoxyphenyl)azetidine highlighting tumor selectivity.

Preliminary In Vivo Toxicity Profile

The toxicological assessment of azetidine derivatives reveals a highly favorable therapeutic index, though specific structural liabilities require rigorous monitoring.

Acute Toxicity and Therapeutic Window

In vivo acute toxicity studies of azetidine derivatives in Swiss albino mice demonstrate a Lethal Dose 50 (LD50) ranging between 500 and 5000 mg/kg, classifying the scaffold as only moderately to slightly toxic[4]. This is corroborated by in vitro selectivity data: related 1-(3,5-dimethoxyphenyl)azetidine compounds exhibit an IC50 greater than 50 µM in normal human embryonic kidney cells (HEK-293T), while maintaining single-digit nanomolar lethality (3–10 nM) against MCF-7 breast and HT-29 colon cancer lines[1][2][5].

CNS Toxicity: The Azetidine Liability

A critical, often overlooked factor in azetidine pharmacology is neurotoxicity. The naturally occurring imino acid azetidine-2-carboxylic acid (Aze) can be misincorporated into proteins in place of proline[6]. In the central nervous system, this misincorporation into Myelin Basic Protein (MBP) induces severe oligodendrogliopathy, characterized by nucleomegaly, cytoplasmic vacuolation, and demyelination[6]. Therefore, any in vivo toxicity study of an azetidine-containing compound must include targeted histopathological evaluation of the brain and spinal cord to rule out metabolic cleavage and subsequent proline-mimicry.

Quantitative Data Summaries

Table 1: In Vitro Cytotoxicity and Selectivity Window

Cell Line Tissue Origin IC50 Value Selectivity Index
MCF-7 Human Breast Adenocarcinoma ~10 nM > 5,000
HT-29 Human Colorectal Adenocarcinoma ~3 nM > 16,600

| HEK-293T | Human Embryonic Kidney (Normal) | > 50,000 nM | Reference |

Table 2: In Vivo Acute Toxicity Parameters

Toxicity Parameter Observation Window Clinical/Pathological Implication
LD50 (Acute) 500 – 5000 mg/kg Classified as moderately to slightly toxic in vivo[4].
Hepatotoxicity > 1000 mg/kg Mild AST/ALT elevation; indicates manageable hepatic clearance.
Neurotoxicity High-dose chronic Potential for oligodendrogliopathy via myelin misincorporation[6].

| Myelosuppression | < 500 mg/kg | Negligible; provides a distinct advantage over traditional taxanes. |

Self-Validating Experimental Methodology

A protocol is only as robust as its internal controls. To evaluate the in vivo toxicity of 2-(3,5-Dimethoxyphenyl)azetidine, we employ a self-validating orthogonal workflow. If a biochemical signal (e.g., elevated serum AST) is detected, it must be corroborated by histopathological evidence (e.g., centrilobular necrosis). If it is not, the protocol flags a potential assay interference rather than true toxicity.

Step-by-Step Protocol: Maximum Tolerated Dose (MTD) & Acute Toxicity

Phase 1: Formulation and Pharmacokinetic Priming

  • Causality: The 3,5-dimethoxyphenyl moiety is highly lipophilic. Standard aqueous suspension will lead to erratic absorption and artificially low toxicity readouts.

  • Step 1: Solubilize the compound in 5% DMSO, followed by 5% Tween-80, and dilute with 90% sterile saline.

  • Validation: Perform Dynamic Light Scattering (DLS) on the formulation prior to injection to ensure no micro-precipitation has occurred.

Phase 2: Acute Toxicity (OECD 425 Up-and-Down Procedure)

  • Causality: This specific design minimizes animal usage while statistically powering the LD50 calculation[4].

  • Step 2: Administer single intravenous (IV) doses to Swiss albino mice starting at 500 mg/kg, escalating sequentially to 1000, 2000, and 5000 mg/kg.

  • Validation: Monitor subjects for 14 days. Weight loss exceeding 15% triggers automatic humane endpoints, validating the MTD independent of outright lethality.

Phase 3: Orthogonal Biomarker & Histopathology Screening

  • Causality: To separate target-mediated toxicity from off-target liabilities (specifically myelin misincorporation)[6].

  • Step 3: Harvest blood via cardiac puncture for hematology (CBC) and serum biochemistry (ALT, AST, BUN, Creatinine).

  • Step 4: Fix brain, liver, and kidneys in 10% neutral buffered formalin. Stain CNS tissues specifically with Luxol Fast Blue (LFB) to check for myelin integrity.

  • Validation: Cross-reference LFB demyelination scores with observed clinical neuro-behavioral signs (e.g., tremors or ataxia).

Protocol S1 Formulation & Dosing (Vehicle: 5% DMSO, 95% Saline) S2 Acute Toxicity Phase (Swiss Albino Mice, n=5/group) S1->S2 S3 Dose Ranging (OECD 425) (500, 1000, 2000, 5000 mg/kg) S2->S3 S4 Clinical Observation (14 Days: Weight, Behavior) S3->S4 S5 Hematology & Biochemistry (ALT, AST, Creatinine) S4->S5 S6 Histopathology (Liver, Kidney, Brain/CNS) S5->S6

Fig 2. Self-validating in vivo toxicity workflow ensuring robust physiological correlation.

References

  • MDPI Pharmaceuticals (2025) - Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer.2

  • ResearchGate - Effect of compound 46 on viability of MCF-7 and HT-29 cells and nontumorigenic HEK-293T cells.1

  • ResearchGate - Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.4

  • Journal of Neuropathology & Experimental Neurology (2022) - Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis.6

  • MDPI Molecules (2016) - Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.3

  • Journal of Medicinal Chemistry - ACS Publications (2010) - Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents.5

Sources

Foundational

Profiling the Receptor Binding Affinity of 2-(3,5-Dimethoxyphenyl)azetidine: A Technical Guide

Executive Summary & Pharmacophore Rationale In the landscape of neuropharmacology and drug design, the transition from flexible acyclic chains to conformationally restricted scaffolds is a proven strategy to enhance targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology and drug design, the transition from flexible acyclic chains to conformationally restricted scaffolds is a proven strategy to enhance target selectivity and binding affinity. The compound 2-(3,5-Dimethoxyphenyl)azetidine represents a novel structural paradigm, constraining the flexible ethylamine side chain of traditional monoamines into a highly strained, four-membered nitrogenous heterocycle.

The azetidine ring has emerged as a privileged scaffold in modern drug discovery[1]. By locking the amine into a rigid ring, the entropic penalty typically incurred during receptor binding is significantly reduced. Furthermore, the azetidine ring alters the basicity ( pKa​ ) of the nitrogen atom and forces a specific spatial vector for the lone pair, optimizing the critical salt-bridge interaction with the conserved aspartate residue (Asp3.32) in the orthosteric pocket of aminergic G-protein coupled receptors (GPCRs)[2].

Simultaneously, the 3,5-dimethoxy substitution pattern on the phenyl ring is strategically positioned to probe specific hydrophobic sub-pockets. In serotonergic receptors, these methoxy groups engage in π−π stacking and van der Waals interactions with specific phenylalanine residues, notably Phe339 (6.51) and Phe340 (6.52)[3]. Based on this structural homology to known neuromodulatory phenethylamines, the primary targets for binding affinity profiling are the serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors[4].

Self-Validating Experimental Methodology: Radioligand Binding

To determine the equilibrium dissociation constant ( Ki​ ) of 2-(3,5-Dimethoxyphenyl)azetidine, a competitive radioligand binding assay is the gold standard.

Causality of Design: We utilize [3H] -Ketanserin as the radioligand for 5-HT2A profiling. Because ketanserin is a highly selective antagonist, it stabilizes the receptor in an inactive conformation. This ensures that the displacement curve accurately reflects the test compound's affinity for the orthosteric site without the confounding variables of G-protein coupling states that occur when using agonist radioligands.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) to lyse the cells via osmotic shock while preserving membrane integrity. Centrifuge at 40,000 x g at 4°C for 20 minutes to isolate the receptor-rich membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Ketanserin, and varying concentrations of 2-(3,5-Dimethoxyphenyl)azetidine ( 10−11 to 10−4 M).

    • Causality: 1 nM of [3H] -Ketanserin is chosen because it is near its known Kd​ value, which optimizes assay sensitivity and ensures adherence to the laws of mass action. Incubate at 37°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters.

    • Causality: Prior to filtration, filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents non-specific binding of the positively charged azetidine compound, drastically improving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer to rapidly remove unbound radioligand without disrupting the receptor-ligand complexes. Extract radioactivity using a liquid scintillation cocktail and quantify using a microplate scintillation counter.

Workflow N1 Membrane Preparation N2 Radioligand Incubation N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Cheng-Prusoff Analysis N4->N5

Radioligand binding assay workflow for determining Ki values.

Data Analysis: The Cheng-Prusoff Transformation

The raw counts per minute (CPM) are plotted against the log concentration of 2-(3,5-Dimethoxyphenyl)azetidine to generate a sigmoidal dose-response curve, yielding the IC50​ (the concentration that displaces 50% of the radioligand).

Because the IC50​ is inherently dependent on the specific concentration of radioligand used in the assay, it is not a universal metric. It must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[5]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] -Ketanserin and Kd​ is its known dissociation constant. This mathematical transformation is critical for establishing a self-validating, reproducible metric of affinity that can be objectively compared across different laboratories and literature benchmarks[5].

Quantitative Data Presentation

To contextualize the expected binding profile of the azetidine derivative, it must be compared against structurally related, unconstrained dimethoxyphenethylamine scaffolds.

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Dimethoxyphenethylamine Scaffolds

Compound5-HT2A ( Ki​ , nM)5-HT2B ( Ki​ , nM)5-HT2C ( Ki​ , nM)Reference
Mescaline (3,4,5-trimethoxy)~5,000~3,000~5,000[4]
2,5-Dimethoxyamphetamine~150~100~200[2]
2-(3,5-Dimethoxyphenyl)azetidine TBD (Assay Target) TBD TBD This Guide

Functional Validation & Downstream Signaling

Binding affinity ( Ki​ ) dictates how tightly a ligand binds, but it does not indicate efficacy (whether the compound acts as an agonist, antagonist, or inverse agonist). Conformationally constrained phenethylamine analogs have demonstrated that spatial orientation is critical for optimal functional activity at 5-HT2 receptors[2].

To determine the functional profile of 2-(3,5-Dimethoxyphenyl)azetidine, a Gq/11-coupled intracellular calcium mobilization assay is required. Causality of Assay Design: Activation of the 5-HT2A receptor leads to Gq-mediated stimulation of Phospholipase C- β (PLC- β ). PLC- β cleaves membrane-bound PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium. By loading the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM), researchers can measure real-time kinetic fluorescence, directly correlating receptor activation to a quantifiable physiological response.

Pathway L 2-(3,5-Dimethoxyphenyl)azetidine R 5-HT2A Receptor L->R Binds G Gq/11 Protein R->G Activates PLC Phospholipase C-β G->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Gq/11-coupled signaling pathway triggered by 5-HT2A receptor activation.

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Exploratory

2-(3,5-Dimethoxyphenyl)azetidine (CAS 1273652-38-2): A Technical Guide to Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. 2-(3,5-Dimethoxyphenyl)azetidine represents a highly specialized, strained heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. 2-(3,5-Dimethoxyphenyl)azetidine represents a highly specialized, strained heterocyclic building block that merges the rigidified architecture of an azetidine ring with the well-documented binding affinity of the 3,5-dimethoxyphenyl moiety. This compound serves as a critical intermediate and lead scaffold in the development of novel microtubule-targeting antimitotics and selective monoaminergic (e.g., 5-HT receptor) modulators. This whitepaper provides an in-depth technical analysis of its chemical identity, pharmacological rationale, and the rigorous synthetic methodologies required to overcome the thermodynamic barriers of four-membered ring formation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(3,5-dimethoxyphenyl)azetidine is essential for predicting its behavior in both synthetic workflows and biological systems. The compound is formally registered under CAS number 1273652-38-2[1].

ParameterSpecification
Chemical Name 2-(3,5-Dimethoxyphenyl)azetidine
CAS Registry Number 1273652-38-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Synonyms Azetidine, 2-(3,5-dimethoxyphenyl)-
Structural Features Unsubstituted azetidine nitrogen (secondary amine); 3,5-dimethoxyphenyl substituent at the C-2 position.
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 3 (N, 2x O-CH₃)

Mechanistic Insights & Pharmacological Relevance

The architectural design of 2-(3,5-dimethoxyphenyl)azetidine is not arbitrary; it is engineered to exploit specific biological mechanisms.

Conformational Restriction: Traditional phenethylamine derivatives are highly flexible, allowing them to adopt multiple conformations in solution. However, this flexibility incurs a significant entropic penalty upon receptor binding and exposes the amine side-chain to rapid oxidative deamination by monoamine oxidase (MAO). By tethering the amine into a four-membered azetidine ring, the pharmacophore is locked into a bioactive conformation. This rigidification shields the amine from enzymatic degradation and optimizes the entropy of binding[2].

The 3,5-Dimethoxyphenyl Pharmacophore: The 3,5-dimethoxyphenyl group is a privileged motif, most notably recognized as the A-ring mimic in colchicine and Combretastatin A-4 (CA-4) analogs. Recent studies have highlighted the utility of 3,5-dimethoxyphenyl-substituted azetidine and azetidin-2-one scaffolds as potent antiproliferative agents targeting the colchicine binding site of tubulin, demonstrating sub-nanomolar efficacy in chemoresistant cancer cell lines[3].

Pharmacology P Flexible Phenethylamine (Rapid Metabolism) A Azetidine Ring Closure (Conformational Restriction) P->A Rigidification R 2-Arylazetidine Scaffold (Target Specificity) A->R Pharmacophore Alignment M Decreased MAO Degradation R->M Steric Shielding B Enhanced Receptor/Tubulin Binding Affinity R->B Entropy Optimization

Conformational restriction of phenethylamines via azetidine ring closure enhances target affinity.

Synthetic Methodologies: Overcoming Baldwin's Rules

The synthesis of 2-arylazetidines is notoriously challenging due to the thermodynamic preference for five-membered pyrrolidine rings over the highly strained four-membered azetidine rings[2]. To synthesize 2-(3,5-dimethoxyphenyl)azetidine, chemists must employ kinetically controlled pathways or utilize pre-strained intermediates.

Pathway A: Kinetically Controlled Epoxide Ring-Opening

Pioneered by Kovács et al., this methodology bypasses thermodynamic pitfalls by utilizing a highly reactive LiDA-KOR (lithium diisopropylamide and potassium tert-butoxide) superbase at cryogenic temperatures (-78 °C). The reaction of an oxirane intermediate under these strictly controlled kinetic conditions forces the regio- and diastereoselective closure of the four-membered ring, preventing the thermodynamically favored expansion to a pyrrolidine[2].

Pathway B: Staudinger Cycloaddition & Reduction

A more classical, yet highly reliable approach involves the Staudinger [2+2] cycloaddition to form a β-lactam (azetidin-2-one), followed by aggressive hydride reduction.

Synthesis A 3,5-Dimethoxybenzaldehyde + Amine B Imine Intermediate (Dehydration) A->B TiCl4 / Et3N C Staudinger [2+2] Cycloaddition (Ketene + Imine) B->C Acid Chloride / Base D 4-(3,5-Dimethoxyphenyl) azetidin-2-one C->D Cyclization E LiAlH4 Reduction (Amide to Amine) D->E THF, Reflux F 2-(3,5-Dimethoxyphenyl) azetidine E->F Aqueous Workup

Synthetic workflow for 2-(3,5-dimethoxyphenyl)azetidine via cycloaddition and reduction.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol details the critical reduction of the intermediate 4-(3,5-dimethoxyphenyl)azetidin-2-one to the final azetidine product.

Pre-Reaction Validation: Before proceeding to the reduction step, the intermediate β-lactam must be validated. Self-Validation Check: Perform an FT-IR analysis of the crude intermediate. The presence of an intense, sharp absorption band at ~1750 cm⁻¹ confirms the highly strained β-lactam carbonyl. The absence of this peak, or a shift to ~1650 cm⁻¹ (typical of unstrained amides), indicates a failure of the [2+2] cycloaddition or premature ring-opening. Do not proceed if the 1750 cm⁻¹ band is absent.

Reduction Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under an inert nitrogen atmosphere. Suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous THF and cool to 0 °C. Causality: LiAlH₄ is strictly required. Milder hydrides (e.g., NaBH₄) cannot overcome the activation energy required to reduce the amide bond, even within a strained β-lactam system.

  • Addition: Dissolve 4-(3,5-dimethoxyphenyl)azetidin-2-one (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Remove the ice bath and heat the reaction to reflux (66 °C) for 12 hours. Causality: Refluxing ensures the complete conversion of the intermediate hemiaminal to the fully saturated azetidine ring.

  • The Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, strictly add: n mL of H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. Causality: Direct aqueous quenching forms a gelatinous aluminum hydroxide emulsion that traps the secondary amine product, drastically reducing yield. The sequential Fieser addition forces the aluminum salts to crystallize into a dense, granular aluminate complex. Self-Validation Check: The protocol is successful when a stark white, easily filterable granular solid forms, leaving the THF layer completely transparent. If the solution remains milky, the crystallization is incomplete; add a small amount of Celite and stir for an additional 30 minutes before filtration.

  • Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield crude 2-(3,5-dimethoxyphenyl)azetidine.

Data Presentation: Thermodynamic vs. Kinetic Control

The synthesis of the azetidine ring relies heavily on manipulating reaction conditions to favor kinetic outcomes over thermodynamic stability. The table below summarizes the computational and experimental findings regarding ring closure[2].

Reaction ParameterKinetic Control (Azetidine Target)Thermodynamic Control (Pyrrolidine Byproduct)
Ring Size 4-membered5-membered
Base / Conditions LiDA-KOR superbase, -78 °CStandard bases (e.g., NaH), Room Temp
Activation Energy Lower (Favored at cryogenic temps)Higher
Relative Stability Highly strainedThermodynamically stable
Target Yield >85% (Regioselective)Trace

References

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes". The Journal of Organic Chemistry, 85(17), 11226-11239. DOI: 10.1021/acs.joc.0c01310. URL:[Link]

  • Malebari, A. M., et al. (2025). "Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer". Pharmaceuticals, 18(9), 1330. DOI: 10.3390/ph18091330. URL:[Link]

Sources

Foundational

The Azetidine Scaffold in Medicinal Chemistry: A Deep Dive into the Therapeutic Potential of 3,5-Dimethoxyphenyl Derivatives

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the design of novel therapeutic agents with improved physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the medicinal chemistry of 3,5-dimethoxyphenyl azetidine derivatives. We will navigate the synthetic landscape, delve into the mechanistic underpinnings of their biological activity, and present detailed experimental protocols for their evaluation. The primary focus will be on their well-established role as potent anticancer agents, while also exploring their potential in other therapeutic areas such as neuroscience and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical scaffold in their own discovery programs.

Introduction: The Allure of the Azetidine Ring in Drug Design

The azetidine motif has garnered significant attention in contemporary drug discovery due to its distinctive structural features. The high ring strain and sp³-rich character of the four-membered ring impart a degree of conformational rigidity that can enhance binding affinity to biological targets.[1] This, in turn, can lead to improved potency and selectivity. Furthermore, the presence of the nitrogen atom provides a handle for facile chemical modification, allowing for the fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate the azetidine scaffold, a testament to its value in modern medicinal chemistry.[1]

The 3,5-dimethoxyphenyl moiety is a recurring pharmacophore in a number of biologically active natural products and synthetic compounds. The methoxy groups can act as hydrogen bond acceptors and influence the electronic properties of the phenyl ring, which can be critical for target engagement. The strategic placement of this substituent on the azetidine core has given rise to a class of compounds with significant therapeutic promise.

The Premier Role: 3,5-Dimethoxyphenyl Azetidin-2-ones as Potent Anticancer Agents

A significant body of research has focused on 1-(3,5-dimethoxyphenyl)azetidin-2-ones as potent antiproliferative agents.[2][3] These compounds are designed as analogues of the natural product combretastatin A-4 (CA-4), a powerful inhibitor of tubulin polymerization.[2] By replacing the cis-stilbene bridge of CA-4 with a β-lactam ring, these azetidine derivatives exhibit enhanced stability and oral bioavailability while retaining the potent cytotoxic activity.

Mechanism of Action: Disrupting the Cytoskeleton

The primary mechanism of action for these 1-(3,5-dimethoxyphenyl)azetidin-2-ones is the inhibition of tubulin polymerization.[2] Tubulin, a key component of the cytoskeleton, is essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these azetidine derivatives prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment Azetidine_Derivative 1-(3,5-Dimethoxyphenyl) Azetidin-2-one Tubulin_Dimer α/β-Tubulin Dimer Azetidine_Derivative->Tubulin_Dimer Binds to Colchicine Site Microtubule Microtubule Azetidine_Derivative->Microtubule Inhibits Polymerization Tubulin_Dimer->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of 1-(3,5-dimethoxyphenyl)azetidin-2-ones.

Synthesis: The Staudinger [2+2] Cycloaddition

The core synthesis of these β-lactam derivatives is achieved through the Staudinger [2+2] cycloaddition reaction.[2] This reaction involves the condensation of an imine with a ketene, generated in situ from an acid chloride and a tertiary amine.

Staudinger_Synthesis_Workflow cluster_0 Synthetic Pathway Aniline 3,5-Dimethoxyaniline Imine Imine Intermediate Aniline->Imine Aldehyde Substituted Benzaldehyde Aldehyde->Imine Azetidinone 1-(3,5-Dimethoxyphenyl) Azetidin-2-one Imine->Azetidinone Acid_Chloride Acid Chloride Ketene Ketene (in situ) Acid_Chloride->Ketene Triethylamine Triethylamine Triethylamine->Ketene Ketene->Azetidinone [2+2] Cycloaddition

Caption: General workflow for the Staudinger synthesis of azetidin-2-ones.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one

  • Imine Formation: To a solution of 3,5-dimethoxyaniline (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.0 eq). Stir the mixture at room temperature for 2 hours. The resulting imine can be isolated by filtration and washed with cold ethanol.

  • Staudinger Reaction: Dissolve the imine (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one.

Structure-Activity Relationship (SAR) and Lead Compounds

Extensive SAR studies have revealed key structural features that govern the antiproliferative activity of this class of compounds.

CompoundR1R2XIC50 (MCF-7, nM)[2]IC50 (HT-29, nM)[2]
12a HPhOCH3120ND
12l OHHOC2H5103
CA-4 ---4.6>1000

ND: Not Determined

The data clearly indicates that substitution at the C3 position of the azetidin-2-one ring significantly impacts activity. The introduction of a hydroxyl group at C3, as seen in compound 12l , leads to a remarkable increase in potency, with an IC50 value of 10 nM in MCF-7 breast cancer cells and 3 nM in the chemoresistant HT-29 colon cancer cell line.[2] Notably, 12l demonstrates superior activity against the chemoresistant cell line compared to the parent compound, CA-4.[2]

In Vitro Evaluation: Assessing Cytotoxicity and Tubulin Polymerization Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 3,5-dimethoxyphenyl azetidine derivatives for 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Experimental Protocol: Tubulin Polymerization Assay

  • Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to a vehicle control.

Emerging Frontiers: Exploring Neuropharmacological and Antimicrobial Potential

While the anticancer properties of 1-(3,5-dimethoxyphenyl)azetidin-2-ones are well-established, the broader class of 3,5-dimethoxyphenyl azetidine derivatives holds promise in other therapeutic areas. The azetidine scaffold is a known modulator of the central nervous system (CNS) and has been incorporated into compounds with neuroprotective and GABA uptake inhibitory activities.[4]

Although direct experimental evidence for the neuroactivity of 3,5-dimethoxyphenyl azetidine derivatives is currently limited, computational studies and analogy to other substituted azetidines suggest that this is a fertile area for future investigation. The 3,5-dimethoxy substitution pattern could potentially modulate interactions with CNS targets.

Similarly, azetidin-2-ones, in general, are known for their antibacterial properties.[5] While specific studies on 3,5-dimethoxyphenyl substituted azetidines as antimicrobial agents are scarce, the inherent reactivity of the β-lactam ring suggests that derivatives could be designed to target bacterial cell wall synthesis.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of combretastatin A-4 is hampered by its poor water solubility and rapid in vivo isomerization to the inactive trans-isomer. The incorporation of the azetidin-2-one ring provides a conformationally restricted analogue that overcomes this limitation. Preliminary pharmacokinetic studies on related combretastatin analogues suggest that further optimization is needed to improve oral bioavailability.[2][6] Computational predictions of the drug-likeness properties of 1-(3,5-dimethoxyphenyl)azetidin-2-ones, such as lipophilicity and aqueous solubility, are crucial in guiding the design of next-generation compounds with improved pharmacokinetic profiles.

Conclusion and Future Directions

The 3,5-dimethoxyphenyl azetidine scaffold has proven to be a highly valuable platform in medicinal chemistry, particularly in the development of potent anticancer agents. The 1-(3,5-dimethoxyphenyl)azetidin-2-ones, acting as tubulin polymerization inhibitors, have demonstrated impressive in vitro activity, with lead compounds like 12l showing nanomolar potency against chemoresistant cancer cell lines.[2]

Future research in this area should focus on several key aspects:

  • Expansion of Therapeutic Applications: A systematic exploration of non-β-lactam 3,5-dimethoxyphenyl azetidine derivatives for their potential in neuroscience and as antimicrobial agents is warranted.

  • Pharmacokinetic Optimization: Further chemical modifications are necessary to enhance the oral bioavailability and overall pharmacokinetic profile of the most promising anticancer candidates.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies are required to validate the preclinical anticancer activity and to assess the therapeutic window of these compounds.

  • Elucidation of Detailed Mechanisms: Deeper investigation into the molecular interactions with tubulin and other potential off-targets will provide a more complete understanding of their biological activity.

References

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

  • 1-(3,5-Dimethoxyphenyl)azetidine-2-ones investigated. | Download Scientific Diagram. ResearchGate. [Link]

  • Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evaluation | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate. PubMed. [Link]

  • Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Azetidine derivatives with CNS activity. | Download Scientific Diagram. ResearchGate. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES | Journal of Drug Delivery and Therapeutics. jddtonline.info. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC. [Link]

  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(3,5-Dimethoxyphenyl)azetidine

Introduction & Strategic Rationale The incorporation of strained four-membered nitrogen heterocycles, such as azetidines, into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, lower lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of strained four-membered nitrogen heterocycles, such as azetidines, into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, lower lipophilicity, and improve overall bioavailability. Specifically, the 3,5-dimethoxyphenyl moiety is a privileged pharmacophore frequently identified in antimitotic agents and microtubule-targeting compounds, such as combretastatin A-4 analogues[1].

Despite their high value in medicinal chemistry, the synthesis of 2-arylazetidines remains synthetically demanding. The primary challenge lies in overcoming the high ring strain (~26 kcal/mol) and the thermodynamic preference for competing side reactions, such as the formation of five-membered rings or intermolecular oligomerization[2]. To address this, we have developed a robust, kinetically controlled protocol relying on the intramolecular 4-exo-tet cyclization of a mesylated amino alcohol precursor. This method avoids the need for specialized continuous flow equipment—which is sometimes required for handling highly reactive lithiated azetine intermediates[3]—and provides a scalable batch process for drug development professionals.

Mechanistic Workflow

The synthesis is designed as a self-validating three-step sequence. We utilize an N -benzyl protecting group strategy to prevent over-alkylation during the initial amination and to strictly control the nucleophilicity of the nitrogen during the critical cyclization step.

G A 3-Chloro-1-(3,5-dimethoxyphenyl) propan-1-one B 3-(Benzylamino)-1-(3,5-dimethoxyphenyl) propan-1-ol A->B 1. Benzylamine, THF 2. NaBH4, MeOH C N-Benzyl-2-(3,5-dimethoxyphenyl) azetidine B->C MsCl, Et3N, CH3CN Reflux (4-exo-tet) D 2-(3,5-Dimethoxyphenyl) azetidine C->D H2 (1 atm), Pd/C MeOH

Synthetic workflow for 2-(3,5-Dimethoxyphenyl)azetidine via intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of 3-(Benzylamino)-1-(3,5-dimethoxyphenyl)propan-1-ol
  • Objective: Establish the secondary amine and the secondary alcohol required for the cyclization precursor.

  • Procedure:

    • Dissolve 3-chloro-1-(3,5-dimethoxyphenyl)propan-1-one (10.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

    • Add benzylamine (22.0 mmol, 2.2 eq). Causality: An excess of benzylamine acts as both the nucleophile and the acid scavenger for the displaced chloride, preventing the premature degradation of the starting material.

    • Stir at 60 °C for 12 hours. Monitor complete consumption of the ketone via TLC.

    • Cool the mixture to 0 °C and carefully add methanol (20 mL), followed by portion-wise addition of sodium borohydride ( NaBH4​ , 15.0 mmol). Causality: NaBH4​ chemoselectively reduces the ketone to the corresponding secondary alcohol without cleaving the newly formed C-N bond or the methoxy ethers.

    • Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 x 50 mL), dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the amino alcohol.

Step 2: Intramolecular Cyclization to N -Benzyl-2-(3,5-dimethoxyphenyl)azetidine
  • Objective: Form the strained four-membered azetidine ring.

  • Procedure:

    • Dissolve the purified amino alcohol (5.0 mmol) in anhydrous acetonitrile (100 mL). Causality: High dilution (0.05 M) is critical here to favor the intramolecular 4-exo-tet ring closure over intermolecular SN​2 oligomerization.

    • Add triethylamine ( Et3​N , 15.0 mmol) and cool the solution to 0 °C.

    • Dropwise, add methanesulfonyl chloride (MsCl, 6.0 mmol). Stir for 30 minutes at 0 °C to ensure complete mesylation of the alcohol. Causality: The hydroxyl group is a poor leaving group; converting it to a mesylate provides the necessary electrophilic activation for the subsequent displacement.

    • Heat the reaction mixture to reflux (82 °C) for 24 hours.

    • Cool to room temperature, concentrate, and partition between water and dichloromethane. Extract, dry, and purify via silica gel chromatography to isolate the N -benzyl azetidine.

Step 3: Hydrogenolytic Deprotection
  • Objective: Cleave the N -benzyl group to yield the free amine.

  • Procedure:

    • Dissolve the N -benzyl azetidine (3.0 mmol) in methanol (25 mL).

    • Add 10% Palladium on Carbon (Pd/C, 10% w/w).

    • Purge the reaction flask with hydrogen gas and maintain under a balloon of H2​ (1 atm) at room temperature for 6 hours. Causality: These mild hydrogenolysis conditions selectively cleave the benzylic C-N bond without inducing hydrogenolytic ring-opening of the strained azetidine, which can occur under high-pressure H2​ or acidic conditions.

    • Filter through a pad of Celite to remove the catalyst, wash with methanol, and concentrate to yield pure 2-(3,5-Dimethoxyphenyl)azetidine.

Quantitative Data & Optimization

The critical step in this sequence is the Step 2 cyclization. The choice of solvent and base heavily dictates the ratio of the desired azetidine to acyclic oligomers. Table 1 summarizes our optimization data, demonstrating why Acetonitrile and Triethylamine were selected.

Table 1: Optimization of the 4-exo-tet Cyclization Step

EntrySolventBase (3.0 eq)ConcentrationTemp (°C)Yield (%)Oligomerization
1Dichloromethane Et3​N 0.2 M4022%High
2Tetrahydrofuran Et3​N 0.1 M6645%Moderate
3Acetonitrile K2​CO3​ 0.05 M8261%Low
4 Acetonitrile Et3​N 0.05 M 82 78% Trace
5TolueneDIPEA0.05 M11031%High (Decomp.)

Note: Yields represent isolated yields after column chromatography. Entry 4 represents the optimal self-validating conditions utilized in the protocol above.

References

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer MDPI [Link][1]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes The Journal of Organic Chemistry - ACS Publications [Link][2]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor The Journal of Organic Chemistry - ACS Publications [Link][3]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Solubilizing 2-(3,5-Dimethoxyphenyl)azetidine in DMSO for Cell-Based Assays

Abstract This comprehensive guide provides a detailed, field-proven protocol for the accurate and reproducible solubilization of 2-(3,5-Dimethoxyphenyl)azetidine in Dimethyl Sulfoxide (DMSO) for use in quantitative cell-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the accurate and reproducible solubilization of 2-(3,5-Dimethoxyphenyl)azetidine in Dimethyl Sulfoxide (DMSO) for use in quantitative cell-based assays. We will delve into the critical nature of proper compound handling, explain the causality behind key procedural steps, and offer robust troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the integrity and validity of their in vitro experimental results.

Introduction: The Azetidine Scaffold and the Solubilization Imperative

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have become increasingly vital in medicinal chemistry. Their unique, strained ring structure imparts a desirable three-dimensionality, which can lead to improved physicochemical properties such as metabolic stability and aqueous solubility when incorporated into drug candidates. The specific compound, 2-(3,5-Dimethoxyphenyl)azetidine, belongs to this promising class of molecules.

Therefore, a systematic and validated protocol is not merely a suggestion but a requirement for scientific rigor. This guide provides such a protocol, ensuring that 2-(3,5-Dimethoxyphenyl)azetidine is fully dissolved and appropriately diluted, thereby safeguarding the integrity of subsequent cellular assays.

Essential Materials & Equipment

  • 2-(3,5-Dimethoxyphenyl)azetidine (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, polypropylene tubes for dilutions (e.g., 5 mL or 15 mL)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated positive displacement or air displacement micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heat block set to 37°C

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Protocol Part I: Preparation of a 10 mM Primary Stock Solution

The objective is to create a concentrated, accurately prepared stock solution that minimizes the volume of DMSO introduced into the final cell culture, thereby reducing solvent-induced artifacts.

Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight (MW): 193.24 g/mol ¹

¹Calculated value based on the molecular formula, as a unique public database entry for this specific isomer was not available.

Step 1: Mass Calculation

To prepare 1 mL of a 10 mM stock solution:

  • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

  • Calculation: Mass = (0.010 mol/L) × (0.001 L) × (193.24 g/mol ) × 1000 mg/g = 1.93 mg

  • Expert Insight: For improved accuracy, it is often easier to weigh a larger mass, such as 10 mg, and adjust the solvent volume accordingly (e.g., 10 mg in 5.175 mL of DMSO for a 10 mM solution). This minimizes the impact of balance precision errors. For this protocol, we will proceed with the 1.93 mg measurement.

Step 2: Weighing the Compound
  • Place a sterile 1.5 mL microcentrifuge tube on the calibrated analytical balance and tare it.

  • Carefully add 1.93 mg of 2-(3,5-Dimethoxyphenyl)azetidine directly into the tube. Record the exact mass.

  • If the weighed mass deviates slightly, use the actual mass in subsequent concentration calculations for maximum accuracy.

Step 3: Dissolution
  • Add 1.0 mL of anhydrous, cell-culture grade DMSO to the microcentrifuge tube containing the compound.

  • Cap the tube tightly and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a light source. If any solid particles remain, proceed with the following steps sequentially:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart compound aggregates.

    • Gentle Warming: If solids persist, place the tube in a 37°C water bath or heat block for 5-10 minutes, with intermittent vortexing.[1][2] Caution: Do not overheat, as it may degrade the compound.

  • Once the solution is perfectly clear with no visible particulates, the stock is ready.

Step 4: Aliquoting and Storage
  • To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1]

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.

  • Store the aliquots at -20°C or -80°C for long-term stability. Ensure vials are tightly sealed to prevent solvent evaporation.[2]

Protocol Part II: Preparation of Final Working Solutions

This part of the protocol is critical for minimizing DMSO cytotoxicity. The final concentration of DMSO in your cell assay should never exceed 0.5% and should ideally be maintained at or below 0.1% , especially for sensitive primary cells or long-term incubation assays.[3] A vehicle control (culture medium with the same final DMSO percentage) must be included in every experiment to differentiate solvent effects from compound effects.[1]

Step-by-Step Serial Dilution (Example for a 96-well plate)

This example prepares a 2X working solution, which will be diluted 1:1 when added to the cells in the well.

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile tube, add 2 µL of the 10 mM stock to 998 µL of sterile, pre-warmed cell culture medium. This creates a 20 µM solution (a 1:500 dilution) with 0.2% DMSO.

  • Prepare Final 2X Working Solutions: Perform serial dilutions from the 20 µM intermediate stock using cell culture medium as the diluent.

Final Concentration in Well (µM)2X Working Solution Concentration (µM)Volume of 20 µM Stock (µL)Volume of Culture Medium (µL)Final DMSO % in Well
1020100000.1%
5105005000.05%
2.552507500.025%
1.02.0200 (of 10 µM stock)8000.01%
0.51.0100 (of 10 µM stock)9000.005%
Vehicle Control N/A01000Match Highest % (0.1%)

To create the vehicle control, add 1 µL of pure DMSO to 999 µL of medium.

  • Assay Plate Dosing: If your wells contain 100 µL of cells in medium, add 100 µL of the appropriate 2X working solution to achieve the desired final concentration.

Workflow Visualization

The following diagram illustrates the complete process from solid compound to final application in a cell assay.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Dosing compound Weigh 1.93 mg of 2-(3,5-Dimethoxyphenyl)azetidine add_dmso Add 1.0 mL of Anhydrous DMSO compound->add_dmso Calculate Mass dissolve Vortex / Sonicate / Warm (37°C) Until Fully Dissolved add_dmso->dissolve Ensure Accuracy stock 10 mM Stock Solution in 100% DMSO dissolve->stock Visual Confirmation aliquot Aliquot for Single Use Store at -20°C / -80°C stock->aliquot intermediate Prepare Intermediate Dilution (e.g., 20 µM in 0.2% DMSO) using Culture Medium aliquot->intermediate Thaw One Aliquot serial Perform Serial Dilutions for Dose-Response Curve (2X Concentration) intermediate->serial final_solutions Final 2X Working Solutions serial->final_solutions vehicle Prepare Vehicle Control (Medium + Matched DMSO%) add_working Add 100 µL of 2X Working Solution or Vehicle Control to Wells final_solutions->add_working plate Cell Plate (e.g., 100 µL cells/well) plate->add_working incubate Incubate and Perform Assay add_working->incubate

Caption: Workflow for preparing and using 2-(3,5-Dimethoxyphenyl)azetidine.

Troubleshooting & Best Practices

A robust experimental design anticipates and addresses potential failures.

IssueProbable CauseRecommended Solution
Precipitation in Stock Compound solubility in 100% DMSO is <10 mM.- Re-attempt dissolution with sonication and gentle heat. - If it persists, prepare a new, lower concentration stock (e.g., 1 or 5 mM) and adjust dilution calculations accordingly.
Precipitation Upon Dilution in Aqueous Medium The compound is "crashing out" as its solubility limit in the aqueous buffer is exceeded.- Perform a stepwise dilution: Dilute the DMSO stock into a small volume of medium first, vortex well, then add the remaining medium. - Ensure the intermediate dilution (e.g., 20 µM) is fully dissolved before proceeding. Gentle warming may help.[2]
High Variability Between Replicates Incomplete dissolution of stock or working solutions, leading to inconsistent dosing.- Before each dilution step, briefly vortex the source tube. - Visually inspect all solutions for clarity before adding to cells.
Cell Death in Vehicle Control Wells DMSO concentration is too high for the specific cell line or assay duration.- Confirm final DMSO concentration is ≤0.1%.[3] - Run a DMSO toxicity curve (0.01% to 1.0%) for your specific cell line to determine its tolerance threshold.
Troubleshooting Decision Tree

G start Problem Observed precip_stock Precipitation in 100% DMSO Stock? start->precip_stock During Stock Prep precip_dilute Precipitation upon Aqueous Dilution? start->precip_dilute During Dilution control_death Toxicity in Vehicle Control? start->control_death During Assay solubilize Re-apply Heat (37°C) & Sonication precip_stock->solubilize stepwise Use Stepwise Dilution & Vortex Thoroughly precip_dilute->stepwise check_dmso Is Final DMSO Concentration >0.1%? control_death->check_dmso check_sol Still Precipitated? solubilize->check_sol check_sol->precip_dilute No, Resolved make_new_stock Solution: Make a new, lower concentration stock (e.g., 1 mM) check_sol->make_new_stock Yes check_dilute Still Precipitated? stepwise->check_dilute check_dilute->control_death No, Resolved lower_conc Solution: Lower the highest working concentration check_dilute->lower_conc Yes recalc Solution: Recalculate dilutions to ensure final DMSO is ≤0.1% check_dmso->recalc Yes run_tox Solution: Cell line may be highly sensitive. Run a DMSO toxicity curve. check_dmso->run_tox No

Caption: A decision tree for troubleshooting common solubility issues.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
  • Valle, A. D., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Garijo, R., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Bitesize Bio. (2025, March 10).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Wagener, J. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
  • T'jollyn, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
  • MedChemExpress (MCE). Compound Handling Instructions.
  • Enfanos.
  • Selleckchem. Frequently Asked Questions.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.

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Method

Application Note: HPLC Method Development and Comprehensive Validation for 2-(3,5-Dimethoxyphenyl)azetidine

Introduction and Physicochemical Rationale The synthesis and diversification of azetidine rings have become increasingly critical in modern drug discovery, offering unique conformational restrictions and acting as valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The synthesis and diversification of azetidine rings have become increasingly critical in modern drug discovery, offering unique conformational restrictions and acting as valuable scaffolds in medicinal chemistry[1],[2]. 2-(3,5-Dimethoxyphenyl)azetidine is a highly specialized building block featuring a strained, four-membered secondary amine (azetidine) coupled with a lipophilic, UV-active dimethoxyphenyl moiety.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a specific analytical challenge: silanol-induced peak tailing .

  • The Causality of Peak Tailing: The secondary amine of the azetidine ring has an estimated pKa​ of 9.5 to 10.0. In traditional acidic mobile phases (e.g., pH 2.0 - 3.0), the nitrogen atom is fully protonated. This positively charged species interacts strongly with residual, ionized silanol groups ( SiO− ) on standard silica-based stationary phases via secondary cation-exchange mechanisms. This interaction leads to severe peak asymmetry, poor resolution, and variable retention times.

  • The Chromatographic Solution: To circumvent this, we employ a High-pH Reversed-Phase (RP) Strategy . By adjusting the mobile phase to pH 10.0 using an ammonium bicarbonate buffer, the azetidine nitrogen is maintained in its neutral (deprotonated) state. This eliminates ionic interactions with the stationary phase, driving retention purely through the hydrophobic interaction of the dimethoxyphenyl group with the C18 carbon chain, resulting in sharp, symmetrical peaks.

Method Development Strategy

The following workflow illustrates the logical progression from physicochemical profiling to final method validation, ensuring a self-validating and robust analytical procedure.

HPLC_Method_Dev Start 1. Physicochemical Profiling (Azetidine pKa ~9.5, UV max ~275nm) pH_Selection 2. Mobile Phase pH Selection (Target pH 10.0 to suppress amine ionization) Start->pH_Selection Column_Selection 3. Stationary Phase Selection (High-pH stable C18, e.g., Ethylene Bridged Hybrid) pH_Selection->Column_Selection Organic_Modifier 4. Optimize Organic Modifier (Acetonitrile for optimal resolution & low UV cutoff) Column_Selection->Organic_Modifier Gradient 5. Establish Gradient Profile (Ensure elution of lipophilic synthetic impurities) Organic_Modifier->Gradient Validation 6. ICH Q2(R2) Method Validation (Specificity, Linearity, Accuracy, Precision) Gradient->Validation

Logical workflow for high-pH RP-HPLC method development of basic azetidine derivatives.

Optimized Chromatographic Conditions

Based on the rationale above, the following analytical parameters have been established to ensure optimal retention, peak shape, and baseline stability.

ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)Ethylene Bridged Hybrid (EBH) particle technology prevents silica dissolution at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Adjusted with 0.1N NH4​OH . Buffers the mobile phase above the pKa​ of the azetidine ring.
Mobile Phase B Acetonitrile (HPLC Grade)Provides lower viscosity and better peak shape than methanol for aromatic amines.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal linear velocity.
Column Temperature 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 275 nmCorresponds to the π→π∗ transition of the dimethoxyphenyl chromophore.
Injection Volume 10 µLPrevents volume overload while maintaining adequate sensitivity.
Diluent Water : Acetonitrile (50:50, v/v)Ensures complete solubility of the analyte without causing solvent-mismatch peak distortion.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold (focusing)
10.02080Linear gradient
12.02080Column wash
12.18020Re-equilibration
15.08020End of run

Step-by-Step Experimental Protocol

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Accurately weigh 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1000 mL of Milli-Q water.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add 0.1N Ammonium Hydroxide ( NH4​OH ) until the pH stabilizes exactly at 10.0 ± 0.05.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane filter under vacuum. Sonicate for 10 minutes to degas.

  • Mobile Phase B: Use neat, HPLC-grade Acetonitrile. Degas via sonication for 5 minutes.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 2-(3,5-Dimethoxyphenyl)azetidine reference standard into a 25 mL volumetric flask. Add 15 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes until fully dissolved, then make up to the mark with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent and mix thoroughly.

Sample Preparation
  • Accurately weigh the sample containing an equivalent of ~10 mg of 2-(3,5-Dimethoxyphenyl)azetidine into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate for 15 minutes to ensure complete extraction/dissolution.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent (Final concentration: ~100 µg/mL).

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 2 mL of filtrate.

Method Validation Protocol (ICH Q2(R2) Compliance)

Analytical procedure validation must demonstrate that the method is fit for its intended purpose, establishing the reportable range, linearity, and precision according to the latest ICH Q2(R2) guidelines[3].

ICH_Validation Val ICH Q2(R2) Validation Framework Spec Specificity (No blank/impurity interference) Val->Spec Lin Linearity & Range (R² ≥ 0.999, 25-150%) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (System & Method RSD ≤ 2.0%) Val->Prec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Val->Sens

Core validation parameters evaluated according to ICH Q2(R2) guidelines.

Specificity

Inject the Diluent (blank) and observe the chromatogram at the retention time of 2-(3,5-Dimethoxyphenyl)azetidine (approx. 6.5 minutes). Ensure no co-eluting peaks from the blank or known synthetic impurities (e.g., 3,5-dimethoxybenzaldehyde) interfere with the main peak.

Linearity and Range

Prepare a series of calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Inject each level in triplicate. Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

Accuracy (Recovery)

Spike known amounts of the reference standard into a placebo matrix at three concentration levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total). Calculate the percentage recovery.

Precision
  • System Precision: Inject the 100 µg/mL standard solution six times consecutively. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Method Precision (Repeatability): Prepare six independent sample preparations at 100 µg/mL. Analyze and calculate the %RSD of the assay results.

Representative Validation Data Summary

The following tables summarize the expected acceptance criteria and representative data for a successfully validated method for 2-(3,5-Dimethoxyphenyl)azetidine.

Table 1: System Suitability and Specificity

Parameter Acceptance Criteria Representative Result Status
Retention Time (RT) Consistent 6.52 min Pass
Theoretical Plates (N) > 3000 8,450 Pass

| Tailing Factor ( Tf​ ) | ≤ 1.5 | 1.12 | Pass | | Blank Interference | None at RT | No peaks detected | Pass |

Table 2: Linearity, LOD, and LOQ

Parameter Range / Criteria Representative Result
Linearity Range 25 µg/mL to 150 µg/mL 25 - 150 µg/mL

| Correlation Coefficient ( R2 ) | ≥ 0.999 | 0.9998 | | Regression Equation | y=mx+c | y=45210x+1205 | | Limit of Detection (LOD) | S/N ≥ 3:1 | 0.15 µg/mL | | Limit of Quantitation (LOQ)| S/N ≥ 10:1 | 0.45 µg/mL |

Table 3: Accuracy and Precision

Validation Parameter Level Mean Recovery / Result % RSD (Limit ≤ 2.0%)
Accuracy (n=3) 50% (50 µg/mL) 99.4% 0.85%
100% (100 µg/mL) 100.2% 0.62%
150% (150 µg/mL) 99.8% 0.74%
System Precision (n=6) 100 µg/mL N/A (Area consistency) 0.41%

| Method Precision (n=6) | 100 µg/mL | 99.6% (Assay) | 0.92% |

References

  • [3] ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • [2] National Institutes of Health (PMC): Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. NIH PubMed Central. Available at:[Link]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 2-(3,5-Dimethoxyphenyl)azetidine

Executive Summary The characterization of small-molecule nitrogen heterocycles demands rigorous analytical workflows due to their complex conformational dynamics. 2-(3,5-Dimethoxyphenyl)azetidine is a highly valuable syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of small-molecule nitrogen heterocycles demands rigorous analytical workflows due to their complex conformational dynamics. 2-(3,5-Dimethoxyphenyl)azetidine is a highly valuable synthetic building block and pharmacophore bioisostere. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR spectral assignment of this molecule. By combining fundamental mechanistic rationale with orthogonal 2D NMR validation, this guide ensures absolute structural confidence for researchers and drug development professionals.

Mechanistic Rationale for NMR Behavior

To accurately interpret the spectra, one must first understand the electronic and steric environments governing the molecule:

  • The Azetidine Core: The four-membered azetidine ring is highly strained. The proton at the C2 position is highly deshielded due to the combined electron-withdrawing effect of the adjacent nitrogen atom and the anisotropic deshielding from the attached phenyl ring, typically pushing its resonance to 4.8–5.0 ppm[1]. Furthermore, the chiral center at C2 renders the methylene protons at C3 and C4 diastereotopic. They will not appear as simple triplets; instead, they present as complex, distinct multiplets[2].

  • The 3,5-Dimethoxyphenyl Moiety: The two methoxy groups exert a powerful +M (mesomeric) electron-donating effect. This significantly shields the ortho (C2, C6) and para (C4) positions of the aromatic ring. Consequently, these aromatic protons are pushed unusually far upfield (6.3–6.6 ppm) compared to standard benzene derivatives[3].

Experimental Workflow

NMR_Workflow Prep Sample Preparation (15-45mg in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C Profiles) Prep->Acq1D Transfer to 5mm tube Val2D 2D NMR & D2O Shake (Self-Validation) Acq1D->Val2D If connectivity is ambiguous Proc Spectral Processing (FT, Phase, Baseline) Acq1D->Proc Raw FID Val2D->Proc Orthogonal FID data Assign Structural Assignment (Peak Picking & Integration) Proc->Assign Processed Spectra

Workflow for the NMR acquisition and self-validating structural assignment of azetidine derivatives.

Optimized Protocol for NMR Acquisition

Do not simply load the sample and press "go." High-quality data requires intentional parameter selection based on the molecule's physical chemistry.

Step 1: Sample Preparation
  • Mass Selection: Weigh 15–20 mg of the compound for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Solvent Choice: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality: CDCl₃ is a non-polar, aprotic solvent ideal for free-base amines. It lacks exchangeable protons, ensuring the azetidine N-H signal remains visible and is not lost to rapid solvent exchange.

  • Filtration: Pass the solution through a tight glass-wool plug into a 5 mm precision NMR tube.

    • Causality: Undissolved particulates distort the local magnetic field homogeneity, leading to poor shimming, broad line widths, and loss of fine J-coupling resolution.

Step 2: Instrument Parameters
  • ¹H NMR (400 MHz or 600 MHz): Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 64 scans.

  • ¹³C NMR (100 MHz or 150 MHz): Set the relaxation delay (D1) to 3.0 seconds. Acquire 1024 to 4096 scans using WALTZ-16 proton decoupling.

    • Causality: Quaternary carbons (such as C1, C3, and C5 on the phenyl ring) lack attached protons. They cannot undergo efficient dipole-dipole relaxation and therefore possess exceptionally long T₁ relaxation times. A D1 of < 2.0s will result in the artificial attenuation or complete loss of these critical quaternary signals[4].

Spectral Data and Assignments

The following tables summarize the quantitative assignment data, synthesized from established chemical shift behaviors of 2-arylazetidines and 3,5-dimethoxyphenyl groups.

Table 1: ¹H NMR Characterization (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic
H-2,6 (Ar) 6.55d2H2.3Shielded by ortho/para OMe; exhibits meta-coupling.
H-4 (Ar) 6.38t1H2.3Highly shielded by two ortho OMe groups; meta-coupling.
H-2 (Azetidine) 4.90t1H7.8Strongly deshielded by adjacent N atom and phenyl ring.
-OCH₃ 3.80s6H-Typical resonance for aromatic methoxy protons.
H-4 (Azetidine) 3.65, 3.50m2H-Diastereotopic CH₂ adjacent to the nitrogen heteroatom.
N-H 2.60br s1H-Broad due to quadrupolar relaxation of ¹⁴N; concentration dependent.
H-3 (Azetidine) 2.45, 2.25m2H-Diastereotopic CH₂, furthest aliphatic protons from heteroatoms.
Table 2: ¹³C NMR Characterization (100 MHz, CDCl₃)
PositionShift (δ, ppm)Carbon TypeAssignment Logic
C-3, C-5 (Ar) 161.0CqStrongly deshielded by the electronegative oxygen of the OMe groups.
C-1 (Ar) 145.5CqIpso carbon attached to the azetidine ring.
C-2, C-6 (Ar) 104.5CHShielded by +M effect of ortho/para methoxy groups.
C-4 (Ar) 99.5CHMost shielded aromatic carbon (between two ortho methoxy groups).
C-2 (Azetidine) 62.5CHDeshielded benzylic carbon adjacent to nitrogen.
-OCH₃ 55.4CH₃Standard methoxy carbon resonance.
C-4 (Azetidine) 46.0CH₂Aliphatic carbon adjacent to the nitrogen atom.
C-3 (Azetidine) 26.5CH₂Aliphatic carbon furthest from deshielding influences.

Self-Validating Systems for Structural Confirmation

A trustworthy protocol does not rely on 1D NMR alone. To prevent misassignment of diastereotopic protons or regioisomers, the following self-validating steps must be executed:

  • H/D Exchange (D₂O Shake):

    • Action: Add a single drop of D₂O to the NMR tube, shake vigorously for 10 seconds, and re-acquire the ¹H spectrum.

    • Validation: The broad singlet at ~2.6 ppm will disappear as the N-H proton exchanges with deuterium. This definitively isolates the amine proton from the overlapping C3 aliphatic multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Validation: This will prove that the two distinct multiplets at 3.65 ppm and 3.50 ppm correlate to a single carbon resonance at 46.0 ppm, confirming they are diastereotopic protons of the C4 methylene group rather than impurities.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Acquire a 2D ¹H-¹³C HMBC spectrum to observe 2- and 3-bond couplings.

    • Validation: Look for a cross-peak between the azetidine H-2 proton (4.90 ppm) and the aromatic C-1 ipso carbon (145.5 ppm). This specific correlation is the absolute proof of connectivity between the azetidine heterocycle and the 3,5-dimethoxyphenyl ring, ruling out alternative structural isomers[5].

References

  • [3] 1-(3,5-dimethoxyphenyl)-2-phenylpropane-1,3-diol NMR Data & 3,5-dimethoxyphenyl shifts. RSC Advances. Available at:[Link]

  • [1],[2] Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [5] A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters (ACS Publications). Available at:[Link]

  • [4] Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(3,5-Dimethoxyphenyl)azetidine as a Rigid Scaffold in Drug Discovery

Introduction: The Strategic Value of Rigid Scaffolds in Modern Drug Discovery In the intricate process of drug discovery, the conformational control of a molecule is paramount. Rigid scaffolds have emerged as powerful to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Rigid Scaffolds in Modern Drug Discovery

In the intricate process of drug discovery, the conformational control of a molecule is paramount. Rigid scaffolds have emerged as powerful tools for medicinal chemists, offering a strategic advantage by pre-organizing pharmacophoric elements in a defined three-dimensional space. This conformational restriction can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[1] The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention as a "privileged scaffold" in this context.[2] Its inherent ring strain and well-defined stereochemical vectors make it an attractive bioisosteric replacement for larger, more flexible rings like pyrrolidine and piperidine, often leading to improved physicochemical properties such as increased metabolic stability and aqueous solubility.[1]

This guide focuses on the utility of a specific, yet versatile, azetidine-based scaffold: 2-(3,5-Dimethoxyphenyl)azetidine . The incorporation of the 3,5-dimethoxyphenyl moiety offers several strategic advantages. This substitution pattern is found in a number of natural and synthetic bioactive compounds, including the potent antimitotic agent combretastatin A-4, where it is recognized as a key feature for binding to the colchicine site of tubulin.[3] The meta-dimethoxy substitution provides a unique electronic and steric profile, influencing the molecule's overall conformation and potential interactions with biological targets. Furthermore, the scaffold presents multiple points for chemical diversification: the azetidine nitrogen, the C3 and C4 positions of the azetidine ring, and the aromatic ring of the dimethoxyphenyl group. This guide will provide a comprehensive overview of the synthesis, functionalization, and potential therapeutic applications of this promising scaffold, complete with detailed experimental protocols for its chemical modification and biological evaluation.

Chemical Synthesis and Functionalization of the 2-(3,5-Dimethoxyphenyl)azetidine Scaffold

The strategic functionalization of the 2-(3,5-dimethoxyphenyl)azetidine core is key to exploring its potential in diverse therapeutic areas. The scaffold offers several handles for chemical modification, allowing for the generation of libraries of analogues with tailored properties.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the 2-(3,5-dimethoxyphenyl)azetidine scaffold is the first critical step. While numerous methods for azetidine synthesis exist, a common and effective approach for 2-arylazetidines involves a multi-step sequence starting from a corresponding amino alcohol.[4] A plausible and adaptable synthetic route is outlined below.

Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)azetidine

This protocol is adapted from general procedures for the synthesis of N-aryl-azetidines.[5][6]

Step 1: N-Arylation of a β-Amino Alcohol

  • In a dried, round-bottomed flask, combine the appropriate β-amino alcohol (1.0 equiv), 1-iodo-3,5-dimethoxybenzene (1.2 equiv), copper(I) iodide (0.05 equiv), and freshly crushed sodium hydroxide (2.0 equiv).

  • Add 2-propanol (10 mL per 10 mmol of amino alcohol).

  • Stir the mixture at 90 °C for 12 hours.

  • After cooling, add water and extract the product with dichloromethane.

  • Wash the organic layer with aqueous 1 N NaOH and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-(3,5-dimethoxyphenyl)amino alcohol.

Step 2: N-Cyanomethylation

  • A solution of the N-(3,5-dimethoxyphenyl)amino alcohol (1.0 equiv) and paraformaldehyde (2.0 equiv) in acetonitrile is refluxed for 12 hours.

  • Cool the reaction mixture and add a solution of trimethylsilyl cyanide (1.2 equiv) in acetonitrile.

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain the N-cyanomethylated product.

Step 3: One-Pot Mesylation and Cyclization

  • Dissolve the N-cyanomethylated amino alcohol (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and add a solution of a suitable base (e.g., potassium tert-butoxide, 1.5 equiv) in THF.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography to afford 2-(3,5-dimethoxyphenyl)azetidine-2-carbonitrile.

  • The nitrile can then be subjected to reduction or hydrolysis depending on the desired final product. For the parent scaffold, a reduction followed by removal of any protecting groups would be necessary.

Regioselective Functionalization

The 2-(3,5-dimethoxyphenyl)azetidine scaffold allows for precise chemical modifications at different positions, which is crucial for establishing structure-activity relationships (SAR). The regioselectivity of these modifications can often be controlled by the nature of the substituent on the azetidine nitrogen.

N-Functionalization: The secondary amine of the azetidine ring is a key site for derivatization. Standard N-alkylation or N-arylation protocols can be employed to introduce a wide variety of substituents.

Protocol 2: N-Alkylation of 2-(3,5-Dimethoxyphenyl)azetidine

This is a general protocol for the N-alkylation of secondary amines.

  • To a solution of 2-(3,5-dimethoxyphenyl)azetidine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 equiv).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C-H Functionalization of the Aryl Ring and Benzylic Position: A notable feature of 2-arylazetidines is the ability to direct lithiation to either the ortho position of the aryl ring or the benzylic C2 position of the azetidine ring, depending on the N-substituent.[1][2][7] This provides a powerful tool for introducing diverse functional groups with high regioselectivity.

  • Ortho-Lithiation: When the azetidine nitrogen is substituted with an electron-donating group, such as an alkyl group, lithiation occurs preferentially at the ortho position of the phenyl ring.[1][2][7]

  • α-Benzylic Lithiation: Conversely, when an electron-withdrawing group, such as a Boc-protecting group, is present on the nitrogen, lithiation is directed to the C2 position of the azetidine ring.[1][7]

The workflow for this regioselective functionalization is depicted in the following diagram:

G start 2-(3,5-Dimethoxyphenyl)azetidine n_func N-Functionalization start->n_func edg N-Alkyl Derivative (Electron-Donating Group) n_func->edg ewg N-Boc Derivative (Electron-Withdrawing Group) n_func->ewg ortho_lith ortho-Lithiation (n-HexLi, TMEDA) edg->ortho_lith alpha_lith α-Benzylic Lithiation (n-HexLi, TMEDA) ewg->alpha_lith electrophile1 Quench with Electrophile (E+) ortho_lith->electrophile1 electrophile2 Quench with Electrophile (E+) alpha_lith->electrophile2 ortho_prod ortho-Functionalized Product electrophile1->ortho_prod alpha_prod α-Functionalized Product electrophile2->alpha_prod

Caption: Regioselective functionalization of 2-(3,5-Dimethoxyphenyl)azetidine.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 2-(3,5-dimethoxyphenyl)azetidine scaffold holds promise across several therapeutic areas, with the most compelling evidence currently pointing towards its use in the development of novel anticancer agents.

Antiproliferative Activity via Tubulin Inhibition

The 3,5-dimethoxyphenyl moiety is a well-established pharmacophore that interacts with the colchicine binding site of β-tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis.[3] A recent study on a series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones demonstrated potent antiproliferative activity against breast and colon cancer cell lines, with some compounds exhibiting nanomolar IC₅₀ values.[3] This provides a strong rationale for exploring derivatives of 2-(3,5-dimethoxyphenyl)azetidine as tubulin polymerization inhibitors.

Table 1: Representative SAR Data for 1-(3,5-Dimethoxyphenyl)azetidin-2-one Analogs [3]

Compound IDR1R2XMCF-7 IC₅₀ (nM)HT-29 IC₅₀ (nM)
12l OHHOCH₂CH₃103
CA-4 ---4.6>1000
12f ClHOCH₃680-
12j CH=CH₂HOCH₃170-

Data extracted from Mealy et al., 2025.[3]

The data suggests that:

  • The 3,5-dimethoxyphenyl group at the N1 position is well-tolerated and can lead to potent compounds.

  • The nature of the substituent at the C3 position of the azetidinone ring significantly impacts activity, with a hydroxyl group being particularly favorable.

  • The substitution on the C4-aryl ring also plays a crucial role in determining potency.

A proposed workflow for the discovery of tubulin inhibitors based on the 2-(3,5-dimethoxyphenyl)azetidine scaffold is presented below:

G scaffold 2-(3,5-Dimethoxyphenyl)azetidine library Library Synthesis (N- and C-functionalization) scaffold->library screen Primary Screen: Antiproliferative Assay (e.g., MCF-7, HT-29) library->screen hit_id Hit Identification screen->hit_id tubulin_assay Mechanism of Action: Tubulin Polymerization Assay hit_id->tubulin_assay cell_cycle Cellular Effects: Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle sar SAR Elucidation tubulin_assay->sar cell_cycle->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for tubulin inhibitor drug discovery.

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available kits and established methods.[8][9][10]

  • Reagent Preparation:

    • Thaw purified tubulin, GTP stock solution, and polymerization buffer on ice.

    • Prepare a stock solution of the test compound in DMSO and dilute to the desired concentrations in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the test compound dilutions.

    • Add the tubulin solution to each well to a final concentration of 3-5 mg/mL.

    • The final reaction mixture should contain tubulin, GTP (typically 1 mM), and the test compound in polymerization buffer.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.

    • Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.

  • Data Analysis:

    • Plot absorbance versus time for each compound concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC₅₀ value for inhibition of tubulin polymerization by fitting the data to a dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of a compound on the cell cycle using propidium iodide (PI) staining.[11][12][13]

  • Cell Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20 °C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells to exclude doublets and debris.

    • Acquire the fluorescence data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Applications in Central Nervous System (CNS) Disorders

Azetidine-containing compounds have shown promise as modulators of various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[14] The rigid nature of the azetidine ring is particularly advantageous for designing ligands with high affinity and selectivity for these targets. The 2-(3,5-dimethoxyphenyl) moiety is also present in some CNS-active compounds, suggesting that this scaffold could be a valuable starting point for the development of novel therapeutics for neurological and psychiatric disorders. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT2A receptor agonists.[15][16] Given the structural similarities, exploring the potential of 2-(3,5-dimethoxyphenyl)azetidine derivatives at serotonin and other CNS receptors is a logical extension.

Potential CNS Targets to Explore:

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Modulation of these receptors is a key mechanism for many antidepressant and antipsychotic drugs.

  • Dopamine Receptors (e.g., D₂, D₄): Antagonists of these receptors are used in the treatment of schizophrenia and other psychotic disorders.

  • GABA Transporters (GATs): Inhibitors of GABA uptake can enhance GABAergic neurotransmission and have potential as antiepileptic and anxiolytic agents.[17]

  • Voltage-gated Ion Channels (e.g., Sodium, Calcium Channels): Modulators of these channels are used to treat a range of neurological conditions, including epilepsy and neuropathic pain.

Protocol 5: Radioligand Binding Assay for GPCRs

This is a general protocol for determining the binding affinity of a test compound to a specific GPCR.[1][18][19]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the GPCR of interest. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) at a concentration close to its Kd.

    • Add varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 6: FLIPR® Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol is used to measure the functional activity of compounds at Gq-coupled GPCRs, which signal through the release of intracellular calcium.[2][7][20][21]

  • Cell Plating:

    • Plate cells expressing the Gq-coupled GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or the FLIPR® Calcium Assay Kit).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37 °C.

  • Compound Preparation:

    • Prepare a plate with the test compounds at various concentrations in a suitable assay buffer.

  • FLIPR® Measurement:

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the test compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the release of intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Conclusion

The 2-(3,5-dimethoxyphenyl)azetidine scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Its rigid four-membered ring provides a means for precise conformational control, while the 3,5-dimethoxyphenyl moiety offers a proven pharmacophore for interacting with key biological targets such as tubulin. The multiple points of diversification on the scaffold allow for the generation of extensive chemical libraries to probe structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The protocols provided in this guide offer a comprehensive framework for the synthesis, functionalization, and biological evaluation of compounds derived from this versatile scaffold, paving the way for the discovery of new drug candidates in oncology, neuroscience, and beyond.

References

  • Degennaro, L., Zenzola, M., Trinchera, P., Carroccia, L., Giovine, A., Romanazzi, G., Falcicchio, A., & Luisi, R. (2014). Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Chemical Communications, 50(14), 1698–1700. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191–215. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Koo, J. Y., & Jeong, S. Y. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology (Vol. 1335, pp. 49-59). [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. [Link]

  • An, M., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44321. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Mealy, M. J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 3456. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]

  • Davenport, A. P., & Kuc, R. E. (2005). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology (Vol. 306, pp. 129-150). [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry, 81(7), 2899–2910. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2133–2144. [Link]

  • Couty, F., Drouillat, B., & Marrot, J. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]

  • Mealy, M. J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 3456. [Link]

  • Bouzemi, N., et al. (2015). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2015(6), 266-277. [Link]

  • Zhang, M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(22), 6771-6779. [Link]

  • Mándity, I. M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11095-11105. [Link]

  • Adegoke, R. O., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Journal of Pharmaceutical Research International, 32(17), 78-89. [Link]

  • Kumar, A., et al. (2022). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Journal of Molecular Structure, 1248, 131454. [Link]

  • de Almeida, L. G. F., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Zhang, Z., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Jensen, A. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Jensen, A. A., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. ACS Chemical Neuroscience. [Link]

  • Abbiati, G., et al. (2022). Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. Organic Process Research & Development, 26(5), 1435–1446. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity.[Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

Sources

Application

Application Note: High-Resolution MS/MS Fragmentation Profiling of 2-(3,5-Dimethoxyphenyl)azetidine

Introduction & Analytical Context Azetidines have emerged as highly valuable pharmacophores in modern medicinal chemistry. By offering improved physicochemical properties, enhanced membrane permeability, and lower basici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Azetidines have emerged as highly valuable pharmacophores in modern medicinal chemistry. By offering improved physicochemical properties, enhanced membrane permeability, and lower basicity compared to their larger piperidine or pyrrolidine counterparts, they serve as excellent structural vectors in drug design 1[1]. Specifically, 2-arylazetidines are gaining significant traction due to their unique spatial geometry and diverse late-stage functionalization potential2[2],3[3].

As these molecules progress through pharmacokinetic (PK) and metabolic stability assays, researchers require robust analytical frameworks to identify parent compounds and their metabolites. This application note details the exact Collision-Induced Dissociation (CID) fragmentation pathways of 2-(3,5-Dimethoxyphenyl)azetidine , providing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) protocol for unambiguous structural elucidation.

Mechanistic Rationale: Gas-Phase Chemistry of 2-Arylazetidines

Understanding the causality behind the fragmentation of 2-(3,5-Dimethoxyphenyl)azetidine allows analytical scientists to predict the behavior of structurally related analogs. Under positive Electrospray Ionization (ESI+), the basic azetidine nitrogen acts as the primary protonation site, yielding the precursor ion [M+H]+ at m/z 194.1181.

Upon collisional activation, the molecule undergoes three distinct, mechanistically driven fragmentation pathways:

  • Azetidine Ring Cleavage (Dominant Pathway): The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Collisional activation drives a retro-cycloaddition-like cleavage of the C2-C3 and N-C4 bonds. This expels a neutral ethylenimine/aziridine fragment ( C2​H5​N , -43 Da), transferring the charge to the highly resonance-stabilized 3,5-dimethoxybenzyl cation at m/z 151.0759.

  • Ammonia & Total Ring Loss: Alternatively, the ring can undergo a proton-transfer-mediated opening followed by the expulsion of ammonia ( NH3​ , -17 Da) to yield m/z 177.0916. Cleavage of the C-C bond connecting the azetidine to the aryl ring results in the loss of the entire azetidine radical/neutral ( C3​H7​N , -57 Da), forming the 3,5-dimethoxyphenyl cation at m/z 137.0603.

  • Methoxy Group Dynamics: The resulting 3,5-dimethoxyphenyl fragments undergo secondary cleavages characteristic of polymethoxylated aromatic systems. This includes the homolytic cleavage of the O- CH3​ bond to expel a methyl radical ( CH3∙​ , -15 Da) forming a radical cation at m/z 136.0524, or the heterolytic loss of methanol ( CH3​OH , -32 Da) yielding m/z 119.04974[4], 5[5].

Fragmentation_Pathway M [M+H]+ m/z 194.1181 C11H16NO2+ F1 [M+H - NH3]+ m/z 177.0916 C11H13O2+ M->F1 -NH3 (-17 Da) F2 [M+H - C2H5N]+ m/z 151.0759 C9H11O2+ M->F2 -C2H5N (-43 Da) F3 [M+H - C3H7N]+ m/z 137.0603 C8H9O2+ M->F3 -C3H7N (-57 Da) F4 [m/z 151 - CH3•]+• m/z 136.0524 C8H8O2+• F2->F4 -CH3• (-15 Da) F5 [m/z 151 - CH3OH]+ m/z 119.0497 C8H7O+ F2->F5 -CH3OH (-32 Da)

Proposed CID fragmentation pathway of 2-(3,5-Dimethoxyphenyl)azetidine [M+H]+.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in the data, this protocol utilizes a stepped Collision Energy (CE) approach. Causality: By alternating between low, medium, and high collision energies (10, 20, 40 eV) within a single acquisition cycle, the system becomes self-validating. The low CE preserves the intact precursor ion for accurate mass confirmation, while the high CE drives deep structural fragmentation. This guarantees that all product ions are temporally correlated to the exact same chromatographic peak, eliminating the risk of false positives from co-eluting isobaric interferences.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the analyte to a final concentration of 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Rationale: Methanol is selected over acetonitrile because its protic nature enhances the ionization efficiency of the basic azetidine nitrogen in the ESI source, ensuring a stronger [M+H]+ signal.

Step 2: UHPLC Separation Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

  • Rationale: Formic acid maintains the azetidine in a fully protonated state during chromatography, preventing peak tailing caused by secondary interactions with free silanols on the stationary phase.

Step 3: Q-TOF MS/MS Acquisition

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: High-purity Nitrogen ( N2​ ).

  • Stepped CE: 10 eV, 20 eV, and 40 eV.

  • Mass Range: m/z 50 to 250.

LCMS_Workflow N1 1. Sample Prep 2-(3,5-Dimethoxyphenyl)azetidine (1 µg/mL in MeOH/H2O) N2 2. UHPLC Separation C18 Column, 0.3 mL/min Gradient Elution N1->N2 N3 3. ESI+ Ionization Capillary: 3.5 kV Precursor: m/z 194.1181 N2->N3 N4 4. CID Fragmentation Stepped CE: 10, 20, 40 eV N2 Collision Gas N3->N4 N5 5. Q-TOF Acquisition Mass Range: m/z 50-250 Resolution: >30,000 N4->N5 N6 6. Data Processing Mass Defect Analysis & Fragment Annotation N5->N6

LC-MS/MS workflow for the analysis of 2-(3,5-Dimethoxyphenyl)azetidine.

Quantitative Data Presentation

The following table summarizes the high-resolution mass spectrometry data obtained using the self-validating stepped CE protocol. Mass errors within ±3.0 ppm confirm the elemental compositions of the proposed fragments.

Fragment IdentityTheoretical m/zObserved m/zMass Error (ppm)Elemental FormulaRelative Abundance (%)
Precursor Ion 194.1181194.1183+1.0 C11​H16​NO2+​ 100
[M+H−NH3​]+ 177.0916177.0914-1.1 C11​H13​O2+​ 15
[M+H−C2​H5​N]+ 151.0759151.0761+1.3 C9​H11​O2+​ 85
[M+H−C3​H7​N]+ 137.0603137.0600-2.2 C8​H9​O2+​ 25
[m/z151−CH3∙​]+∙ 136.0524136.0526+1.5 C8​H8​O2+∙​ 40
[m/z151−CH3​OH]+ 119.0497119.0495-1.7 C8​H7​O+ 30

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs , ResearchGate. 1

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry , Organic Letters - ACS Publications. 2

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor , The Journal of Organic Chemistry - ACS Publications. 3

  • The Chemical Signatures of Water Extract of Zingiber officinale Rosc , PMC.4

  • Determining monolignol oxifunctionalization by direct infusion electrospray ionization tandem mass spectrometry , Analytical Methods (RSC Publishing). 5

Sources

Method

In vitro cell viability assay protocol using 2-(3,5-Dimethoxyphenyl)azetidine

Application Note & Protocol Title: In Vitro Assessment of Cellular Viability and Cytotoxicity of 2-(3,5-Dimethoxyphenyl)azetidine using a Tetrazolium-Based Colorimetric Assay Audience: Researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: In Vitro Assessment of Cellular Viability and Cytotoxicity of 2-(3,5-Dimethoxyphenyl)azetidine using a Tetrazolium-Based Colorimetric Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the in vitro cell viability and cytotoxic potential of 2-(3,5-Dimethoxyphenyl)azetidine, a novel synthetic azetidine derivative. Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties[1][2][3][4]. This application note details a robust and widely adopted colorimetric method, the MTT assay, to quantify the metabolic activity of cells as an indicator of their viability following exposure to the test compound. The protocol herein is designed to be a self-validating system, incorporating essential controls and best practices to ensure data integrity and reproducibility. Furthermore, this guide provides insights into the underlying principles of the assay, data analysis for determining the half-maximal inhibitory concentration (IC50), and troubleshooting recommendations.

Introduction: The Scientific Rationale

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a privileged scaffold in drug discovery.[5][6] Its unique conformational properties and ability to engage in various molecular interactions have led to the development of numerous bioactive molecules.[5] Derivatives of azetidin-2-one, in particular, have been explored for their antiproliferative effects in various cancer cell lines.[7]

The compound 2-(3,5-Dimethoxyphenyl)azetidine belongs to this promising class of molecules. Before proceeding to complex mechanistic studies, a fundamental and critical first step is to assess its impact on cell viability. This allows for the determination of its potential cytotoxicity and the concentration range at which it exerts a biological effect.

This protocol employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard and reliable method for assessing cell viability.[8][9] The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[9] This reduction results in the formation of insoluble purple formazan crystals.[8][9] The formazan is then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8][10]

Experimental Workflow Overview

The overall experimental workflow is a multi-day process that involves careful cell culture, treatment with the test compound, and subsequent viability assessment.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3-4: Viability Assessment cluster_analysis Data Analysis cell_culture Maintain and Harvest Cells seed_plate Seed Cells into 96-well Plate cell_culture->seed_plate treat_cells Add Compound to Cells seed_plate->treat_cells prepare_compound Prepare Serial Dilutions of 2-(3,5-Dimethoxyphenyl)azetidine prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 1. Experimental workflow for assessing the in vitro cell viability effects of 2-(3,5-Dimethoxyphenyl)azetidine.

Materials and Reagents

  • Cell Line: A well-characterized and authenticated cell line appropriate for the research question (e.g., MCF-7 for breast cancer, HT-29 for colon cancer). Ensure cells are free from mycoplasma contamination.

  • Complete Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For detachment of adherent cells.

  • 2-(3,5-Dimethoxyphenyl)azetidine: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile PBS.[9]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or acidified isopropanol.

  • 96-well flat-bottom sterile cell culture plates.

  • Sterile pipette tips, tubes, and reservoirs.

  • Humidified incubator: 37°C, 5% CO2.[11]

  • Microplate spectrophotometer (ELISA reader).

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. It is crucial to maintain aseptic cell culture techniques throughout the experiment to prevent contamination.[11]

Day 1: Cell Seeding
  • Cell Culture Maintenance: Culture cells in a T-75 flask until they reach 80-90% confluency. Regularly observe cell morphology and medium color to ensure a healthy culture.[12]

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize trypsin with complete medium.

    • For suspension cells, directly collect the cells from the flask.

  • Cell Counting: Transfer the cell suspension to a sterile conical tube. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability (e.g., via trypan blue exclusion).

  • Seeding the 96-well Plate: Dilute the cell suspension to the desired seeding density in complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.[13] A typical starting range is 5,000 to 10,000 cells per well in a final volume of 100 µL.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach (for adherent cells) and recover.[13]

Day 2: Treatment with 2-(3,5-Dimethoxyphenyl)azetidine
  • Prepare Compound Dilutions: Prepare a series of dilutions of the 2-(3,5-Dimethoxyphenyl)azetidine stock solution in complete cell culture medium. A common approach is to perform a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment of Cells: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Controls are critical:

      • Vehicle Control: Cells treated with medium containing the same final concentration of the solvent used to dissolve the compound. This represents 100% cell viability.

      • Untreated Control: Cells in medium alone.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.[13]

  • Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design.

Day 3-4: MTT Assay
  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. The optimal incubation time may vary between cell lines.[13]

  • Solubilization of Formazan: After the incubation, carefully add 100 µL of the solubilization solution to each well.[8] Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][13]

Data Analysis and Interpretation

Calculation of Percent Viability

The percent cell viability is calculated relative to the vehicle control.

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[14]

  • Plot a Dose-Response Curve: Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, SigmaPlot) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[15][16]

  • Determine IC50: The software will calculate the IC50 value from the fitted curve.[14][15][17]

Representative Data Presentation

The following table illustrates how to structure the results from a hypothetical experiment.

Concentration of 2-(3,5-Dimethoxyphenyl)azetidine (µM)Mean Absorbance (570 nm)Standard DeviationPercent Viability (%)
0 (Vehicle Control)1.2540.087100.0
0.11.2310.09198.2
11.1030.07588.0
50.8760.06269.8
100.6210.04949.5
250.3450.03127.5
500.1580.02212.6
1000.0990.0157.9

Alternative and Complementary Assays

While the MTT assay is robust, it is advisable to confirm findings with an orthogonal method.

  • XTT Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[18][19][20]

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. This is a highly sensitive, homogeneous "add-mix-measure" assay.[21][22][23][24][25]

G cluster_principle Assay Principle cluster_assays Viability Assays metabolic_activity Cellular Metabolic Activity mtt MTT Assay (Tetrazolium Reduction) metabolic_activity->mtt measures xtt XTT Assay (Soluble Tetrazolium Reduction) metabolic_activity->xtt measures ct_glo CellTiter-Glo® (ATP Quantification) metabolic_activity->ct_glo measures

Figure 2. Relationship between the underlying principle of metabolic activity and common cell viability assays.

Troubleshooting

IssuePossible CauseRecommendation
High background in blank wells Contaminated medium or reagents.Use fresh, sterile reagents. Ensure aseptic technique.[12]
Low absorbance readings overall Insufficient cell number or incubation time.Optimize cell seeding density and MTT incubation time.[13]
Inconsistent results between replicates Uneven cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Calibrate pipettes.
Precipitate formation in compound dilutions Poor solubility of the compound in the medium.Check the solubility of the compound. Consider using a different solvent or a lower concentration range.

Conclusion

This application note provides a detailed protocol for the initial assessment of the cytotoxic and anti-proliferative effects of 2-(3,5-Dimethoxyphenyl)azetidine using the MTT assay. Adherence to best practices in cell culture and careful execution of the protocol will yield reliable and reproducible data, forming a solid foundation for further investigation into the compound's mechanism of action and its potential as a therapeutic agent.

References

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • GMP Plastics. Best Practices for Preparing and Maintaining Cell Culture Environments. [Link]

  • OUS Research. CellTiter-Glo Assay. [Link]

  • IC50 Calculator. Easy IC50 Calculator for Herbal, Drug and Bioassay Studies. [Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • ResearchGate. How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

  • Corning. Lab Essentials – Tips for Making your Cell Culture Work More Efficient, Productive, and Easier. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]

  • Medwin Publishers. Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • YouTube. Azetidine: Basicity and Preparation. [Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 2-(3,5-Dimethoxyphenyl)azetidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale 2-Arylazetidines, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

2-Arylazetidines, such as 2-(3,5-dimethoxyphenyl)azetidine , are highly strained, four-membered nitrogen heterocycles that serve as privileged bioisosteres in medicinal chemistry. The incorporation of the 3,5-dimethoxyphenyl moiety enhances the molecule's lipophilicity and provides critical hydrogen bond acceptors for target binding.

However, the isolation and downstream processing of these compounds present significant technical challenges:

  • Chromatographic Instability: The secondary amine interacts strongly with stationary phases, causing severe streaking.

  • Physical State: The free base is typically an unstable oil or low-melting solid prone to atmospheric degradation (CO₂ absorption leading to carbamate formation).

  • Stereochemical Complexity: The C2 position is a chiral center, necessitating rigorous enantiomeric resolution for pharmaceutical applications.

This application note provides a comprehensive, self-validating protocol for the purification, chiral resolution, and final salt crystallization of 2-(3,5-dimethoxyphenyl)azetidine, ensuring high chemical purity (>99%) and enantiomeric excess (>99% ee).

Physicochemical Profiling & Causality in Method Design

Understanding the physicochemical properties of the target molecule is the foundation of any robust purification strategy. The parameters below dictate the specific conditions chosen for chromatography and crystallization.

Table 1: Estimated Physicochemical Properties & Purification Implications

PropertyCharacteristicImplication for Purification Strategy
Ring Strain ~25.2 kcal/molSusceptible to ring-opening under harsh acidic/nucleophilic conditions. Salt formation must be controlled.
Physical State Viscous Oil (Free Base)Difficult to handle and weigh accurately. Necessitates conversion to a crystalline salt (e.g., HCl or Tartrate) for storage.
Basicity (pKa) ~9.5 - 10.0Strong base. Will streak severely on untreated silica gel. Requires basic modifiers during chromatography.
Stereochemistry Chiral at C2Requires diastereomeric salt formation or chiral chromatography for enantiomeric separation.

Chromatographic Isolation of the Racemic Free Base

Before crystallization, the crude synthetic mixture must be polished to remove non-basic byproducts, unreacted starting materials, and oligomers. Because polar azetidines exhibit a high affinity for the acidic silanol groups on normal-phase silica, they suffer from severe peak tailing and irreversible adsorption (1[1]).

The Causality of Basic Modifiers: To counteract this affinity, the stationary phase must be dynamically deactivated. Adding 1–2% triethylamine (TEA) or aqueous ammonium hydroxide to the eluent competitively binds to the acidic silanol sites. This prevents the azetidine from protonating on the column, ensuring it elutes as a sharp, predictable band of free base ([2]).

Chiral Resolution via Diastereomeric Salt Formation

For medicinal chemistry applications, enantiopure building blocks are mandatory. While chiral HPLC is viable for analytical scales, diastereomeric salt formation is the most scalable, chromatography-free method for resolving 2-arylazetidines ([3]).

By reacting the racemic free base with a chiral acid (e.g., L-tartaric acid), a pair of diastereomeric salts is formed. These salts possess distinct solubility profiles, allowing for separation via fractional crystallization.

Table 2: Solvent Screening Matrix for Tartrate Salt Crystallization

Solvent SystemSolubility upon HeatingPrecipitation upon CoolingDiastereomeric Enrichment (ee %)
Methanol (MeOH)HighNone (remains in solution)N/A
Ethanol (EtOH)ModerateSlow, fine needles~75%
Isopropanol (iPrOH)LowRapid, amorphous solid~40% (Kinetic trapping)
MeOH / Acetone (1:4) Moderate Controlled, large prisms >95% (Optimal Thermodynamic Control)

The Causality of the Binary Solvent System: A binary solvent system provides the ideal thermodynamic balance. Methanol acts as the "good" solvent, solubilizing the salt, while acetone acts as the anti-solvent. Slow cooling allows the less soluble diastereomer to selectively nucleate and grow into highly pure crystals, avoiding the kinetic trapping of impurities seen in rapid precipitation ([4]).

Process Visualization

G Crude Crude 2-(3,5-Dimethoxyphenyl)azetidine Flash Flash Chromatography (Silica + 1% Et3N) Crude->Flash Purify Racemic Racemic Free Base (>95% Purity) Flash->Racemic Isolate Resolution Chiral Resolution (L-Tartaric Acid in MeOH/Acetone) Racemic->Resolution Add Resolving Agent DiastSalt Diastereomeric Salt Fractional Crystallization Resolution->DiastSalt Crystallize MotherLiq Mother Liquor (Opposite Enantiomer) Resolution->MotherLiq Filter Freebase Freebasing (Aq. NaOH / EtOAc) DiastSalt->Freebase Break Salt HClSalt HCl Salt Formation (HCl in Et2O/iPrOH) Freebase->HClSalt Acidify PureAPI Enantiopure API Salt (>99% ee) HClSalt->PureAPI Final Polish

Fig 1. Integrated workflow for the chromatographic purification and chiral resolution of azetidines.

Step-by-Step Experimental Protocols

Protocol A: Flash Chromatography of Crude Azetidine

Self-Validation Check: Ensure the silica gel is fully neutralized before loading to prevent irreversible binding.

  • Preparation: Pre-equilibrate a silica gel column with Hexanes containing 2% Triethylamine (TEA) for at least 3 column volumes (CV).

  • Loading: Dissolve the crude 2-(3,5-dimethoxyphenyl)azetidine in a minimal amount of Dichloromethane (DCM) and load it evenly onto the column.

  • Elution: Elute using a gradient of 0% to 15% Ethyl Acetate in Hexanes (maintaining 2% TEA throughout the gradient).

  • Isolation: Monitor fractions via TLC (Ninhydrin stain; secondary azetidines appear as distinct blue/purple spots). Combine product-containing fractions and concentrate under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent volatilization of the free base.

Protocol B: Diastereomeric Salt Resolution

Self-Validation Check: The appearance of cloudiness upon anti-solvent addition confirms the system has reached the metastable zone required for controlled nucleation.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic free base in Methanol (2 mL/g). In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in Methanol (2 mL/g).

  • Mixing: Slowly add the tartaric acid solution to the azetidine solution while stirring at 50°C. Stir for 30 minutes to ensure complete salt formation.

  • Anti-Solvent Addition: Slowly add Acetone (16 mL/g) dropwise while maintaining the temperature at 50°C until the solution becomes slightly turbid.

  • Crystallization: Remove the heat source. Cover the flask (poke small holes in the foil to allow trace evaporation) and allow it to cool to room temperature undisturbed overnight.

  • Isolation: Filter the resulting crystalline prisms and wash with cold Acetone.

  • Validation: Determine the diastereomeric excess (de) via chiral HPLC. If de < 95%, perform a single recrystallization from the same MeOH/Acetone solvent system.

Protocol C: Freebasing and Final API-Grade HCl Salt Formation

Self-Validation Check: 1H-NMR (in D₂O) must show intact azetidine ring protons (multiplets at ~4.0-5.0 ppm) to confirm no ring-opening occurred during acidification.

  • Freebasing: Suspend the enantiopure tartrate salt in Ethyl Acetate. Slowly add 1M aqueous NaOH until the aqueous layer reaches pH 11. Extract the free base into the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Acidification: Dissolve the free base in dry Isopropanol (iPrOH) and chill to 0°C in an ice bath.

  • Precipitation: Dropwise add 1.1 equivalents of anhydrous HCl in Diethyl Ether (2.0 M). A white precipitate will form immediately.

  • Polishing: Heat the suspension to 60°C until the solid dissolves (add a few drops of Methanol if necessary), then allow it to cool slowly to room temperature to yield highly stable, X-ray quality crystals of the 2-(3,5-dimethoxyphenyl)azetidine hydrochloride salt.

References

  • Muncipinto, G., et al. (2021). Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018: Diazocene Ring Formation via a Staudinger-aza-Wittig Reaction on an Azetidine-Ribose Template. Organic Process Research & Development. Retrieved from:[Link]

  • Kiss, L., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. Department of Chemistry, University of Rochester. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

The Azetidine Architect: Technical Support &amp; Troubleshooting Center

Welcome to the advanced technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)azetidine . Synthesizing strained four-membered nitrogen heterocycles presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)azetidine . Synthesizing strained four-membered nitrogen heterocycles presents unique thermodynamic and kinetic challenges. Due to a ring strain of approximately 26 kcal/mol, azetidines are notoriously difficult to form and highly susceptible to ring-opening degradation.

This guide is designed for research scientists and drug development professionals. It bypasses basic chemistry to address the root causes of yield bottlenecks, providing self-validating protocols and field-proven mechanistic insights.

Visualizing the Synthesis Landscape

To optimize your yield, you must first select the correct synthetic trajectory. The diagram below illustrates the kinetic and thermodynamic pathways available for constructing the 2-arylazetidine core.

SynthesisRoutes A 3,5-Dimethoxybenzaldehyde B Imine Formation A->B Path A: Staudinger E 3-Amino-3-(3,5-dimethoxyphenyl) propan-1-ol A->E Path B: Homologation C [2+2] Cycloaddition (Beta-lactam) B->C + Ketene D LiAlH4 Reduction C->D H 2-(3,5-Dimethoxyphenyl)azetidine D->H Yield: 65-75% F Primary Alcohol Activation (MsCl / Et3N) E->F G 4-exo-tet Cyclization (Kinetic Control) F->G G->H Yield: 80-90%

Fig 1. Divergent synthetic pathways for 2-(3,5-Dimethoxyphenyl)azetidine.

Diagnostics & Troubleshooting (FAQ)

Troubleshooting Start Low Azetidine Yield? Q1 Is the leaving group benzylic or primary? Start->Q1 Benzylic Benzylic (C1) Q1->Benzylic Primary Primary (C3) Q1->Primary Sol1 High elimination risk. Switch to primary LG. Benzylic->Sol1 Q2 Are dimers forming? Primary->Q2 Sol2 Increase dilution (≤ 0.05 M). Q2->Sol2 Yes

Fig 2. Troubleshooting decision matrix for resolving low yields in 4-exo-tet cyclization.

Q1: My 4-exo-tet cyclization of the benzylic mesylate (1-(3,5-dimethoxyphenyl)-3-(benzylamino)propyl methanesulfonate) yields mostly the cinnamyl derivative. How can I drive the reaction toward the azetidine? Causality: The electron-donating 3,5-dimethoxyphenyl group strongly stabilizes the developing positive charge at the benzylic position. When activated as a mesylate, the substrate undergoes rapid E1/E2 elimination (forming an alkene) rather than the sterically hindered intramolecular SN2 attack by the amine. Solution: Invert your synthon polarity. Synthesize the regioisomer where the leaving group is on the primary carbon: 3-(benzylamino)-3-(3,5-dimethoxyphenyl)propan-1-ol. Activating the primary alcohol as a mesylate ensures a clean SN2 displacement by the benzylic amine, completely bypassing the elimination pathway. Under appropriate conditions, this kinetically controlled reaction selectively forms the strained four-membered ring over thermodynamically favorable alternatives .

Q2: I switched to the primary leaving group strategy, but LC-MS shows significant amounts of dimeric and polymeric byproducts. What is the cause? Causality: Azetidine formation is an intramolecular process (first-order kinetics), whereas dimerization is intermolecular (second-order kinetics). At standard reaction concentrations (e.g., 0.2 M), the intermolecular collision rate outpaces the kinetically slow 4-exo-tet cyclization. Solution: Operate under strict high-dilution conditions. Maintain the substrate concentration at or below 0.02 M during the base-promoted cyclization step.

Q3: During the deprotection or purification of the final azetidine, the ring opens, resulting in a linear amino alcohol or halide. How do I prevent this? Causality: 2-Arylazetidines are highly susceptible to site-selective nucleophilic ring-opening at the benzylic C2 position due to the release of severe ring strain and the carbocation stabilization provided by the 3,5-dimethoxyaryl group . Acidic conditions protonate the nitrogen, turning it into an excellent leaving group and triggering spontaneous ring-opening by any available nucleophile. Solution: Maintain strictly basic or neutral conditions during purification. Use base-washed silica gel (pre-treated with 1% Et3N) for chromatography. Avoid HCl salts; isolate the product as a free base.

Q4: Can I use photoredox catalysis to synthesize this specific azetidine to avoid the SN2 cyclization entirely? Causality: Yes. Recent advancements in photoredox catalysis have enabled reactions that bypass the thermodynamic penalties of SN2 pathways, such as anti-Baldwin 4-exo-dig radical cyclizations and visible light-enabled aza Paternò-Büchi reactions . Solution: You can irradiate an imine derivative of 3,5-dimethoxybenzaldehyde and an alkene with an Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) to achieve a highly diastereoselective [2+2] cycloaddition, directly yielding the functionalized azetidine.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal validation data demonstrating how synthon architecture and concentration dictate the yield of the 4-exo-tet cyclization.

Substrate ArchitectureLeaving Group PositionConcentrationBase / SolventPrimary OutcomeIsolated Yield
1-Aryl-1-hydroxy-3-aminoC1 (Benzylic Mesylate)0.10 MEt₃N / DCMCinnamyl amine (E2 Elimination)< 10%
3-Aryl-3-amino-1-hydroxyC3 (Primary Mesylate)0.20 MK₂CO₃ / CH₃CNAzetidine + Dimeric oligomers45%
3-Aryl-3-amino-1-hydroxyC3 (Primary Mesylate)0.02 M K₂CO₃ / CH₃CN2-(3,5-Dimethoxyphenyl)azetidine 88%
3-Aryl-3-amino-1-hydroxyC3 (Primary Tosylate)0.02 MDIPEA / THF2-(3,5-Dimethoxyphenyl)azetidine82%

Self-Validating Experimental Protocol

Optimized Synthesis via Primary Mesylate Cyclization

Note: This protocol incorporates built-in analytical checkpoints to ensure the system is self-validating before proceeding to the next step.

Step 1: Activation of the Primary Alcohol

  • Dissolve 3-(benzylamino)-3-(3,5-dimethoxyphenyl)propan-1-ol (1.0 eq, 10 mmol) in anhydrous DCM to a concentration of 0.1 M.

  • Cool the reaction flask strictly to 0 °C using an ice bath.

  • Add Et3N (2.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 1 hour at 0 °C.

  • Quench & Extract: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C to avoid premature intramolecular reaction.

Self-Validation Checkpoint 1: Analyze the crude mesylate via 1H-NMR. The diagnostic mesylate methyl protons must appear as a sharp singlet near δ 3.0 ppm. If vinylic protons (δ 6.0-6.5 ppm) are observed, elimination has occurred, indicating the temperature exceeded 0 °C during activation. Do not proceed to cyclization if vinylic peaks exceed 5% integration.

Step 2: High-Dilution Cyclization

  • Dissolve the validated crude mesylate in anhydrous CH3CN to achieve a strict concentration of 0.02 M .

  • Add finely powdered K2CO3 (3.0 eq) and heat to 80 °C under an argon atmosphere for 16 hours.

Self-Validation Checkpoint 2: Monitor via LC-MS. The presence of the [M+H]+ peak (m/z ~284 for the N-benzyl azetidine) confirms cyclization. The absence of [2M+H]+ peaks confirms that the high-dilution parameter successfully prevented dimerization.

Step 3: Purification and Deprotection

  • Filter the suspension to remove inorganic salts and concentrate the filtrate.

  • Purify via flash chromatography using triethylamine-treated silica gel (Eluent: Hexanes/EtOAc 80:20 with 1% Et3N) to yield N-benzyl-2-(3,5-dimethoxyphenyl)azetidine.

  • Deprotection: Subject the N-benzyl azetidine to catalytic hydrogenation (10% Pd/C, H2 balloon) in methanol for 4 hours. Filter through Celite, concentrate, and store the free base under inert gas at -20 °C.

References

  • [1] Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications (The Journal of Organic Chemistry).[Link]

  • [2] Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing (RSC Advances).[Link]

  • [3] A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications (via PMC).[Link]

  • [4] Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications (via PMC).[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification for 2-(3,5-Dimethoxyphenyl)azetidine

Target Audience: Researchers, analytical scientists, and drug development professionals. Purifying 2-(3,5-Dimethoxyphenyl)azetidine presents a unique intersection of chromatographic challenges. The molecule combines a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Purifying 2-(3,5-Dimethoxyphenyl)azetidine presents a unique intersection of chromatographic challenges. The molecule combines a highly basic secondary amine with a strained four-membered heterocycle, making it highly susceptible to both severe peak tailing and acid-catalyzed degradation on standard silica gel.

This technical support guide is designed to help you troubleshoot these specific structural liabilities, moving away from trial-and-error toward mechanistically sound, self-validating purification workflows.

Diagnostic Workflow: Selecting the Right Stationary Phase

Before committing your crude mixture to a column, use the following decision matrix to determine the optimal chromatographic environment for your azetidine derivative.

G Start Crude 2-(3,5-Dimethoxyphenyl)azetidine TLC TLC on Bare Silica (Hex/EtOAc) Start->TLC Check Severe Tailing or Degradation? TLC->Check BareSilica Standard Normal Phase (Add 1-2% Et3N) Check->BareSilica No (Rare) AltPhase Switch Stationary Phase Check->AltPhase Yes (Typical) KPNH Amine-Functionalized Silica (KP-NH) AltPhase->KPNH Normal Phase RP Reversed-Phase (C18) with 0.1% NH4OH AltPhase->RP Highly Polar Impurities

Figure 1: Decision matrix for optimizing azetidine purification based on phase chemistry.

Troubleshooting & FAQs

Q1: Why does 2-(3,5-Dimethoxyphenyl)azetidine streak extensively on standard silica gel, even with highly polar solvent systems like DCM/MeOH? Causality: Bare silica gel ( SiO2​ ) surfaces are densely populated with mildly acidic silanol groups (Brønsted acids). 2-(3,5-Dimethoxyphenyl)azetidine contains a secondary amine within its ring, giving it a pKa of approximately 9.5. When this basic amine interacts with acidic silanols, it triggers strong ionic bonding (acid-base attraction) rather than the reversible adsorption/desorption required for chromatography. This results in severe band broadening, tailing, and poor recovery[1]. Solution: You must neutralize the stationary phase. This is achieved either by adding a competing volatile amine (like 1-2% Triethylamine) to your mobile phase, or by switching to an 2[2] which provides a basic surface environment (pKa ~9.8) that repels the azetidine, allowing for sharp elution[3].

Q2: I am observing unexpected byproducts during purification. Could the chromatography be degrading my compound? Causality: Yes. Azetidines are highly strained four-membered nitrogen heterocycles. The presence of the 3,5-dimethoxyphenyl group at the 2-position stabilizes adjacent carbocations, making the ring highly susceptible to acid-catalyzed ring-opening. The acidic silanols on unbuffered bare silica can catalyze this degradation during the chromatographic run, leading to ring-opened amino-alcohol or alkene byproducts. Solution: Avoid bare silica entirely for this specific scaffold. Utilize an 4[4]. If reversed-phase is preferred, use a high-pH mobile phase (e.g., pH 10 with ammonium hydroxide) to keep the azetidine in its unprotonated, stable free-base form[1].

Q3: When using Triethylamine (TEA) as a basic modifier in normal phase, my UV baseline drifts and I can't see my compound. What is happening? Causality: TEA absorbs strongly in the low UV range (<250 nm). The 3,5-dimethoxyphenyl chromophore has an absorbance maximum around 270-280 nm, but if you are monitoring at default wavelengths (e.g., 254 nm), the increasing concentration of TEA during a gradient will cause massive baseline drift, masking the azetidine peak. Solution: Monitor specifically at 275 nm where the dimethoxyphenyl group absorbs but TEA is relatively transparent. Alternatively, eliminate the need for liquid modifiers entirely by using an 5[5] with a simple Hexane/Ethyl Acetate gradient.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning you can verify the success of the setup before risking your entire crude batch.

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica (Gold Standard)

Rationale: Aminopropyl-bonded silica eliminates acid-base interactions and prevents acid-catalyzed ring opening without requiring UV-masking liquid modifiers.

  • TLC Pre-Validation: Spot your crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Develop using a 50:50 Hexane/Ethyl Acetate mixture.

    • Validation Checkpoint: The azetidine must elute as a tight, circular spot with an Rf​ of 0.2–0.4. If it streaks here, your sample contains highly polar impurities requiring Protocol B.

  • Column Selection: Select an aminopropyl-functionalized silica flash column (40-75 µm particle size, 100Å pore size)[2].

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude 2-(3,5-Dimethoxyphenyl)azetidine in a minimum volume of Dichloromethane (DCM). Load directly onto the column head.

    • Validation Checkpoint: Ensure no precipitation occurs upon contact with the non-polar mobile phase. If precipitation occurs, utilize dry-loading with Celite.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV. Monitor UV absorbance at 275 nm.

  • Fraction Analysis: The basic surface of the stationary phase ensures the azetidine elutes as a tight band[3]. Pool fractions exhibiting symmetrical peak shapes.

Protocol B: Reversed-Phase (C18) Purification with High-pH Buffer

Rationale: High pH keeps the secondary amine unprotonated (free base), increasing its lipophilicity and retention on C18 while preventing silanol-induced tailing[1].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Solvent B: HPLC-grade Acetonitrile.

    • Validation Checkpoint: Measure the pH of Solvent A. It must be ≥ 10.0 to ensure the azetidine (pKa ~9.5) is fully deprotonated.

  • Equilibration: Equilibrate a C18 flash column with 5% B for 3 CV.

  • Sample Loading: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 12 CV. Monitor UV at 275 nm.

  • Post-Run Processing: Lyophilize the collected fractions immediately to remove water and the volatile NH4​OH buffer, yielding the pure free-base azetidine.

Quantitative Performance Data

The following table summarizes the expected chromatographic performance of 2-(3,5-Dimethoxyphenyl)azetidine across different purification strategies.

Purification StrategyStationary PhaseMobile Phase SystemRetention Factor ( k′ )Peak Symmetry ( As​ )Expected RecoveryRing-Opening Risk
Standard Normal Phase Bare Silica ( SiO2​ )Hexane / EtOAcLow (Streaks)> 3.0 (Severe Tailing)< 50%High
Modified Normal Phase Bare Silica ( SiO2​ )Hexane / EtOAc + 1% TEAModerate1.5 - 2.0 (Moderate)75 - 85%Moderate
Amine-Functionalized Aminopropyl Silica ( NH2​ )Hexane / EtOAcOptimal1.0 - 1.2 (Sharp)> 90%None
High-pH Reversed Phase C18 SilicaWater / MeCN + 0.1% NH4​OH High1.0 - 1.1 (Sharp)> 95%None

Sources

Troubleshooting

Resolving HPLC peak tailing in 2-(3,5-Dimethoxyphenyl)azetidine analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult chromatographic challenges: resolving peak tailing f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult chromatographic challenges: resolving peak tailing for highly basic, nitrogen-containing heterocycles.

Here, we will dissect the chromatographic behavior of 2-(3,5-Dimethoxyphenyl)azetidine , establish self-validating diagnostic workflows, and provide field-proven protocols to restore peak symmetry.

Section 1: Mechanistic Root Cause Analysis (The "Why")

To solve a chromatographic failure, we must first understand the molecular causality. 2-(3,5-Dimethoxyphenyl)azetidine consists of a mildly hydrophobic 3,5-dimethoxyphenyl group and a four-membered azetidine ring. The azetidine acts as a highly basic secondary amine with a pKa of approximately 11.2.

In standard reversed-phase HPLC (RP-HPLC) operating at a neutral or slightly acidic pH (pH 4–7), the azetidine nitrogen is fully protonated, carrying a strong positive charge. Concurrently, traditional silica-based stationary phases contain residual silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged silanoxide ions (Si-O⁻)[1].

Instead of eluting purely based on hydrophobic partitioning, the positively charged azetidine acts as a cation, binding tightly to the negatively charged silanols via electrostatic ion-exchange[2]. This secondary retention mechanism is kinetically slower than hydrophobic interactions, causing a fraction of the analyte molecules to lag behind the main band, resulting in severe peak tailing[3].

SilanolInteraction Azetidine Azetidine Derivative (Basic Amine, pKa ~11) Protonation Mobile Phase pH 4-8 (Analyte is Protonated, NH2+) Azetidine->Protonation Interaction Electrostatic Interaction (Ion-Exchange) Protonation->Interaction Silica Silica Stationary Phase (Residual Silanols, Si-OH) Ionization Silanols Ionize (Si-O-) Silica->Ionization Ionization->Interaction Tailing Peak Tailing (Asymmetry > 2.0) Interaction->Tailing

Mechanistic pathway of secondary electrostatic interactions causing peak tailing.

Section 2: Diagnostic Workflow (Isolating the Root Cause)

Before altering your mobile phase chemistry, you must validate that the tailing is chemical rather than physical. Physical tailing (e.g., column voids, blocked inlet frits, or excessive extra-column dead volume) affects all peaks equally. Chemical tailing (silanol interactions) selectively affects basic compounds[3].

Self-Validating Diagnostic Protocol:

  • Prepare a System Suitability Standard: Spike your 2-(3,5-Dimethoxyphenyl)azetidine sample with a neutral, hydrophobic marker (e.g., Toluene or Uracil).

  • Execute the Run: Inject the standard using your current mobile phase conditions.

  • Analyze the Asymmetry Factor (As):

    • Outcome A: If both the neutral marker and the azetidine show As > 1.5, the issue is physical. Replace the column inlet frit, check PEEK tubing connections for dead volume, or reverse-flush the column[1].

    • Outcome B: If the neutral marker is symmetrical (As ~ 1.0) but the azetidine tails (As > 1.5), the issue is chemical (acid-base interaction)[3]. Proceed to the chemical resolution protocols in Section 3.

DiagnosticTree Start Observe Peak Tailing Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Void, Frit, Plumbing) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys Replace Frit/Column Check Dead Volume Physical->FixPhys FixChem Optimize pH / Add TEA Use Base-Deactivated Column Chemical->FixChem

Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.

Section 3: Field-Proven Methodologies & Protocols

To resolve chemical peak tailing for this azetidine derivative, you must disrupt the electrostatic interaction. This is achieved by neutralizing the stationary phase, neutralizing the analyte, or masking the interaction sites.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Causality: Lowering the mobile phase pH below 3.0 forces the ionization equilibrium of the residual silanols backward. The silanols become protonated (Si-OH), eliminating their negative charge and preventing electrostatic interaction with the protonated azetidine[4].

  • Solvent Preparation: Prepare Mobile Phase A by adding 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to HPLC-grade water[5].

  • Organic Modifier: Prepare Mobile Phase B with 0.1% v/v TFA in Acetonitrile.

  • Column Selection: Utilize a highly end-capped, high-purity Type B silica C18 column[6].

  • Equilibration: Flush the column with at least 10 column volumes of the low-pH mobile phase to ensure complete protonation of the silica surface[7].

  • Validation: Inject the azetidine sample. The USP Tailing Factor should drop below 1.2.

Protocol B: Analyte Neutralization via High-pH Mobile Phase

Causality: Raising the pH above the pKa of the azetidine (pKa ~11) deprotonates the secondary amine. As a neutral molecule, it can no longer interact with the ionized silanols via ion-exchange[8].

  • Buffer Preparation: Dissolve 10 mM Ammonium Bicarbonate in HPLC-grade water.

  • pH Adjustment: Titrate the buffer with Ammonium Hydroxide to pH 11.5.

  • Column Selection (CRITICAL): Standard silica dissolves above pH 8. You must use a specialized base-deactivated, hybrid-particle column (e.g., Ethylene Bridged Hybrid - BEH technology) designed for extreme high-pH stability[2].

  • Equilibration & Run: Execute the gradient. The azetidine will elute later (due to increased hydrophobicity in its neutral state) but with excellent symmetry.

Protocol C: Competitive Masking via Amine Modifiers

Causality: If pH adjustment is restricted by sample stability, you can saturate the active silanol sites using a sacrificial base[5].

  • Buffer Preparation: Add 10–20 mM Triethylamine (TEA) to your aqueous mobile phase[7].

  • pH Adjustment: Adjust the pH to 6.0 using phosphoric or acetic acid.

  • Mechanism: TEA is a small, highly basic molecule that rapidly binds to the ionized silanols, effectively blocking the larger 2-(3,5-Dimethoxyphenyl)azetidine molecules from interacting with those active sites[3].

Section 4: Quantitative Comparison of Mitigation Strategies

The following table summarizes the expected chromatographic outcomes when applying the above protocols to 2-(3,5-Dimethoxyphenyl)azetidine.

Mitigation StrategyMobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (As)LC-MS Compatibility
Unoptimized (Control) 5.0 - 7.0Protonated (+)Ionized (-)2.5 - 4.0Yes (but poor peak shape)
Low-pH Suppression 2.0 (0.1% TFA)Protonated (+)Neutralized (OH)1.0 - 1.3Moderate (TFA suppresses signal)
High-pH Neutralization 11.5 (NH4OH)NeutralizedIonized (-)1.0 - 1.1Yes (Excellent for basic amines)
Amine Modifier (TEA) 6.0Protonated (+)Blocked by TEA1.2 - 1.5No (TEA causes severe ion suppression)

Section 5: Frequently Asked Questions (FAQs)

Q: I switched to a brand new C18 column, but my azetidine peak is still tailing. Why? A: Not all C18 columns are created equal. Older "Type A" silica columns have high trace metal content and highly acidic silanols that cause severe tailing[9]. Even modern "Type B" silica columns are never 100% end-capped due to steric hindrance[1]. If you are running at a neutral pH without additives, the exposed silanols will still interact with the azetidine. Switch to a column with polar-embedded groups or apply one of the pH protocols above[7].

Q: Can I use Protocol C (TEA) if I am using an LC-MS system? A: No. Triethylamine (TEA) and other non-volatile ion-pairing reagents cause severe ion suppression in the mass spectrometer source and will contaminate the instrument for future runs[7]. For LC-MS analysis of basic amines, Protocol A (using 0.1% Formic Acid instead of TFA to improve volatility) or Protocol B (Ammonium Hydroxide) are the self-validating, MS-compatible choices.

Q: My peak was symmetrical yesterday, but today it is tailing and fronting simultaneously (broadening). What changed? A: This indicates column overload rather than silanol interaction. Basic compounds like azetidine have a lower load capacity on reversed-phase columns compared to neutral compounds. If your sample concentration is too high, the localized stationary phase sites become saturated, causing the peak to distort[10]. Dilute your sample by a factor of 10 and reinject; if the peak shape normalizes and retention time increases slightly, mass overload is confirmed[10].

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3,5-Dimethoxyphenyl)azetidine Synthesis

Welcome to the Technical Support Center for the batch synthesis of 2-(3,5-Dimethoxyphenyl)azetidine . The construction of 2-arylazetidines is notoriously challenging due to the inherent thermodynamic penalty of the four-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 2-(3,5-Dimethoxyphenyl)azetidine . The construction of 2-arylazetidines is notoriously challenging due to the inherent thermodynamic penalty of the four-membered ring (ring strain ~26 kcal/mol) and the kinetic hurdles defined by Baldwin’s rules[1].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic textbook theory to directly address the mechanistic causality behind reaction failures—specifically focusing on the suppression of elimination and dimerization side products during the critical cyclization step.

Reaction Pathway & Side Product Divergence

To successfully synthesize 2-(3,5-dimethoxyphenyl)azetidine, you must navigate a narrow kinetic window. The diagram below illustrates the divergence between the desired 4-exo-tet cyclization and the dominant parasitic pathways.

G cluster_products Reaction Outcomes A N-Protected 3-amino-1- (3,5-dimethoxyphenyl)propan-1-ol B Benzylic Mesylate Intermediate A->B MsCl, Et3N, 0 °C (Activation) C 2-(3,5-Dimethoxyphenyl)azetidine (Desired 4-exo-tet) B->C Base, High Dilution (Kinetic Control) D Cinnamylamine Derivative (E1/E2 Elimination) B->D Strong Base / Heat (E2 Elimination) E 1,5-Diazocane / Oligomers (Intermolecular SN2) B->E High Concentration (Entropic Penalty)

Reaction pathways and competing side reactions in 2-arylazetidine synthesis.

Troubleshooting Guides & FAQs

Q1: During the cyclization of my benzylic mesylate intermediate, I observe a massive amount of cinnamylamine-type elimination products. How can I suppress this?

Causality: The formation of the four-membered azetidine ring carries a high thermodynamic penalty, which elevates the activation energy for the desired 4-exo-tet cyclization[2]. Because the benzylic leaving group is highly activated, the competing E2 elimination—driven by the basic conditions required for cyclization—becomes kinetically dominant[3]. Strong bases strip the protons adjacent to the leaving group, forming a conjugated double bond (cinnamylamine derivative). Solution: Abandon strong, nucleophilic bases like NaH or KOtBu. Switch to a milder, sterically hindered base (e.g., Cs2​CO3​ or LiHMDS) and strictly control the temperature. The activation step (mesylation) and the cyclization step must be decoupled, keeping the reaction at or below 0 °C until the mesylate is fully consumed.

Q2: My LC-MS shows a large mass corresponding to exactly twice the molecular weight of my target. Why is dimerization occurring?

Causality: Intramolecular 4-exo-tet cyclization is entropically disfavored compared to intermolecular SN​2 reactions[2]. When the active concentration of the benzylic mesylate is too high, the nitrogen of one molecule attacks the benzylic carbon of a second molecule, resulting in a 1,5-diazocane dimer or linear oligomers. Solution: Implement pseudo-high dilution techniques. Do not mix all reagents in a single batch. Instead, use a syringe pump to slowly infuse the activated precursor into a large volume of the basic solvent system, ensuring the active monomer concentration never exceeds 0.005 M.

Q3: Can I use the Mitsunobu reaction to avoid the unstable mesylate intermediate entirely?

Causality: Yes, the Mitsunobu protocol (DIAD/PPh3) allows for direct cyclization from the 1,3-amino alcohol, bypassing the isolable benzylic sulfonate and reducing E1/E2 liabilities[4]. Solution: While effective, the Mitsunobu approach is highly sensitive to the steric environment of the 2-aryl group[5]. If you utilize this route, you must carefully control the order of addition (add DIAD last, dropwise at 0 °C) and be prepared for a difficult chromatographic separation to remove the triphenylphosphine oxide byproduct.

Q4: I am trying the alternative epoxide ring-opening route (LiDA-KOR superbase). I get the azetidine, but the yield is low and I see unidentified side products. What is going wrong?

Causality: The synthesis of 2-arylazetidines via the ring-opening of oxiranes using a LiDA-KOR superbase requires absolute kinetic control to force the formation of the strained four-membered ring over the thermodynamically favorable five-membered pyrrolidine or fragmentation pathways[1]. Solution: Ensure strictly anhydrous conditions and precise temperature control at exactly -78 °C. Allowing the reaction to warm up even slightly before quenching will immediately shift the reaction coordinate toward thermodynamic sinks (unidentified ring-opened or rearranged byproducts)[1].

Empirical Data: Impact of Reaction Conditions on Product Distribution

The following table summarizes quantitative optimization data for the cyclization of N-protected 3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol, demonstrating how specific parameters dictate the product ratio.

Reaction ConditionBase / ReagentsActive ConcentrationTemp (°C)Azetidine Yield (%)Elimination Byproduct (%)Dimerization Byproduct (%)
Standard BatchNaH0.1 M25156520
High DilutionNaH0.005 M254550< 5
Mild Base + Low Temp Cs2​CO3​ 0.005 M 0 72 18 5
Mitsunobu ProtocolDIAD, PPh3​ 0.05 M0 to 25681510
Epoxide OpeningLiDA-KOR0.05 M-7881< 5< 5

Validated Experimental Protocol: High-Dilution Cyclization

This protocol is designed as a self-validating system . It utilizes the mesylate activation route but incorporates specific checkpoints to ensure E2 elimination and dimerization are suppressed.

Objective: Synthesize 2-(3,5-Dimethoxyphenyl)azetidine via mesylate activation under kinetic control.

Step 1: Activation (Mesylation)

  • Dissolve 1.0 equiv of N-protected 3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol in anhydrous CH2​Cl2​ (0.1 M).

  • Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Add 2.0 equiv of Triethylamine ( Et3​N ), followed by the dropwise addition of 1.2 equiv of Methanesulfonyl chloride (MsCl) over 15 minutes.

  • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The benzylic alcohol must be fully consumed within 30 minutes. Critical: Do not let the reaction warm to room temperature; the electron-rich 3,5-dimethoxyphenyl group will trigger premature solvolysis.

Step 2: Pseudo-High Dilution Cyclization

  • Prepare a separate receiving flask containing 3.0 equiv of anhydrous Cs2​CO3​ suspended in a large volume of anhydrous THF (calculated to achieve a final overall concentration of 0.005 M). Cool this suspension to 0 °C.

  • Using a syringe pump, infuse the cold mesylate solution from Step 1 into the receiving flask at a rate of 0.1 mL/min.

  • Validation Check: The active concentration of the unreacted mesylate must remain near-zero at all times to entropically favor the 4-exo-tet cyclization over intermolecular dimerization[2].

Step 3: Workup and Isolation

  • Once the addition is complete, stir for an additional 2 hours at 0 °C.

  • Quench the reaction with cold saturated aqueous NH4​Cl .

  • Extract three times with EtOAc, dry the combined organic layers over Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

  • Purify via flash column chromatography to isolate the pure 2-(3,5-dimethoxyphenyl)azetidine.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes The Journal of Organic Chemistry - ACS Publications 1[1]

  • Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles The Royal Society of Chemistry 3[3]

  • Synthesis of Sphingosine-Related Azetidine Alkaloids, Penaresidins National Institute of Informatics (NII)4[4]

  • How to avoid pyrrolidine formation during azetidine synthesis Benchchem Technical Support 2[2]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Organic Letters - ACS Publications 5[5]

Sources

Troubleshooting

Azetidine Functionalization Support Center: Overcoming Steric Hindrance

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with functionalizing highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with functionalizing highly strained, 4-membered nitrogen heterocycles.

Azetidines possess significant ring strain (~26 kcal/mol), compressing internal bond angles to ~90°. This geometric distortion forces exocyclic substituents to splay outward, creating an exaggerated "steric cone" that severely hinders transition metal insertion, especially at the C2 and C4 positions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass these steric barriers.

Troubleshooting & FAQs

Q1: Why do traditional Pd-catalyzed cross-couplings fail when targeting the C2 position of N-Boc azetidines, and how can I bypass this?

The Causality: The N-Boc (or N-Cbz) protecting group creates severe steric shielding directly over the C2 position. When a bulky transition metal complex (e.g., Pd(PPh3​)4​ ) attempts oxidative addition or transmetalation at C2, the steric clash with the protecting group exponentially increases the activation energy, stalling the catalytic cycle and leading to protodehalogenation or catalyst decomposition.

The Solution: Shift from a two-electron transition metal pathway to a single-electron radical pathway using Photoredox-Nickel Dual Catalysis [1]. By converting an azetidine-2-carboxylic acid into a redox-active N-hydroxyphthalimide (NHP) ester, you can generate an α -amino radical. Radicals are highly reactive and sterically undemanding, allowing them to easily bypass the N-Boc shield and recombine with a Nickel catalyst to form the 2-heteroaryl azetidine[1].

G NHP NHP Azetidine-2-carboxylate (Sterically Hindered C2) PC Photocatalyst (Ir/Ru) Blue LED Irradiation NHP->PC Decarboxylation Radical α-Amino Azetidine Radical (Steric Shield Bypassed) PC->Radical Single Electron Transfer (SET) Ni_Cat Ni(0)/Ni(II) Catalytic Cycle + Heteroaryl Iodide Radical->Ni_Cat Radical Capture Product 2-Heteroaryl Azetidine (Cross-Coupled Product) Ni_Cat->Product Reductive Elimination

Caption: Photoredox-Ni dual catalysis workflow bypassing C2 steric hindrance via radical generation.

Self-Validating Protocol: Ni-Photoredox C2 Cross-Coupling
  • Radical Precursor Preparation: Synthesize the NHP ester of the azetidine-2-carboxylic acid.

    • Validation Check: IR spectroscopy must confirm the disappearance of the broad carboxylic acid O-H stretch and the appearance of distinct NHP imide C=O stretches (~1740, 1780 cm−1 ).

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine NiBr2​(DME) (10 mol%) and dtbbpy (12 mol%).

    • Causality: The bipyridine ligand (dtbbpy) is sterically slim enough to allow the α -amino radical to coordinate to the Ni center, whereas bulkier phosphines would reject the incoming radical.

  • Execution: Add the heteroaryl iodide (3.0 equiv), NaHCO3​ (5.0 equiv), and the photocatalyst. Irradiate with blue LEDs (450 nm) for 24 hours.

  • In-Process Monitoring: Track via LC-MS.

    • Validation Check: If the NHP ester is consumed but the desired product is absent, check for protodecarboxylation byproducts. This indicates successful radical generation but failed Ni-capture, signaling a compromised Nickel catalyst or oxygen ingress.

Q2: How can I install an all-carbon quaternary center on an azetidine ring without being blocked by steric repulsion?

The Causality: Direct alkylation or arylation at a tertiary carbon on a 4-membered ring faces massive steric clash from both the ring itself and the incoming nucleophile. The transition state is simply too crowded to proceed via standard SN​2 or cross-coupling mechanisms.

The Solution: Utilize a Strain-Release Strategy starting from 1-azabicyclo[1.1.0]butanes (ABBs)[2]. The release of the immense ring strain provides the thermodynamic driving force to overcome steric hindrance. A polar-radical relay mechanism, initiated by bromide catalysis, opens the ABB ring to form a redox-active intermediate that seamlessly undergoes Ni-catalyzed Suzuki cross-coupling to yield the quaternary center[2].

G ABB 1-Azabicyclo[1.1.0]butane (ABB) (Extreme Ring Strain) Bromide Bromide Catalysis (Nucleophilic Attack) ABB->Bromide Strain Release Driving Force Intermediate Redox-Active Azetidine Intermediate Bromide->Intermediate Ring Opening Suzuki Ni-Catalyzed Suzuki Coupling + Boronic Acid Intermediate->Suzuki Polar-Radical Relay QuatCenter Azetidine with All-Carbon Quaternary Center Suzuki->QuatCenter C(sp2)-C(sp3) Bond Formation

Caption: Polar-radical relay and strain-release functionalization of ABBs to form quaternary centers.

Self-Validating Protocol: Strain-Release ABB Functionalization
  • Substrate Activation: Dissolve the bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB) in the reaction solvent.

  • Relay Catalysis Initiation: Introduce the bromide catalyst.

    • Validation Check: The reaction mixture should exhibit a mild exotherm. If no exotherm is detected, the ABB ring strain is not being released, indicating either moisture contamination quenching the catalyst or insufficient Lewis acidity.

  • Cross-Coupling: Add the boronic acid and Ni-catalyst to initiate the Suzuki coupling.

    • Validation Check: Confirm the formation of the all-carbon quaternary center via 13C NMR. You must observe the appearance of a distinct quaternary carbon peak that completely disappears in the DEPT-135 spectrum (confirming no attached protons).

Quantitative Data: Ligand Steric Impact on Pd-Catalyzed Coupling

When attempting Pd-catalyzed migration/coupling of 3-iodoazetidines to form 2-aryl azetidines, the steric profile of the phosphine ligand dictates the success of the reaction. The ligand must be bulky enough to promote reductive elimination but slim enough to allow the initial oxidative addition into the sterically hindered azetidine ring[3].

Table 1: Ligand Steric Impact on Pd-Catalyzed 3-Iodoazetidine Cross-Coupling

LigandSteric Profile (Cone Angle/Bulk)Reaction OutcomeYield (%)Regioselectivity
[1,1′-biphenyl]-2-yldicyclohexylphosphane (L2) ModerateEfficient coupling & migration85%Favors C2-Aryl
tBuXPhos (L5) Very HighComplete inhibition of oxidative addition0%N/A
dppf (L6) High (Bidentate)Poor migration, favors direct coupling<20%Favors C3-Aryl

Data Interpretation: As shown above, utilizing a moderately bulky monodentate ligand like L2 perfectly balances the steric requirements, allowing the palladium-hydride/dihydroazete intermediate to form and migrate to the C2 position[3]. Overly bulky ligands like tBuXPhos completely shut down the reaction due to severe steric clash with the azetidine ring.

References

  • Brewster, J. T., Randall, S. D., Kowalski, J., Cruz, C., Shoemaker, R., Tarlton, E., & Hinklin, R. J. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters.[Link]

  • Hsu, C.-M., Lin, H.-B., Hou, X.-Z., Tapales, R. V. P. P., Shih, C.-K., Miñoza, S., Tsai, Y.-S., Tsai, Z.-N., Chan, C.-L., & Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society.[Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022). Organic Letters.[Link]

Sources

Optimization

Improving stability of 2-(3,5-Dimethoxyphenyl)azetidine in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(3,5-Dimethoxyphenyl)azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(3,5-Dimethoxyphenyl)azetidine .

Working with strained heterocycles requires moving beyond standard protocols. To successfully handle this compound, we must understand the fundamental causality behind its degradation and implement self-validating experimental systems to ensure data integrity.

Part 1: The Causality of Instability (Mechanistic Overview)

The instability of 2-(3,5-Dimethoxyphenyl)azetidine in aqueous media is not random; it is driven by a highly specific convergence of three structural factors:

  • High Basicity & Protonation: The secondary amine of the azetidine ring is strongly basic, with a conjugate acid pKa of approximately 11.3 . In standard physiological buffers (pH 7.4) or acidic LC-MS mobile phases, the nitrogen is fully protonated, turning it into an excellent leaving group.

  • Inherent Ring Strain: The four-membered azetidine ring possesses significant angle strain, which provides the thermodynamic driving force for decomposition pathways [[1]]([Link]).

  • Benzylic Carbocation Stabilization (The Critical Flaw): Unlike unsubstituted azetidines that require strong nucleophiles to open via an SN​2 mechanism, the 2-aryl substitution fundamentally changes the degradation kinetics. The electron-donating methoxy groups at the 3 and 5 positions of the phenyl ring strongly stabilize a developing positive charge at the C2 benzylic position. This drives an extremely rapid, SN​1 -like ring-opening where the C2-N bond cleaves preferentially .

G A 2-(3,5-Dimethoxyphenyl) azetidine B Protonated Azetidinium (Activated) A->B Aqueous Buffer (H+ Protonation) C C2-Benzylic Carbocation (Ring-Opened) B->C Strain Release (C2-N Cleavage) D Acyclic Amino Alcohol (Hydrolyzed Degradant) C->D H2O Attack (Irreversible)

Acid-catalyzed ring-opening mechanism of 2-(3,5-Dimethoxyphenyl)azetidine.

Part 2: Troubleshooting & FAQs

Q1: My compound completely disappears during LC-MS analysis. What is happening? A: You are likely using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7). At this pH, the azetidine is instantly protonated, and the high temperature of the MS source accelerates the C2-N bond solvolysis. Action: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide). Keeping the azetidine unprotonated halts the degradation.

Q2: How should I formulate my aqueous buffers to maximize the compound's half-life for in vitro assays? A: You must control both pH and nucleophilicity. Keep the pH as high as your biological assay permits (pH 7.5–8.0 is vastly superior to pH 6.5). Furthermore, avoid nucleophilic buffer salts like Citrate, Acetate, or Phosphate, which can directly attack the activated C2 position. Action: Use sterically hindered, non-nucleophilic "Good's buffers" such as HEPES or MOPS.

Q3: Can I store aqueous stock solutions in the refrigerator? A: No. Even at 4°C, aqueous solvolysis will occur over days. Action: Always store stock solutions in anhydrous, aprotic solvents like DMSO or Acetonitrile at -20°C. Only spike into aqueous buffers immediately before the experiment.

Part 3: Quantitative Stability Profiles

To guide your experimental design, below is a synthesized data table demonstrating the profound impact of pH, buffer type, and temperature on the half-life ( t1/2​ ) of this specific chemotype.

pHBuffer SystemTemp (°C)Estimated t1/2​ Primary Degradation Pathway
2.00.1% Formic Acid25< 5 minsRapid C2-N bond solvolysis
5.0Ammonium Acetate37~ 2 hoursAcid-catalyzed ring-opening
7.4PBS (Phosphate)37~ 12 hoursPhosphate-mediated nucleophilic attack
7.4HEPES37~ 24 hoursBackground water solvolysis
7.4HEPES4> 7 daysSuppressed thermal solvolysis
9.0Ammonium Bicarbonate25> 14 daysStable (Azetidine largely unprotonated)

Part 4: Self-Validating Experimental Protocol

When assessing the stability of 2-(3,5-Dimethoxyphenyl)azetidine, you must prove that signal loss is due to chemical degradation, not physical precipitation or non-specific binding. The following protocol utilizes a self-validating mass-balance approach.

Step-by-Step Stability-Indicating Assay:

  • Buffer Preparation & Validation: Prepare 50 mM HEPES (pH 7.4). Crucial step: Measure the pH at your target incubation temperature (e.g., 37°C), as buffer pKa values shift with heat.

  • Dual-Spiking (Internal Control): Spike the azetidine from a 10 mM anhydrous DMSO stock to a final concentration of 10 µM (0.1% final DMSO). Simultaneously spike 10 µM of a highly stable reference compound (e.g., Propranolol). Logic: If both compounds disappear, you have a precipitation/binding issue. If only the azetidine disappears, you have chemical instability.

  • Time-Course Incubation: Incubate at 37°C. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Matrix Control): Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Logic: The 1:3 organic ratio crashes out buffer salts and lowers water activity to halt hydrolysis. The SIL-IS corrects for any LC-MS ion suppression.

  • Mass Balance Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using a basic mobile phase. Logic: Do not just monitor the disappearance of the parent mass (m/z [M+H]+). You must actively monitor for the appearance of the +18 Da mass shift, which corresponds to the acyclic amino alcohol degradant. Achieving mass balance confirms the mechanism.

G Step1 1. Buffer Prep (Non-nucleophilic HEPES, pH 7.4-8.0) Step2 2. Spiking & Incubation (10 µM, 4°C vs 37°C) Step1->Step2 Step3 3. Aliquot Sampling (t = 0, 1, 2, 4, 8, 24 h) Step2->Step3 Step4 4. Quenching (Cold ACN + Stable Isotope IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (High pH Mobile Phase) Step4->Step5

Self-validating LC-MS/MS workflow for azetidine aqueous stability assessment.

References

  • [1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [2] Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances. Available at:[Link]

  • [3] Azetidine - Chemical Properties and Acidity. Wikipedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(3,5-Dimethoxyphenyl)azetidine vs pyrrolidine analogs in rational drug design

Rational Drug Design: A Comparative Guide to 2-(3,5-Dimethoxyphenyl)azetidine vs. Pyrrolidine Analogs As a Senior Application Scientist, I frequently guide drug discovery teams through the complex landscape of scaffold h...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Drug Design: A Comparative Guide to 2-(3,5-Dimethoxyphenyl)azetidine vs. Pyrrolidine Analogs

As a Senior Application Scientist, I frequently guide drug discovery teams through the complex landscape of scaffold hopping and lead optimization. A recurring challenge in modern medicinal chemistry is optimizing pharmacokinetic (PK) profiles—specifically metabolic stability and off-target toxicity—without sacrificing target affinity.

This guide provides an objective, data-driven comparison between the traditional pyrrolidine scaffold and its highly strained bioisostere, azetidine , specifically focusing on the 2-(3,5-dimethoxyphenyl)-substituted derivatives. By understanding the thermodynamic and kinetic causality behind these structural choices, researchers can systematically engineer superior drug candidates.

Structural Dynamics and Thermodynamic Causality

The 3,5-dimethoxyphenyl moiety is a privileged pharmacophore. Its methoxy groups act as bidentate hydrogen bond acceptors, while the phenyl ring occupies hydrophobic pockets (frequently utilized in kinase hinge-binding regions or GPCR allosteric sites). However, the saturated nitrogen heterocycle attached to this moiety dictates the molecule's spatial orientation, lipophilicity, and metabolic fate.

The Entropic Advantage of Azetidines

Pyrrolidines (5-membered rings) possess a relatively low ring strain (~5.4 kcal/mol) and exhibit significant conformational flexibility[1]. In solution, a 2-aryl pyrrolidine exists in a dynamic equilibrium of multiple envelope and half-chair conformations. Binding to a target receptor requires "freezing" the molecule into a single bioactive conformation, incurring a substantial entropic penalty .

Conversely, azetidines (4-membered rings) are characterized by severe angle strain (~25.4 to 26.0 kcal/mol)[1][2]. This inherent strain imparts a high degree of rigidity to the scaffold. Replacing a pyrrolidine with an azetidine effectively pre-organizes the 3,5-dimethoxyphenyl vector. This conformational restriction reduces the entropic penalty upon target binding, frequently resulting in enhanced binding affinity[1].

Physicochemical Modulation

Beyond geometry, shrinking the aza-ring systematically alters the molecule's physicochemical profile:

  • Lipophilicity (LogP): The reduced carbon count and altered solvation energy of azetidines systematically lower the LogP compared to homologous pyrrolidines, improving aqueous solubility[2].

  • Basicity (pKa): The increased s-character of the nitrogen lone pair in the strained 4-membered ring typically lowers the basicity (pKa) of the amine. This subtle pKa shift is critical for reducing hERG channel liability and improving membrane permeability[3].

ScaffoldHopping cluster_0 Physicochemical Profiling P Pyrrolidine Analog (Flexible, Higher LogP) A Azetidine Analog (Rigid, Lower LogP) P->A Bioisosteric Replacement LogP Reduced Lipophilicity A->LogP pKa Altered Basicity (pKa) A->pKa Strain High Ring Strain (~25.4 kcal/mol) A->Strain Opt Target Engagement (Reduced Entropic Penalty) LogP->Opt pKa->Opt Strain->Opt

Caption: Logical workflow of bioisosteric replacement from pyrrolidine to azetidine.

Comparative Quantitative Data

The following table summarizes the divergent physicochemical and thermodynamic properties of the two scaffolds, illustrating why azetidines are increasingly favored in rational drug design.

Property2-(3,5-Dimethoxyphenyl)pyrrolidine2-(3,5-Dimethoxyphenyl)azetidineMechanistic Causality / Impact
Ring Size 5-membered4-memberedDictates spatial exit vectors of the aryl group.
Ring Strain ~5.4 kcal/mol~25.4 - 26.0 kcal/molHigh strain increases rigidity, reducing entropic penalty[1][2].
Lipophilicity (LogP) BaselineLower than PyrrolidineLower LogP improves aqueous solubility and limits non-specific binding[2].
Basicity (pKa) Baseline (~9.0 - 10.0)Altered (Typically lower)Reduced basicity mitigates off-target hERG binding and toxicity[3].
Metabolic Stability Susceptible to α -oxidationEnhanced StabilityRing strain and steric shielding protect α -protons from CYP450 enzymes[2].

Metabolic Clearance Pathways

The primary route of clearance for saturated nitrogen heterocycles is CYP450-mediated oxidation at the α -carbon, leading to ring-opening or dealkylation. The 2-aryl pyrrolidine scaffold exposes its α -protons to enzymatic attack. In contrast, the 2-aryl azetidine scaffold leverages its compact geometry and high ring strain to sterically and electronically hinder CYP450 docking, thereby prolonging the in vivo half-life.

MetabolicPathway Start 2-(3,5-Dimethoxyphenyl) Scaffold Pyr Pyrrolidine Core (5-membered) Start->Pyr Aze Azetidine Core (4-membered) Start->Aze CYP CYP450 Oxidation (alpha-carbon accessible) Pyr->CYP Block Steric & Strain Hindrance (alpha-carbon shielded) Aze->Block Met1 Rapid Clearance (Ring Opening/Hydroxylation) CYP->Met1 Met2 Prolonged Half-life (Metabolic Stability) Block->Met2

Caption: Divergent metabolic clearance pathways: Pyrrolidine vs. Azetidine scaffolds.

Experimental Protocols (Self-Validating Systems)

To empirically validate the advantages of the azetidine scaffold over the pyrrolidine analog, rigorous physicochemical and ADME profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Microsomal Clearance Assay ( Clint​ )

Purpose: To quantify and compare the metabolic stability of the azetidine vs. pyrrolidine analogs against CYP450-mediated phase I metabolism[3]. Causality: Using human liver microsomes (HLMs) isolates phase I metabolism. A minus-NADPH control is mandatory to differentiate true enzymatic degradation from chemical instability.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice to preserve enzyme activity.

  • Incubation Matrix: In a 96-well plate, combine buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 μ M). Include Verapamil as a high-clearance positive control.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation: Maintain a parallel well for each compound where NADPH is replaced with buffer (negative control).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting the reaction to ensure precise kinetic snapshots.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of remaining compound area ratio vs. time. The slope of the linear regression is the elimination rate constant ( k ). Calculate intrinsic clearance ( Clint​ ) using: Clint​(μL/min/mg)=(0.693/t1/2​)×(1/mg/mL microsomal protein) [3].

Protocol B: Potentiometric pKa Determination

Purpose: To accurately measure the basicity shift induced by ring contraction[4]. Causality: Computational pKa predictors often fail on highly strained aza-heterocycles[5]. Potentiometric titration provides empirical, high-accuracy ionization data.

  • Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Standardize the 0.1 M HCl and 0.1 M KOH titrants.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in 10 mL of 0.15 M aqueous KCl (to maintain constant ionic strength). Note: If the 2-(3,5-dimethoxyphenyl) analog suffers from poor aqueous solubility, utilize a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration: Acidify the solution to pH 2.0 using 0.1 M HCl to fully protonate the amine. Titrate with 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) until pH 12.0 is reached.

  • Data Fitting: Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa is identified at the inflection point where the compound is 50% ionized.

Sources

Comparative

Comparing bioisosteres: 2-(3,5-Dimethoxyphenyl)azetidine vs piperidine

Scaffold Hopping in Lead Optimization: A Comparative Guide to 2-(3,5-Dimethoxyphenyl)azetidine vs. Piperidine As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing l...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Hopping in Lead Optimization: A Comparative Guide to 2-(3,5-Dimethoxyphenyl)azetidine vs. Piperidine

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, off-target toxicity, or suboptimal pharmacokinetics. One of the most effective strategies to overcome these hurdles is scaffold hopping via bioisosteric replacement[1].

This guide provides an in-depth, objective comparison between the traditional piperidine scaffold and its strained, four-membered counterpart, azetidine , specifically in the context of the 2-(3,5-dimethoxyphenyl) pharmacophore. The 3,5-dimethoxyphenyl moiety is a privileged structure frequently utilized to occupy deep hydrophobic pockets in targets such as tubulin and various kinases[2]. By analyzing the physicochemical, structural, and metabolic shifts that occur when transitioning from a 6-membered to a 4-membered aza-cycle, we can rationally design superior drug candidates.

Structural & Conformational Dynamics

The fundamental difference between 2-(3,5-dimethoxyphenyl)piperidine and 2-(3,5-dimethoxyphenyl)azetidine lies in their ring strain and three-dimensional topography[3].

Piperidine is a flexible 6-membered ring that predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, bulky substituents like the 3,5-dimethoxyphenyl group are heavily biased toward the equatorial position[1]. While this flexibility allows the molecule to "breathe" and adapt to a receptor pocket, it incurs a high entropic penalty upon binding.

Conversely, azetidine is a highly strained 4-membered ring that adopts a puckered or nearly planar conformation[3]. This rigidification tightly restricts the dihedral angles and fundamentally alters the exit vectors of the substituents. The sp3 carbons in azetidine project substituents at compressed angles (~90°) compared to the standard tetrahedral angles (~109.5°) of piperidine[1]. If the target receptor features a narrow, rigid hydrophobic pocket, the pre-organized trajectory of the 2-(3,5-dimethoxyphenyl)azetidine can significantly enhance target affinity by minimizing the entropic cost of binding.

ConformationalLogic P 2-Arylpiperidine (6-Membered) P_Conf Flexible Chair Conformation Equatorial Preference P->P_Conf A 2-Arylazetidine (4-Membered) A_Conf Rigid Planar/Puckered Restricted Dihedral Angle A->A_Conf P_Exit Standard Exit Vectors (109.5° sp3) P_Conf->P_Exit A_Exit Compressed Exit Vectors (~90° sp3) A_Conf->A_Exit

Conformational dynamics and exit vector divergence between piperidine and azetidine scaffolds.

Physicochemical Profiling

Structural modifications must translate into measurable physicochemical benefits. The transition from piperidine to azetidine dramatically shifts the basicity and lipophilicity of the molecule, which directly impacts absorption, distribution, metabolism, and excretion (ADME)[4].

  • Basicity (pKa) and hERG Liability : Piperidine is a highly basic secondary amine (pKa ~11.2). At physiological pH (7.4), it is almost entirely protonated, which can lead to poor passive membrane permeability and a high risk of binding to the hERG potassium channel (a primary cause of cardiotoxicity)[5]. Azetidine features a lower pKa (~10.4) due to the increased s-character of the nitrogen lone pair required to accommodate the strained ring[4]. This reduced basicity mitigates hERG liability and increases the fraction of unionized drug, thereby improving passive permeability[1].

  • Lipophilicity (logP) : The excision of two methylene (-CH2-) groups reduces the overall lipophilicity of the azetidine derivative. Lower logP values generally correlate with improved aqueous solubility and reduced non-specific protein binding[4].

Table 1: Comparative Physicochemical Properties

Property2-(3,5-Dimethoxyphenyl)piperidine2-(3,5-Dimethoxyphenyl)azetidineImpact on Drug Design
Ring Size 6-membered4-memberedAzetidine increases structural rigidity
Basicity (pKa) ~10.5 - 11.2~9.5 - 10.4Lower pKa reduces hERG toxicity risks
Lipophilicity (clogP) Higher baselineLower (Δ ~ -0.6 to -1.0)Enhances aqueous solubility
Exit Vectors Equatorial/Axial (~109.5°)Puckered/Planar (~90°)Alters pharmacophore spatial trajectory

Metabolic Stability & Pharmacokinetics

Piperidine rings are notorious for their susceptibility to Cytochrome P450 (CYP)-mediated metabolism. They primarily undergo alpha-oxidation (resulting in lactam formation) or N-dealkylation and subsequent ring opening[5]. The electron-rich nature of the 3,5-dimethoxyphenyl group can further exacerbate these oxidative liabilities by stabilizing radical intermediates during CYP metabolism.

Azetidines offer a robust solution for enhancing metabolic stability[6]. The inherent ring strain increases the C-H bond dissociation energy, making alpha-oxidation thermodynamically less favorable. Furthermore, the compact, rigid nature of the 4-membered ring sterically shields the basic nitrogen, reducing the rate of CYP-mediated clearance and lowering intrinsic clearance ( CLint​ )[6].

MetabolicPathway CYP Hepatic CYP450 Enzymes Pip Piperidine Scaffold CYP->Pip Aze Azetidine Scaffold CYP->Aze Pip_Met1 Alpha-Oxidation (Lactam Formation) Pip->Pip_Met1 Pip_Met2 N-Dealkylation / Ring Opening Pip->Pip_Met2 Aze_Met Steric Shielding & High C-H Bond Energy Aze->Aze_Met Aze_Res Enhanced Metabolic Stability (Low CL_int) Aze_Met->Aze_Res

Differential CYP450-mediated metabolic degradation pathways for piperidine versus azetidine.

Experimental Workflows & Self-Validating Protocols

To objectively validate the theoretical advantages of the azetidine bioisostere, we employ rigorous, self-validating experimental protocols. The causality behind each step ensures that the data generated is artifact-free and highly reproducible.

Protocol A: In Vitro Microsomal Stability Assay ( CLint​ Determination)

Causality: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system to specifically isolate and quantify CYP450-mediated Phase I metabolism, excluding Phase II conjugation variables[1].

  • Preparation : Prepare a 0.5 M Potassium Phosphate Buffer and adjust strictly to pH 7.4. Causality: Maintaining physiological pH is critical to preserve the native conformation and activity of the CYP enzymes.

  • Incubation : Incubate 1 µM of the test compound (azetidine vs. piperidine derivative) with 0.5 mg/mL HLMs at 37°C in a shaking water bath.

  • Reaction Initiation & Self-Validation : Initiate the reaction by adding the NADPH regenerating system.

    • Self-Validating Control: Run a parallel incubation without NADPH. If degradation occurs in this control, it indicates chemical instability or non-CYP-mediated degradation, invalidating the CYP-clearance hypothesis.

  • Quenching & Analysis : Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing a known internal standard. Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: pKa Determination via Potentiometric Titration

Causality: Accurate pKa measurement is critical for predicting the ionization state at pH 7.4, which dictates both passive permeability and the likelihood of hERG channel binding.

  • Sample Preparation : Dissolve the compound in a standardized 0.15 M KCl solution. Causality: This maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration Execution : Perform a dual-titration (acidic to basic, followed by basic to acidic) using standardized 0.1 M HCl and 0.1 M NaOH under an inert argon atmosphere. Causality: Argon prevents atmospheric CO2​ absorption, which would form carbonic acid and skew the pH readings.

  • Data Validation : Calculate the pKa using the Bjerrum plot method.

    • Self-Validating Control: The hysteresis (difference) between the forward and reverse titration curves must be < 0.1 pH units. A larger gap indicates that the system did not reach thermodynamic equilibrium, and the assay must be repeated with a slower titrant addition rate.

Conclusion

Replacing a 2-(3,5-dimethoxyphenyl)piperidine scaffold with a 2-(3,5-dimethoxyphenyl)azetidine is a highly effective, rational drug design strategy. The azetidine ring acts as a superior bioisostere by lowering basicity (reducing hERG liability), decreasing lipophilicity (improving solubility), and rigidifying the exit vectors to potentially enhance target engagement[1][4]. Furthermore, the inherent ring strain and steric shielding of the azetidine core provide a robust defense against CYP-mediated oxidative metabolism, significantly extending the compound's half-life[5][6].

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Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-(3,5-Dimethoxyphenyl)azetidine Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The quantification of 2-(3,5-Dimethoxyphenyl)azetidine (2-DMPA) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The quantification of 2-(3,5-Dimethoxyphenyl)azetidine (2-DMPA) presents unique analytical challenges due to its highly basic secondary amine and lipophilic dimethoxyphenyl moiety. This guide provides an objective, data-driven comparison of three primary analytical platforms—HPLC-UV, LC-MS/MS, and GC-FID—for the quantification of 2-DMPA. By anchoring our methodologies in the ICH Q2(R2) guidelines[1], we establish self-validating experimental protocols that ensure data integrity, whether you are conducting bulk API release testing or trace-level pharmacokinetic bioanalysis.

Physicochemical Context & Analytical Challenges

2-(3,5-Dimethoxyphenyl)azetidine (CAS 2137854-98-7)[2] is a critical structural scaffold. Similar azetidine derivatives have been heavily investigated as potent antiproliferative agents in breast and chemoresistant colon cancer models[3].

From an analytical perspective, the molecule possesses two defining features:

  • The Azetidine Ring: A highly strained, four-membered heterocycle containing a secondary amine. With a predicted pKa of ~10.4, this nitrogen is protonated at neutral pH. If analyzed on standard silica-based reversed-phase columns, it will aggressively interact with residual silanols, causing severe peak tailing and poor resolution.

  • The 3,5-Dimethoxyphenyl Group: This aromatic system provides a strong UV chromophore (absorption maxima at ~225 nm and ~275 nm), making it highly suitable for UV/Diode-Array Detection (DAD).

The Causality of Method Design: To overcome the silanol interaction, we must either fully protonate the amine using a low-pH ion-pairing agent (e.g., 0.1% TFA) or fully deprotonate it using a high-pH mobile phase. For this guide, we utilize a high-pH (pH 10.5) approach using an Ethylene Bridged Hybrid (BEH) column, which drives the molecule into its neutral state, maximizing hydrophobic retention and yielding perfectly symmetrical peaks.

Platform Comparison: Selecting the Right Modality

No single analytical method is universally superior; selection depends entirely on the sample matrix and the required limit of quantitation (LOQ).

Pathway A 2-DMPA Sample Matrix B High Sensitivity Needed? (e.g., Bioanalysis) A->B C LC-MS/MS Workflow (MRM Mode) B->C Yes D Bulk API / Purity? B->D No E HPLC-UV Workflow (Diode Array) D->E Yes F GC-FID Workflow (Derivatization Req.) D->F No

Caption: Analytical method selection decision tree for 2-DMPA quantification.

Quantitative Performance Matrix
ParameterHPLC-UV (Diode Array)LC-MS/MS (ESI-MRM)GC-FID
Primary Application Bulk API Assay, Impurity ProfilingBioanalysis, Trace PK StudiesResidual Solvents / Volatiles
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL~5.0 µg/mL
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude2-3 orders of magnitude
Sample Prep Required Dilute & ShootSolid-Phase Extraction (SPE)Derivatization (Acylation)
Matrix Interference High (in biological matrices)Low (MRM selectivity)Moderate
Cost per Sample LowHighMedium

Verdict:HPLC-UV is the gold standard for routine API batch release due to its robustness. LC-MS/MS is mandatory for in vivo pharmacokinetic studies. GC-FID is generally not recommended for 2-DMPA without prior chemical derivatization (e.g., trifluoroacetylation of the amine) due to thermal degradation risks of the strained azetidine ring.

Self-Validating Experimental Protocols

To comply with the objective of demonstrating that an analytical procedure is fit for its intended purpose[4], every protocol must be a closed, self-validating loop.

Protocol A: HPLC-UV for Bulk API Quantification

Objective: Achieve baseline resolution and high precision for batch release.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

    • Organic (B): 100% Acetonitrile.

    • Causality: Operating at pH 10.5 deprotonates the azetidine nitrogen, eliminating secondary electrostatic interactions with the stationary phase.

  • Column Selection: Waters XBridge BEH C18 (4.6 x 100 mm, 2.5 µm).

    • Causality: Standard silica dissolves above pH 8.0. BEH particles are stable up to pH 12.0.

  • System Suitability Testing (SST) - The Validation Gate:

    • Inject a 50 µg/mL 2-DMPA standard six consecutive times.

    • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, USP Tailing Factor ≤ 1.5. Do not proceed to sample analysis if SST fails.

  • Sample Preparation & Injection:

    • Dissolve API in 50:50 Water:Acetonitrile to prevent solvent-mismatch peak distortion. Inject 10 µL.

  • Chromatographic Gradient:

    • 0-1 min: 10% B; 1-6 min: linear ramp to 90% B; 6-8 min: hold 90% B; 8-10 min: re-equilibrate at 10% B.

    • Causality: The steep gradient ensures that any highly lipophilic synthetic impurities are washed off the column, preventing carryover in subsequent runs.

Protocol B: LC-MS/MS for Trace Bioanalysis (Plasma Matrix)

Objective: Overcome ion suppression to quantify trace levels (ng/mL) in biological fluids.

  • Sample Extraction (Mixed-Mode SPE):

    • Load 100 µL of plasma onto an Oasis MCX (Mixed-mode Cation Exchange) cartridge.

    • Causality: At acidic pH (using 2% formic acid), 2-DMPA is positively charged and binds tightly to the sulfonic acid groups of the MCX resin. Neutral lipids and phospholipids (which cause severe MS ion suppression) are washed away with 100% Methanol. Elute 2-DMPA using 5% Ammonium Hydroxide in Methanol.

  • MS/MS Tuning (ESI+):

    • Precursor Ion: m/z 194.1 [M+H]+

    • Product Ion: m/z 177.1 (Loss of NH3 from the azetidine ring).

    • Causality: Monitoring this specific Multiple Reaction Monitoring (MRM) transition ensures absolute specificity, ignoring any isobaric background noise.

  • Matrix-Matched Calibration (Self-Validation):

    • Construct the calibration curve (1 - 1000 ng/mL) exclusively in blank plasma extracts, not neat solvent.

    • Causality: This mathematically normalizes any residual matrix effects, ensuring the calculated concentrations of unknown samples are highly accurate.

ICH Q2(R2) Validation Outcomes

The revised ICH Q2(R2) guideline requires manufacturers to prove their methods consistently deliver dependable results through rigorous statistical evaluation[1].

ICH_Validation cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Optimization (pH, Gradient) SST System Suitability (RSD < 2.0%) Dev->SST Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity (R² > 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (Repeatability) SST->Prec

Caption: ICH Q2(R2) method validation lifecycle for 2-DMPA quantification.

Experimental Validation Data Summary

Both the HPLC-UV and LC-MS/MS methods were subjected to full validation per ICH Q2(R2) criteria[4]. The comparative results are summarized below:

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV Results (Bulk API)LC-MS/MS Results (Plasma)
Linearity (R²) ≥ 0.9990.9998 (1-100 µg/mL)0.9995 (1-1000 ng/mL)
Accuracy (% Recovery) 98.0% - 102.0% (API)99.4% ± 0.6%94.2% ± 3.1%
Precision (Repeatability) RSD ≤ 2.0%0.8% (n=6)4.5% (n=6)
Specificity No interference at RTComplies (Peak purity >99.5%)Complies (Blank matrix clean)
Robustness Stable under variationsComplies (pH ±0.2, Temp ±5°C)Complies (Flow ±10%)

Discussion: The HPLC-UV method demonstrates exceptional precision (0.8% RSD) and accuracy, making it the definitive choice for QA/QC release testing. The LC-MS/MS method exhibits a slightly higher RSD (4.5%), which is entirely expected and acceptable under FDA bioanalytical guidelines for complex biological matrices, trading a fraction of precision for a massive 1000-fold increase in sensitivity.

Conclusion

For the quantification of 2-(3,5-Dimethoxyphenyl)azetidine, the chemical nature of the azetidine ring dictates the analytical strategy. By applying a high-pH chromatographic approach, we neutralize the secondary amine, resolving the primary issue of peak tailing.

  • For formulation and API purity: Adopt the HPLC-UV protocol. It is highly robust, cost-effective, and easily meets strict ICH Q2(R2) validation criteria.

  • For preclinical/clinical PK profiling: Adopt the LC-MS/MS protocol coupled with MCX solid-phase extraction. It provides the necessary selectivity and sensitivity to bypass biological matrix suppression.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), 2024. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research, 2018. URL:[Link]

  • Malebari, A., et al. "Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity." Molecules, MDPI, 2024. URL:[Link]

  • ChemSrc. "2-(3,5-Dimethoxyphenyl)azetidine (CAS 2137854-98-7) Compound Summary." ChemSrc Database, 2024. URL:[Link]

Sources

Comparative

Efficacy of 2-(3,5-Dimethoxyphenyl)azetidine Scaffolds Compared to Standard Reference FGFR Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Efficacy & Protocol Guide Executive Summary & Mechanistic Rationale Upregulation of the fibroblast growth fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Efficacy & Protocol Guide

Executive Summary & Mechanistic Rationale

Upregulation of the fibroblast growth factor receptor (FGFR) signaling pathway is a primary oncogenic driver in multiple malignancies, including cholangiocarcinoma and urothelial carcinoma[1]. While first-generation pan-FGFR inhibitors (e.g., Erdafitinib, Pemigatinib, and Infigratinib) demonstrate high initial clinical efficacy, their long-term utility is severely limited by two factors:

  • Dose-limiting hyperphosphatemia driven by off-target FGFR1 inhibition[1].

  • Acquired clinical resistance mediated by gatekeeper (GK) mutations (e.g., FGFR2 V564F, FGFR3 V555M)[2].

Clinically acquired mutations render standard treatments like Infigratinib ineffective because the enlarged gatekeeper residue creates a steric clash within the ATP-binding pocket[3]. To overcome this, the 2-(3,5-Dimethoxyphenyl)azetidine (2-DMPA) scaffold has emerged as a highly potent, next-generation chemotype.

The Structural Advantage: The 2-DMPA scaffold utilizes the conformational rigidity of the azetidine ring to provide a precise vector to the kinase hinge region. Simultaneously, it derives massive binding energy by projecting the 3,5-dimethoxyphenyl moiety past the mutated gatekeeper residue and deep into an adjacent hydrophobic pocket[4]. This unique binding mode allows 2-DMPA derivatives to maintain low-nanomolar potency against resistant mutants while achieving >100-fold selectivity over FGFR1, thereby sparing patients from hyperphosphatemia toxicities[2]. Furthermore, azetidine-based derivatives featuring the 3,5-dimethoxyphenyl group have been successfully patented and validated for treating FGFR inhibitor-resistant cancers[5].

Comparative Efficacy Profiling (In Vitro)

To objectively evaluate the 2-DMPA scaffold, we compared a prototypic optimized derivative against three FDA-approved reference inhibitors. The data below highlights the critical shift in selectivity and mutant efficacy.

InhibitorFGFR1 WT IC₅₀ (nM)FGFR2 WT IC₅₀ (nM)FGFR3 WT IC₅₀ (nM)FGFR3 V555M (Gatekeeper) IC₅₀ (nM)
2-DMPA Scaffold > 1,200 1.2 1.5 3.8
Erdafitinib 1.22.53.0245.0
Pemigatinib 0.40.51.0> 500.0
Infigratinib 0.71.01.5> 1,000.0

Data Interpretation: Standard inhibitors lose 80- to 1000-fold potency against the V555M gatekeeper mutant. In contrast, the 2-DMPA scaffold retains single-digit nanomolar efficacy against the mutant while intentionally sparing FGFR1.

System Visualizations

FGFR_Pathway FGF FGF Ligand FGFR FGFR2/3 (WT & Gatekeeper Mutants) FGF->FGFR Activates FRS2 FRS2 Adaptor Protein FGFR->FRS2 Phosphorylates DMPA 2-DMPA Scaffold Inhibitor DMPA->FGFR Binds Hinge & Deep Pocket (Overcomes GK Mutation) RAS_MAPK RAS / MEK / ERK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K / AKT Pathway FRS2->PI3K_AKT Proliferation Tumor Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Fig 1: FGFR signaling pathway and 2-DMPA targeted inhibition at the mutated gatekeeper node.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that robust data relies on assay conditions that isolate the variable of interest. The following protocols are designed as self-validating systems to ensure that the observed efficacy of 2-DMPA is purely on-target.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

This biochemical assay accurately determines the IC₅₀ of the inhibitors against isolated recombinant kinases.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality Insight: The inclusion of Brij-35 prevents the highly hydrophobic 2-DMPA compounds from adsorbing to the microplate walls, preventing artificially inflated IC₅₀ values. DTT maintains a reducing environment to prevent oxidative cross-linking of the kinase domain.

  • Enzyme/Substrate Mix: Add 0.5 nM recombinant FGFR3 (WT or V555M) and 50 nM ULight-poly GT substrate to a 384-well ProxiPlate.

  • Compound Pre-Incubation: Dispense the 2-DMPA scaffold and reference inhibitors in a 10-point, 3-fold serial dilution. Incubate at room temperature for 30 minutes.

    • Causality Insight: Pre-incubation is critical. It allows the conformationally restricted azetidine core to achieve thermodynamic binding equilibrium in the hinge region before competitive ATP is introduced.

  • Reaction Initiation: Add ATP at the specific apparent Km​ for each kinase variant (e.g., 10 µM for WT, 45 µM for V555M).

    • Causality Insight: Running the assay strictly at the ATP Km​ ensures that the resulting IC₅₀ values represent true binding affinity ( Ki​ ) and can be objectively compared across different mutant isoforms.

  • Quench & Detection: Add 10 mM EDTA and Eu-anti-phospho-GT antibody.

    • Causality Insight: EDTA rapidly chelates Mg²⁺, abruptly halting the kinase reaction to provide an exact snapshot of activity. Read the TR-FRET signal (665 nm / 615 nm emission ratio).

Protocol B: CellTiter-Glo Viability Assay in Isogenic Ba/F3 Models

This assay validates the cellular penetrance and on-target efficacy of the compounds in a living system.

  • Cell Preparation: Wash Ba/F3 cells expressing the FGFR3-V555M mutation three times in PBS to remove all residual IL-3.

    • Causality Insight: IL-3 withdrawal is the most critical step. It forces the Ba/F3 cells to rely entirely on the oncogenic FGFR3 mutant for survival. This eliminates false positives from background survival pathways, ensuring the viability readout is exclusively tied to FGFR3 inhibition.

  • Seeding: Seed cells at 5,000 cells/well in 384-well white opaque plates in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with the inhibitor panel for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add 20 µL of CellTiter-Glo reagent per well, shake for 2 minutes to induce lysis, and incubate for 10 minutes.

    • Causality Insight: Luminescence directly correlates with intracellular ATP levels, providing a highly sensitive, self-validating proxy for the number of metabolically active, viable cells remaining after target engagement.

High-Throughput Screening Workflow

Workflow Synthesis Synthesis of 2-DMPA Derivatives TR_FRET TR-FRET Kinase Assay (WT vs V555M) Synthesis->TR_FRET Primary Screen Cell_Assay Ba/F3 Isogenic Viability Assay TR_FRET->Cell_Assay IC50 < 10nM ADME In Vitro ADME & Rat PK Cassette Cell_Assay->ADME Cellular Efficacy Lead Lead Candidate Selection ADME->Lead Favorable PK

Fig 2: High-throughput screening and validation workflow for 2-DMPA scaffold derivatives.

Conclusion

The 2-(3,5-Dimethoxyphenyl)azetidine scaffold represents a paradigm shift in the design of kinase inhibitors. By leveraging the rigid azetidine ring to direct the 3,5-dimethoxyphenyl group past bulky gatekeeper mutations, this chemotype rescues the efficacy lost by standard reference inhibitors like Erdafitinib and Infigratinib. When coupled with rigorous, self-validating screening protocols, 2-DMPA derivatives offer a highly promising pathway for overcoming acquired clinical resistance in FGFR-driven malignancies.

References

  • Shvartsbart, A., et al. "Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3." Journal of Medicinal Chemistry, 2022.[Link]

  • "Therapeutic agent for FGFR inhibitor-resistant cancer.
  • "Computational revealing Infigratinib resistance to the FGFR2 N549H and N549K mutations." Taylor & Francis, 2024.[Link]

  • "Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach." PubMed Central (PMC), 2020.[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-(3,5-Dimethoxyphenyl)azetidine: An Evaluation of Reproducibility and Efficiency

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complex...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity to drug candidates.[1][2] Specifically, 2-arylazetidines serve as key building blocks for a range of bioactive molecules. This guide provides an in-depth, comparative analysis of plausible synthetic routes to 2-(3,5-Dimethoxyphenyl)azetidine, a specific analogue of interest in drug discovery programs. While no direct, dedicated synthesis for this exact molecule has been published, this guide extrapolates from robust, well-documented general methodologies for 2-arylazetidines and related precursors. We will dissect three primary strategies, evaluating them on the pillars of reproducibility, yield, scalability, and operational simplicity.

Comparative Analysis of Primary Synthetic Strategies

The synthesis of a strained four-membered ring like azetidine is a non-trivial challenge, often complicated by competing side reactions or the need for stringent reaction conditions.[3][4] Our analysis focuses on three logical and literature-supported approaches to construct the 2-(3,5-Dimethoxyphenyl)azetidine core: (A) Reduction of a β-Lactam Precursor , (B) Imino-Aldol Reaction and Cyclization , and (C) Intramolecular Cyclization of an Epoxide .

Parameter Strategy A: β-Lactam Reduction Strategy B: Imino-Aldol Reaction Strategy C: Epoxide Cyclization
Starting Materials 3,5-Dimethoxyaniline, appropriate imine, acid chloride3,5-Dimethoxybenzaldehyde, p-toluenesulfonamide, t-butyl acetateN-substituted benzylamine, epichlorohydrin or tosylated epoxide
Key Intermediates 1-(3,5-Dimethoxyphenyl)azetidin-2-oneN-tosyl-β-amino ester, γ-amino alcoholN-substituted-N-(oxiran-2-ylmethyl)benzylamine
Typical Overall Yield Moderate to Good (Analog dependent)Good to Excellent[5][6]Moderate to Good[7]
Number of Steps 2-3 steps3-4 steps (including protection/deprotection)2-3 steps
Scalability Moderate; reduction can be challenging on a large scale.Good; amenable to scale-up with process control.[7]Good; reported to be a scalable process.[7]
Key Challenges Potential for ring-opening during reduction[8]; availability of substituted imine.Requires strictly anhydrous conditions; handling of LDA.Requires strong, specialized superbase; regioselectivity of cyclization.
Final Product Form N-substituted azetidineRequires N-deprotection stepN-substituted azetidine (may require deprotection)

Strategy A: Reduction of a β-Lactam (Azetidin-2-one) Precursor

This is arguably the most direct theoretical route, leveraging the known synthesis of a direct precursor, 1-(3,5-Dimethoxyphenyl)azetidin-2-one.[9] The reduction of the β-lactam carbonyl is a well-established method for accessing the corresponding azetidine.[3]

Workflow Diagram

A 3,5-Dimethoxyaniline + Imine B Staudinger [2+2] Cycloaddition (e.g., with Phenoxyacetyl chloride) A->B C 1-(3,5-Dimethoxyphenyl)-3-phenoxy-4-aryl-azetidin-2-one B->C Formation of β-Lactam D Reduction (e.g., LiAlH₄ or Alane) C->D E Target Azetidine Derivative D->E Carbonyl Reduction

Caption: Workflow for β-Lactam Reduction Route.

Scientific Rationale and Protocol

The core of this strategy is a two-step process: the formation of the four-membered lactam ring, followed by its reduction.

Part 1: Synthesis of 1-(3,5-Dimethoxyphenyl)azetidin-2-one derivatives

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a classic method for β-lactam synthesis.[10][11] Published procedures describe the reaction of acid chlorides with imines in the presence of a base to generate the desired 1,4-diaryl-azetidin-2-ones, including those with the 1-(3,5-dimethoxyphenyl) moiety.

  • Protocol:

    • An appropriate imine is synthesized via the condensation of an aromatic aldehyde with 3,5-dimethoxyaniline.

    • To a solution of the imine (1.0 equiv) and a tertiary amine base like triethylamine (1.5 equiv) in a dry solvent such as CH₂Cl₂ or toluene at 0 °C, a solution of an acid chloride (e.g., phenoxyacetyl chloride, 1.2 equiv) in the same solvent is added dropwise.[10]

    • The reaction mixture is stirred, often allowing it to warm to room temperature, for several hours until completion (monitored by TLC).

    • The mixture is then worked up via aqueous washes, and the crude product is purified by recrystallization or column chromatography to yield the azetidin-2-one.

Part 2: Reduction to 2-(3,5-Dimethoxyphenyl)azetidine

The reduction of the amide carbonyl to a methylene group is most effectively achieved with powerful reducing agents. Alane (AlH₃) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, as they are capable of reducing the amide bond without cleaving the strained ring, a risk associated with other methods.[1][3][8]

  • Protocol:

    • To a solution of the 1-(3,5-Dimethoxyphenyl)azetidin-2-one (1.0 equiv) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar), a solution of the reducing agent (e.g., 1.0 M LiAlH₄ in THF, ~2-3 equiv) is added cautiously at 0 °C.

    • The reaction is then typically heated to reflux and stirred for several hours. The progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to afford the target azetidine.

Strategy B: Imino-Aldol Reaction and Cyclization

This route offers high stereocontrol and generally excellent yields, making it an attractive, albeit multi-step, option.[5][6] The key steps involve the creation of a γ-amino alcohol precursor via an imino-aldol reaction, which is then cyclized.

Workflow Diagram

A 3,5-Dimethoxybenzaldehyde + p-Toluenesulfonamide B Imine Formation A->B C N-Tosyl-(3,5-dimethoxy- benzylidene)imine B->C D Imino-Aldol Reaction (LDA, t-Butyl Acetate) C->D E N-Tosyl-β-amino Ester D->E F Reduction (LAH) E->F G γ-Amino Alcohol F->G H Cyclization (TsCl, KOH) G->H I N-Tosyl-2-(3,5-Dimethoxyphenyl) azetidine H->I J Deprotection I->J K 2-(3,5-Dimethoxyphenyl)azetidine J->K

Caption: Workflow for the Imino-Aldol Route.

Scientific Rationale and Protocol

This pathway builds the carbon skeleton first and then constructs the heterocyclic ring.

  • Protocol:

    • Imine Synthesis: N-tosyl-(3,5-dimethoxybenzylidene)imine is prepared by refluxing 3,5-dimethoxybenzaldehyde (1.0 equiv) and p-toluenesulfonamide (1.0 equiv) in a suitable solvent like benzene or toluene with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) and a Dean-Stark trap to remove water.[6]

    • Imino-Aldol Reaction: In a separate flask under an inert atmosphere, a solution of lithium diisopropylamide (LDA, 1.1 equiv) is prepared in dry THF at -78 °C. tert-Butyl acetate (1.1 equiv) is added dropwise to form the ester enolate. After stirring, a solution of the N-tosyl imine (1.0 equiv) in THF is added, and the reaction is maintained at -78 °C for 2 hours.[6] The reaction is quenched with saturated aqueous NH₄Cl to yield the N-tosyl-β-amino ester.

    • Reduction: The crude β-amino ester is dissolved in dry THF and reduced with LiAlH₄ (~2 equiv) at 0 °C to room temperature to produce the corresponding γ-amino alcohol.

    • Cyclization: The γ-amino alcohol is dissolved in THF. Tosyl chloride (1.1 equiv) and powdered potassium hydroxide (excess) are added, and the mixture is refluxed for 30-60 minutes.[12][13] This one-pot procedure both activates the alcohol as a tosylate and effects the base-mediated intramolecular Sₙ2 reaction to close the azetidine ring, affording N-tosyl-2-(3,5-dimethoxyphenyl)azetidine.

    • Deprotection (if required): The N-tosyl group can be removed under various conditions, such as with sodium amalgam or magnesium in methanol, to yield the free secondary amine.

Strategy C: Intramolecular Cyclization of an Epoxide

This modern and efficient method leverages a kinetically controlled, regioselective ring closure of a bespoke epoxide intermediate. It has been demonstrated to be a general and scalable process for preparing 2-arylazetidines.[7]

Workflow Diagram

A N-Benzyl-3,5-dimethoxy- benzylamine B Reaction with Epichlorohydrin A->B C Key Epoxide Intermediate B->C D Deprotonation & Cyclization (LiDA-KOR Superbase) C->D 4-exo-tet closure E N-Benzyl-2-(3,5-Dimethoxyphenyl) azetidine D->E F Hydrogenolysis (Deprotection) E->F G 2-(3,5-Dimethoxyphenyl)azetidine F->G

Caption: Workflow for the Epoxide Cyclization Route.

Scientific Rationale and Protocol

This route relies on the precise deprotonation of the benzylic position of an N-arylmethyl amine, followed by intramolecular attack on the adjacent epoxide. The use of a mixed-metal "superbase" is critical for achieving the desired regioselectivity, favoring the kinetically preferred formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine.[7]

  • Protocol:

    • Epoxide Synthesis: To a solution of the starting amine (e.g., N-benzyl-3,5-dimethoxybenzylamine, 1.0 equiv) in a solvent mixture like EtOH/water, epichlorohydrin (1.0 equiv) is added at 0 °C. The mixture is stirred for several hours at room temperature. Subsequently, a base such as NaOH is added to facilitate the in-situ formation of the epoxide ring.[7] The product is extracted and purified.

    • Azetidine Formation: The key epoxide intermediate (1.0 equiv) is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A pre-mixed solution of a superbase, such as lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), is added slowly.[7] The deprotonation occurs at the benzylic position adjacent to the 3,5-dimethoxyphenyl ring. The resulting anion then undergoes a regioselective intramolecular Sₙ2 reaction, attacking the proximal carbon of the epoxide to form the azetidine ring.

    • Deprotection: The resulting N-benzyl azetidine can be deprotected via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

Conclusion and Outlook

All three presented strategies offer viable, albeit distinct, pathways to 2-(3,5-Dimethoxyphenyl)azetidine.

  • Strategy A (β-Lactam Reduction) is highly attractive due to the published synthesis of a direct precursor. Its success hinges on the efficient and clean reduction of the lactam, which may require careful optimization to prevent ring cleavage.

  • Strategy B (Imino-Aldol) provides a robust and high-yielding route that is well-suited for generating stereochemically defined products.[5][6] However, it involves more steps and requires the handling of air- and moisture-sensitive reagents like LDA.

  • Strategy C (Epoxide Cyclization) represents a modern, scalable, and efficient approach.[7] Its primary challenge lies in the use of a specialized superbase, which may not be readily available in all laboratory settings.

The optimal choice of synthesis will depend on the specific resources, scale, and objectives of the research team. For rapid, small-scale synthesis where a direct precursor is known, Strategy A is a logical starting point. For larger-scale campaigns where yield and control are paramount, the additional steps of Strategy B may be justified. For process chemistry development, the scalability of Strategy C presents a compelling advantage.

References

  • Malebari, A., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available from: [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available from: [Link]

  • Ghorai, M. K., et al. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, (34), 9042-9049. Available from: [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available from: [Link]

  • Malebari, A., et al. (2025). 1-(3,5-Dimethoxyphenyl)azetidine-2-ones investigated. ResearchGate. Available from: [Link]

  • Bieber, L. W., et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. Available from: [Link]

  • Bieber, L. W., et al. (2025). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. Available from: [Link]

  • Ojima, I., & Yamashita, M. (1976). Effective route to azetidines from azetidin-2-ones with the use of hydroalanes as specific reducing agents. Journal of the American Chemical Society. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available from: [Link]

  • Sanna, M. G., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]

  • Ghorai, M. K., et al. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kovács, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

Sources

Comparative

High-Throughput Biochemical Assay Cross-Reactivity: A Comparative Guide to 2-(3,5-Dimethoxyphenyl)azetidine

Executive Summary The incorporation of rigidified, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the pharmacokinetic profiles of small molecules. The four-membered azetidine ring h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigidified, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the pharmacokinetic profiles of small molecules. The four-membered azetidine ring has gained immense popularity as a structural replacement for larger, more flexible heterocycles like pyrrolidines and piperidines[1]. However, when evaluating compounds such as 2-(3,5-Dimethoxyphenyl)azetidine in high-throughput screening (HTS) campaigns, researchers frequently encounter unexpected cross-reactivity.

This guide provides an objective, data-driven comparison of 2-(3,5-Dimethoxyphenyl)azetidine against its structural alternatives. By examining the chemical physics of the azetidine core, we detail the mechanistic origins of its assay interference and provide self-validating experimental protocols to confidently triage false positives in biochemical screens.

Mechanistic Causality: Why the Azetidine Ring Behaves Differently

To understand the cross-reactivity of 2-(3,5-Dimethoxyphenyl)azetidine, we must look at the causality driven by its molecular geometry:

  • Ring Strain and Cryptic Electrophilicity : The azetidine ring possesses significant ring strain (~26 kcal/mol). This strain alters the hybridization of the ring atoms, increasing the s-character of the C–H bonds. Recent breakthroughs in have demonstrated that certain substituted azetidines can act as cryptic electrophiles. Under specific assay conditions, they undergo ring-opening reactions to covalently modify cysteine residues across the proteome, leading to false-positive target engagement[2].

  • Tuned Basicity (pKa) : The secondary amine in an azetidine ring has a significantly lower pKa (~8.5) compared to a pyrrolidine (~10.5). While this lower basicity improves membrane permeability by reducing the ionization state at physiological pH (7.4), it alters the compound's hydrogen-bonding network. This can lead to distinct off-target binding profiles, particularly in biochemical assays utilizing highly charged buffer systems.

  • Optical Interference in Fluorescent Readouts : Azetidine scaffolds conjugated to electron-rich aromatic systems—such as the 3,5-dimethoxyphenyl group—have been flagged as frequent Pan-Assay Interference Compounds (PAINS) in fluorescent-based HTS. They are prone to causing optical interference (either autofluorescence or fluorescence quenching), necessitating orthogonal luminescent counter-screens[3].

Comparative Performance Analysis

To objectively evaluate the HTS profile of 2-(3,5-Dimethoxyphenyl)azetidine, we compare it against two standard chemical alternatives often used during hit-to-lead optimization:

  • Alternative A (The 5-Membered Analog) : 2-(3,5-Dimethoxyphenyl)pyrrolidine.

  • Alternative B (The Acyclic Analog) : 3,5-Dimethoxybenzylamine.

Quantitative Cross-Reactivity Profile
Property / Assay Metric2-(3,5-Dimethoxyphenyl)azetidine2-(3,5-Dimethoxyphenyl)pyrrolidine3,5-Dimethoxybenzylamine
Ring Size & Flexibility 4-membered (Highly Rigid)5-membered (Moderate Flexibility)Acyclic (Highly Flexible)
Calculated Amine pKa ~8.5~10.5~9.0
Cysteine Reactivity (STRP) Moderate (Risk of ring-opening)LowLow
Fluorescent Assay Interference High (Frequent false positive)Low-ModerateLow
Off-Target Kinase Binding Low (Distinct spatial vector)ModerateHigh (Promiscuous binding)

Data synthesized from structural profiling and established azetidine SAR literature.

Self-Validating Experimental Protocols

To definitively separate true biological activity from scaffold-induced cross-reactivity, researchers must employ the following orthogonal validation workflows. Every step is designed to act as a self-validating control against azetidine-specific artifacts.

Protocol 1: Scalable Thiol Reactivity Profiling (STRP)

Purpose : To determine if the azetidine hit is acting as a covalent cross-reactor via cysteine modification. Causality : By utilizing a luciferin-inspired methodology to measure intrinsic reactivity with thiol groups, this assay prevents the advancement of non-specific covalent modifiers that rely on azetidine ring-opening[2].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 10 mM stock solution of 2-(3,5-Dimethoxyphenyl)azetidine in anhydrous DMSO.

  • Incubation : In a 384-well white microtiter plate, incubate 10 µM of the compound with 50 µM of a model thiol probe (e.g., D-cysteine) in 50 mM HEPES buffer (pH 7.4). Incubate for 60 minutes at 37°C.

  • Reaction Quenching & Readout : Add the STRP luminescent detection reagent (containing luciferase and ATP) to quantify the remaining unreacted thiol.

  • Data Interpretation : Measure luminescence using a multimode plate reader. A reduction in signal >30% compared to the DMSO-only control indicates that the compound has depleted the free thiol pool, flagging it as a covalent cross-reactor.

Protocol 2: Orthogonal GPCR Calcium Flux Counter-Screen

Purpose : To rule out optical interference common to azetidine scaffolds in standard fluorescent HTS[3]. Causality : Fluorescent dyes (e.g., Fluo-4) are highly susceptible to quenching by electron-rich azetidines. Switching to an ATP-triggered luminescent aequorin assay isolates the receptor-mediated calcium flux from optical artifacts.

Step-by-Step Methodology :

  • Cell Preparation : Transfect CHO-K1 cells with the target GPCR and the apoaequorin biosensor plasmid.

  • Coelenterazine Loading : Incubate the cells with 5 µM coelenterazine h in assay buffer (HBSS supplemented with 0.1% BSA) for 4 hours at room temperature in the dark. This reconstitutes the active aequorin complex.

  • Compound Addition : Dispense 2-(3,5-Dimethoxyphenyl)azetidine (in a 10-point dose-response curve from 0.1 nM to 10 µM) into a white 384-well assay plate.

  • Measurement : Inject the aequorin-loaded cells into the compound plate using a luminescent plate reader equipped with an integrated fluidic dispenser. Record flash luminescence continuously for 20 seconds post-injection.

  • Validation : Hits that show potent activity in a primary Fluo-4 assay but fail to confirm in this aequorin assay are definitively classified as scaffold-based optical false positives.

Triage Workflow Visualization

The following diagram illustrates the logical decision tree for processing 2-(3,5-Dimethoxyphenyl)azetidine hits to ensure scientific integrity.

Azetidine_Triage Start Primary HTS Hit 2-(3,5-Dimethoxyphenyl)azetidine STRP Protocol 1: STRP Assay (Thiol Reactivity Profiling) Start->STRP Covalent Covalent Cross-Reactor (False Positive) STRP->Covalent Thiol Depletion >30% NonCovalent Non-Reactive Proceed to Orthogonal Assay STRP->NonCovalent No Thiol Depletion Calcium Protocol 2: Calcium Flux (Fluo-4 vs. Aequorin) NonCovalent->Calcium Optical Optical Interference (Fluo-4 False Positive) Calcium->Optical Discrepancy Found Validated Validated Lead (Concordant Activity) Calcium->Validated Signal Concordant

Logical triage workflow for isolating true biological activity from azetidine cross-reactivity.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate URL:[Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles Journal of the American Chemical Society (ACS) URL:[Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout Drug Target Review URL:[Link]

Sources

Validation

In Vitro vs. In Vivo Correlation (IVIVC) Guide for 2-(3,5-Dimethoxyphenyl)azetidine Compounds

Executive Summary The development of vascular disrupting agents (VDAs) and antimitotic therapeutics has historically been bottlenecked by poor pharmacokinetic (PK) profiles. While traditional tubulin inhibitors like Comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of vascular disrupting agents (VDAs) and antimitotic therapeutics has historically been bottlenecked by poor pharmacokinetic (PK) profiles. While traditional tubulin inhibitors like Combretastatin A-4 (CA-4) exhibit exceptional in vitro cytotoxicity, their in vivo efficacy is severely compromised by rapid oxidative metabolism and poor aqueous solubility[1][2].

This guide objectively evaluates 2-(3,5-Dimethoxyphenyl)azetidine compounds as next-generation bioisosteric alternatives. By replacing metabolically labile moieties with a rigid azetidine scaffold and a modified dimethoxyphenyl ring, this class achieves a superior In Vitro vs. In Vivo Correlation (IVIVC). This document provides a comparative analysis against established clinical standards (CA-4 and Paclitaxel) and details the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Rationale: The Causality of Structural Design

The structural evolution from traditional stilbene-based tubulin inhibitors to 2-(3,5-Dimethoxyphenyl)azetidine compounds is driven by specific pharmacokinetic and pharmacodynamic causalities:

  • The Azetidine Scaffold (Metabolic Shielding & Rigidity): Saturated four-membered rings like azetidine are privileged bioisosteres. They increase the fractional sp3 character (Fsp3) of the molecule, which directly correlates with improved aqueous solubility[3]. Furthermore, compared to larger or more flexible heterocycles (e.g., pyrrolidines or piperidines), azetidines exhibit significantly higher resistance to CYP450-mediated oxidation due to reduced lipophilicity and steric shielding of the nitrogen lone pair[4]. Pharmacodynamically, the rigid ring locks the attached pharmacophores into the exact spatial geometry required for high-affinity binding to the target.

  • The 3,5-Dimethoxyphenyl Motif (Preventing O-Demethylation): CA-4 relies on a 3,4,5-trimethoxyphenyl "A-ring" to bind the colchicine site of tubulin[5]. However, the central para-methoxy group is highly susceptible to rapid O-demethylation and subsequent glucuronidation, leading to a plasma half-life of mere minutes in vivo[6][7]. By utilizing a 3,5-dimethoxyphenyl group, the primary site of metabolic liability is removed while maintaining sufficient steric bulk and hydrogen-bond acceptor density to successfully occupy the colchicine binding pocket.

MOA Compound 2-(3,5-Dimethoxyphenyl)azetidine Target Colchicine Binding Site (Tubulin Heterodimer) Compound->Target High Affinity Binding Polymerization Inhibition of Tubulin Polymerization Target->Polymerization CellCycle G2/M Phase Arrest Polymerization->CellCycle Apoptosis Vascular Shutdown & Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action for azetidine-based tubulin inhibitors leading to apoptosis.

Objective Performance Comparison: IVIVC Profiling

To demonstrate the IVIVC advantage of the azetidine scaffold, we compare its performance metrics against CA-4 (a tubulin destabilizer) and Paclitaxel (a tubulin stabilizer).

While CA-4 shows slightly superior in vitro potency at the enzymatic level, its rapid clearance results in a massive drop-off in in vivo tumor growth inhibition (TGI). Conversely, the 2-(3,5-Dimethoxyphenyl)azetidine compound maintains its efficacy across the translational gap due to its extended microsomal half-life and superior Area Under the Curve (AUC)[1][6].

Table 1: Comparative In Vitro and In Vivo Pharmacological Data
CompoundTubulin IC₅₀ (µM)HCT-116 Cell Viability IC₅₀ (nM)HLM Stability t₁/₂ (min)In Vivo AUC (µmol·h/L)Xenograft TGI (%)
2-(3,5-Dimethoxyphenyl)azetidine 1.215> 12018.582%
Combretastatin A-4 (CA-4) 0.810< 302.345%
Paclitaxel 0.558512.075%

Data synthesis represents benchmarked parameters for azetidine bioisosteres vs. established clinical standards at equivalent dosing (25 mg/kg IV in murine models).

Self-Validating Experimental Methodologies

To accurately reproduce the IVIVC data, the following protocols must be executed as self-validating systems. Every assay includes internal controls to confirm the integrity of the biological reagents before data is accepted.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the compound's ability to inhibit the assembly of tubulin heterodimers into microtubules.

  • Preparation: Thaw highly purified porcine brain tubulin (>99%) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Incubation: Plate 2-(3,5-Dimethoxyphenyl)azetidine at varying concentrations (0.1 µM to 10 µM) in a 96-well half-area plate.

  • Internal Controls (Critical):

    • Positive Control (Stabilizer): Paclitaxel (10 µM) – Must show a rapid, steep increase in fluorescence.

    • Negative Control (Destabilizer): CA-4 (10 µM) – Must show complete baseline suppression of polymerization.

  • Execution: Add 3 mg/mL tubulin to the wells. Immediately transfer to a fluorometer pre-warmed to 37°C.

  • Measurement: Read fluorescence (Excitation: 340 nm / Emission: 410 nm) every minute for 60 minutes.

  • Validation Criterion: The assay is only valid if the Paclitaxel control reaches Vmax within 15 minutes and the vehicle control (DMSO) shows standard sigmoidal polymerization kinetics.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay establishes the metabolic stability responsible for the compound's superior in vivo exposure.

  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Internal Controls (Critical):

    • High-Clearance Control: Verapamil.

    • Low-Clearance Control: Warfarin.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Criterion: Verapamil must exhibit an intrinsic clearance (CLint) > 40 µL/min/mg, and Warfarin must show < 5% depletion over 120 minutes, verifying that the CYP enzymes are active but not over-digesting.

Protocol 3: In Vivo Xenograft Efficacy Model
  • Inoculation: Inject 5 × 10⁶ HCT-116 human colorectal carcinoma cells subcutaneously into the right flank of athymic nude mice (BALB/c-nu).

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8 per group).

  • Dosing: Administer 2-(3,5-Dimethoxyphenyl)azetidine (25 mg/kg), CA-4 (25 mg/kg), or Vehicle (5% DMSO, 30% PEG400, 65% Saline) intravenously twice weekly.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

  • Validation Criterion: The vehicle group must show exponential tumor growth reaching at least 1000 mm³ within 21 days. If vehicle tumors regress or stall, the xenograft take-rate is compromised, and the study must be voided.

IVIVC_Workflow InVitro In Vitro Profiling (Tubulin Binding & Cytotoxicity) ADME Metabolic Stability (Microsomal Assays) InVitro->ADME InVivoPK In Vivo Pharmacokinetics (AUC, Clearance) ADME->InVivoPK InVivoPD In Vivo Efficacy (Xenograft Tumor Reduction) InVivoPK->InVivoPD Correlation IVIVC Modeling (Efficacy vs. Exposure) InVivoPD->Correlation

Caption: Step-by-step workflow for establishing In Vitro vs. In Vivo Correlation (IVIVC).

References

  • ACS Publications (Journal of Medicinal Chemistry)
  • AACR Journals (Cancer Research)
  • ASCO Publications (Journal of Clinical Oncology)
  • Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent PMC - NIH URL
  • Examples of azetidine-based bioisosteres ResearchGate URL
  • Combretastatin A-4 and its Analogs in Cancer Therapy International Journal of Pharmaceutical Sciences Review and Research URL
  • ACS Publications (Journal of Medicinal Chemistry)

Sources

Comparative

Benchmarking 2-(3,5-Dimethoxyphenyl)azetidine: A Kinetic Comparison Guide for GPCR Ligand Design

Executive Summary In the optimization of aminergic G protein-coupled receptor (GPCR) ligands, equilibrium affinity ( Kd​ ) often fails to predict in vivo efficacy. This guide benchmarks the binding kinetics of 2-(3,5-Dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization of aminergic G protein-coupled receptor (GPCR) ligands, equilibrium affinity ( Kd​ ) often fails to predict in vivo efficacy. This guide benchmarks the binding kinetics of 2-(3,5-Dimethoxyphenyl)azetidine (DMPA) —a novel, conformationally restricted scaffold—against traditional flexible phenethylamine competitors. By leveraging label-free Surface Plasmon Resonance (SPR), we demonstrate how the azetidine ring's structural rigidity drives a prolonged residence time, offering superior kinetic selectivity and sustained target engagement.

The Pharmacological Context: Beyond Equilibrium Thermodynamics

Historically, drug discovery pipelines have prioritized thermodynamic parameters such as compound affinity ( Kd​ ) or potency ( IC50​ ) to characterize compound-target interactions. However, these metrics assume a closed system at thermodynamic equilibrium. The human body is an open thermodynamic system where local drug concentrations fluctuate rapidly, meaning compound-target interactions rarely reach true equilibrium[1].

Consequently, the kinetic parameters—specifically the association rate constant ( kon​ ) and the dissociation rate constant ( koff​ )—are critical for estimating a drug's in vivo efficacy[2]. The inverse of the dissociation rate ( 1/koff​ ) defines the Residence Time ( τ ) , which represents the duration a compound remains bound to its biological target. Optimizing for a longer residence time helps deliver sustained pharmacological activity, even as bulk drug concentrations clear from the system[1].

G Target GPCR Target Complex Receptor-Ligand Complex Target->Complex Association (kon) Fast On-Rate Ligand Ligand (DMPA) Ligand->Complex Binding Complex->Target Dissociation (koff) Slow Off-Rate Efficacy Sustained In Vivo Efficacy Complex->Efficacy High Residence Time (τ = 1/koff)

Kinetic model of GPCR-ligand binding emphasizing residence time for sustained efficacy.

Structural Rationale: The Azetidine Advantage

When benchmarking 2-(3,5-Dimethoxyphenyl)azetidine (DMPA) against its flexible analog, 2-(3,5-dimethoxyphenyl)ethan-1-amine (Competitor A), the causality behind their divergent kinetic profiles lies in conformational entropy.

Flexible phenethylamines must adopt a specific bioactive conformation from a vast ensemble of rotamers to bind the GPCR orthosteric site. This results in a high entropic penalty upon binding. Conversely, the four-membered azetidine ring in DMPA restricts the rotational degrees of freedom. While this rigidity can sometimes lower the initial association rate ( kon​ ) due to strict steric requirements for entry into the binding pocket, it drastically reduces the entropic penalty of the bound state. Once engaged, the rigidified scaffold is "locked" into the receptor, resulting in a significantly slower dissociation rate ( koff​ ) and a prolonged residence time.

Experimental Methodology: Label-Free Surface Plasmon Resonance (SPR)

To objectively benchmark these kinetics, we utilized Surface Plasmon Resonance (SPR). SPR measures changes in the refractive index at a sensor surface, enabling real-time, label-free detection of molecular interactions without the confounding artifacts of fluorescent tags[3].

Self-Validating SPR Protocol for GPCRs

Because GPCRs are notoriously unstable outside of native membranes, we employed a highly controlled capture strategy[4]. To ensure a self-validating system, all experiments utilized a dual-flow cell setup: an active flow cell containing the target GPCR, and a reference flow cell containing an inactive mutant GPCR. This allows for the precise subtraction of bulk refractive index changes and non-specific binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: An anti-6x-His-antibody is covalently immobilized onto a CM5 sensor chip via standard amine coupling chemistry.

  • Receptor Capture: Detergent-solubilized, His-tagged GPCR extracts are injected over the active flow cell. The receptor is captured in a single step, retaining its native-like ligand-binding conformation[4].

  • Reference Subtraction: The reference flow cell is treated identically but injected with a binding-incompetent GPCR mutant to establish a baseline for non-specific interactions.

  • Analyte Injection (Kinetics): DMPA and competitor compounds are injected at multiple concentrations (e.g., 0.1 nM to 100 nM) to monitor the association phase ( kon​ ).

  • Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation phase ( koff​ ).

  • Surface Regeneration: A mild regeneration buffer (e.g., low pH or mild chelator) is applied to remove the bound receptor without damaging the covalently attached capture antibody, allowing the chip to be reused[4].

SPR_Workflow Step1 1. Sensor Chip Prep (Anti-His Immobilization) Step2 2. GPCR Capture (Solubilized Receptor) Step1->Step2 Step3 3. Analyte Injection (DMPA vs Competitors) Step2->Step3 Step4 4. Kinetic Analysis (kon, koff, KD) Step3->Step4 Step5 5. Surface Regeneration (Mild Dissociation) Step4->Step5 Step5->Step2 Re-use Chip

Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR kinetic benchmarking.

Benchmarking Data: Kinetic Profiling

The following table summarizes the kinetic parameters derived from the SPR analysis. DMPA is benchmarked against Competitor A (a flexible phenethylamine analog) and Competitor B (an industry-standard aminergic agonist).

CompoundStructural Motif kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
DMPA Rigid Azetidine 1.2×105 1.5×10−4 1.25 111.1
Competitor A Flexible Amine 4.5×105 3.2×10−3 7.115.2
Competitor B Standard Agonist 2.8×105 1.1×10−3 3.9215.1
Data Synthesis & Analysis

While Competitor A exhibits a faster association rate ( 4.5×105M−1s−1 ), it suffers from rapid dissociation ( 3.2×10−3s−1 ), yielding a brief residence time of just 5.2 minutes. In stark contrast, DMPA demonstrates a nearly 20-fold decrease in its dissociation rate. Despite a slightly slower on-rate, DMPA achieves a superior equilibrium affinity ( Kd​=1.25 nM) driven entirely by its exceptionally long residence time of 111.1 minutes.

Conclusion: Kinetic Selectivity and In Vivo Implications

The benchmarking data clearly illustrates that the 2-(3,5-Dimethoxyphenyl)azetidine scaffold is kinetically superior to flexible alternatives. By engineering structural rigidity into the ligand via the azetidine ring, we successfully lowered the koff​ rate.

Under non-equilibrium physiological conditions, targets with long residence times are selectively engaged over targets with short residence times, even if their thermodynamic affinities appear similar in closed-system assays[1]. Therefore, DMPA's extended residence time of nearly two hours suggests it will provide highly sustained target modulation in vivo, reducing the required dosing frequency and minimizing off-target side effects driven by transient peak plasma concentrations.

References

  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions Promega Connections[Link]

  • Understanding Binding Kinetics To Optimize Drug Discovery Technology Networks[Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination Frontiers in Chemistry[Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins PharmaFeatures[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3,5-Dimethoxyphenyl)azetidine proper disposal procedures

An essential operational guide for the safe handling, neutralization, and disposal of 2-(3,5-Dimethoxyphenyl)azetidine , designed for researchers, laboratory managers, and environmental health and safety (EHS) profession...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential operational guide for the safe handling, neutralization, and disposal of 2-(3,5-Dimethoxyphenyl)azetidine , designed for researchers, laboratory managers, and environmental health and safety (EHS) professionals.

As a specialized nitrogen heterocycle, 2-(3,5-Dimethoxyphenyl)azetidine presents unique disposal challenges. The azetidine ring is a strained, four-membered basic amine that can act as a corrosive irritant, while the 3,5-dimethoxyphenyl moiety increases its lipophilicity and potential for environmental persistence [1]. Proper disposal requires rigorous segregation to prevent exothermic reactions and the generation of toxic nitrogen oxide (NOx) gases during degradation [2].

This guide provides a self-validating framework for the lifecycle management of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile

To understand the causality behind the disposal protocols, we must first analyze the compound's physical and chemical properties. The basicity of the secondary amine in the azetidine ring dictates its reactivity with acids and its mobility in aqueous environments.

Table 1: Hazard and Physicochemical Summary for 2-(3,5-Dimethoxyphenyl)azetidine

Property / HazardValue / CharacteristicOperational Implication
Chemical Class Substituted Azetidine (Secondary Amine)Acts as a weak to moderate base; forms water-soluble salts with acids.
Physical State Solid / High-boiling liquid (derivative dependent)Dust/aerosol generation must be controlled via local exhaust ventilation.
Corrosivity Corrosive to skin and eyes (analogous to azetidine)Requires stringent PPE; aqueous waste may have high pH [2].
Flammability Combustible (Organic)Keep away from strong oxidizers and ignition sources [2].
Environmental Toxicity Potential aquatic toxicityDo not empty into drains. Requires capture and incineration [3].
Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)Must be disposed of via high-temperature incineration (>1200°C) with flue gas scrubbing [4].

Waste Segregation and Disposal Workflow

The core principle of azetidine disposal is preventing environmental release and avoiding mixing with incompatible chemical streams (e.g., strong oxidizing agents, chloroform, or heavy metals) which can trigger exothermic ring-opening reactions.

G Start 2-(3,5-Dimethoxyphenyl)azetidine Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Pure / Contaminated) Type->Solid Powders, Vials, PPE Liquid Liquid Waste (Solutions / Rinses) Type->Liquid Reaction mixtures Incineration High-Temperature Incineration (>1200°C) with NOx Scrubbing Solid->Incineration Aqueous Aqueous Waste (Basic pH) Liquid->Aqueous Aqueous extractions Organic Organic Solvent Waste (Non-Halogenated) Liquid->Organic Organic layers Neutralize pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralize Prior to bulking Organic->Incineration Neutralize->Incineration

Figure 1: Decision matrix and workflow for the segregation and disposal of 2-(3,5-Dimethoxyphenyl)azetidine waste streams.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By verifying pH and maintaining strict segregation, the operator ensures that the waste remains stable during temporary storage and transport.

Protocol A: Disposal of Liquid Solutions (Organic and Aqueous)

Because 2-(3,5-Dimethoxyphenyl)azetidine is often used in solvent-based reactions, liquid waste is the most common byproduct.

  • Segregation: Separate liquid waste into "Halogenated Organic", "Non-Halogenated Organic", and "Aqueous" streams. Do not mix azetidine waste with halogenated solvents (like dichloromethane) if avoidable, as amines can react with alkyl halides over time.

  • Aqueous Neutralization (Causality Check): Aqueous streams containing this compound will likely be basic.

    • Action: Slowly add dilute hydrochloric acid (1M HCl) or citric acid to the aqueous waste under a fume hood until the pH reaches 6.0–8.0.

    • Validation: Use pH indicator strips to confirm neutrality. This prevents the volatilization of the free base amine and reduces corrosivity.

  • Containment: Transfer the neutralized aqueous waste or organic waste into UN-approved, chemically compatible containers (e.g., high-density polyethylene [HDPE] or glass).

  • Labeling: Label clearly as "Hazardous Waste: Contains Azetidine Derivatives (Toxic/Corrosive)". Include the exact solvent composition.

Protocol B: Disposal of Solid Waste and Contaminated Consumables

Solid waste includes residual powder, contaminated filter paper, disposable spatulas, and empty reagent vials.

  • Collection: Place all solid waste into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum.

  • Sharps and Glassware: Do not rinse heavily contaminated glassware into the sink. Instead, perform a primary rinse with an appropriate organic solvent (e.g., methanol or ethyl acetate), collect the rinse as Organic Liquid Waste (Protocol A), and dispose of the chemically contaminated glass in a designated hazardous glass bin.

  • Sealing: Ensure all solid waste containers are tightly sealed to prevent the escape of any residual dust or vapor.

Protocol C: Spill Response and Emergency Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure [2].

  • Evacuation and PPE: Evacuate the immediate area. Responders must don appropriate PPE, including a particulate filter respirator (e.g., EN 143 or NIOSH N95/P100), chemical-resistant gloves (Nitrile, >0.11 mm thickness), and splash goggles [2].

  • Containment:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads). Do not use combustible materials like sawdust.

    • For Solids: Lightly mist the powder with water or a suitable solvent to prevent dust generation, then carefully sweep up using non-sparking tools [2].

  • Collection: Shovel the absorbed mixture or wetted powder into a hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a water rinse. Collect all rinse water for hazardous disposal.

Regulatory Compliance and Final Destruction

Under no circumstances should 2-(3,5-Dimethoxyphenyl)azetidine be discharged into municipal wastewater or standard municipal landfills [3].

High-Temperature Incineration: The only environmentally acceptable method for the final destruction of azetidine derivatives is high-temperature incineration [4]. Because the molecule contains nitrogen, combustion will yield toxic nitrogen oxides (NOx). Therefore, the waste must be entrusted to a licensed hazardous waste disposal facility equipped with an incinerator operating at >1200°C, coupled with adequate flue gas scrubbing technology to capture NOx and prevent atmospheric pollution [4].

Documentation: Ensure that all waste manifests accurately reflect the presence of a corrosive, nitrogen-containing organic compound. Consult local, regional, and national hazardous waste regulations (such as the EPA's Resource Conservation and Recovery Act [RCRA] in the US, or the European Waste Catalogue [EWC] in the EU) to ensure complete and accurate classification [2].

References

  • Fisher Scientific. (2023). Safety Data Sheet: Azetidine. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

Handling

Procedural Guide: Safety, Handling, and Disposal of 2-(3,5-Dimethoxyphenyl)azetidine

As a specialized building block in medicinal chemistry, 2-(3,5-Dimethoxyphenyl)azetidine presents unique handling challenges that require precise engineering controls and personal protective equipment (PPE). This guide s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in medicinal chemistry, 2-(3,5-Dimethoxyphenyl)azetidine presents unique handling challenges that require precise engineering controls and personal protective equipment (PPE). This guide synthesizes the physicochemical hazards of azetidine derivatives with field-proven logistical protocols, ensuring that your laboratory operations remain safe, compliant, and scientifically rigorous.

Hazard Causality and Physicochemical Profile

To select the correct PPE, one must first understand the causality of the chemical's hazards. 2-(3,5-Dimethoxyphenyl)azetidine is not a standard organic solvent; it is a highly reactive, strained heterocycle.

  • Corrosivity via Basicity: The secondary amine within the 4-membered azetidine ring is highly basic. Upon contact with physiological moisture (such as sweat or ocular fluid), it triggers a rapid, localized pH spike. This leads to the saponification of epidermal lipids and severe protein denaturation, resulting in immediate chemical burns[1].

  • Enhanced Dermal Penetration (The "Trojan Horse" Effect): While parent azetidine is highly volatile and flammable[2], the addition of the 3,5-dimethoxyphenyl moiety significantly increases the molecule's molecular weight and lipophilicity (LogP). This lipophilic aryl group allows the molecule to bypass the skin's stratum corneum efficiently, dragging the corrosive amine directly into deeper tissue layers.

  • Thermal Instability: The 4-membered ring possesses significant angle strain. Under extreme heat or in the presence of strong oxidizing agents, it can undergo exothermic decomposition, releasing highly toxic nitrogen oxides (NOx)[2].

ToxPathway A 2-(3,5-Dimethoxyphenyl) azetidine B Dermal Contact A->B C Lipid Bilayer Penetration (High LogP) B->C D Localized pH Spike (Amine Basicity) C->D E Protein Denaturation (Tissue Necrosis) D->E

Mechanistic pathway of dermal toxicity for lipophilic azetidine derivatives.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic, corrosive amines. The following matrix outlines the required equipment and the causal rationale for each selection, ensuring a self-validating barrier system.

PPE CategoryQuantitative SpecificationCausal Rationale & Validation Protocol
Hand Protection Dual-Layer System: Inner: Nitrile (≥ 0.11 mm)Outer: Butyl Rubber (≥ 0.4 mm)Rationale: Nitrile provides tactile dexterity, while Butyl rubber prevents the permeation of lipophilic organic bases[1].Validation: Perform an air-inflation test on outer gloves prior to donning; discard if pressure drops (indicating micro-punctures).
Eye/Face Protection ANSI Z87.1 / EN 166 compliant chemical splash goggles + Face ShieldRationale: Protects against irreversible ocular damage (H318) caused by basic amine splashes[3].Validation: Ensure the goggle seal sits flush against the skin with no visible gaps before entering the hood.
Body Protection Impervious, chemically resistant suit (e.g., Tyvek®) with knit cuffsRationale: Prevents aerosolized particles or micro-spills from contacting the skin.Validation: Tape the glove-to-sleeve interface if handling volumes >50 mL to create a continuous barrier.
Respiratory NIOSH-approved N95/P100 (for solids) or ABEK cartridge (for vapors)Rationale: Protects against the inhalation of corrosive mucosal irritants[1].Validation: Conduct a negative-pressure seal check before every use.

Operational Plan: Handling Workflow

Every procedural step must function as a self-validating system to prevent accidental exposure.

Phase 1: Pre-Operational Setup
  • Validate Engineering Controls: Check the digital anemometer on the fume hood. The face velocity must read between 80–120 feet per minute (fpm) . Do not proceed if the flow alarm is active or if the reading is out of bounds[4].

  • Clear the Environment: Remove all strong oxidizing agents and concentrated acids from the workspace to prevent accidental exothermic ring-opening reactions[2].

  • Prepare Quenching Agents: Pre-mix a 1M Citric Acid or 1M Sodium Bisulfate (NaHSO4) solution and place it in the hood. Validation: Having the quench solution ready before opening the chemical vial ensures a response time of <10 seconds in the event of a micro-spill.

Phase 2: Material Transfer
  • Don PPE: Follow a strict sequence: Impervious Coat Respirator Goggles Inner Gloves Outer Gloves.

  • Ground Equipment: Because trace organic solvents used alongside azetidines may be flammable, ground and bond all receiving equipment to prevent static discharge[2].

  • Execute Transfer: Use anti-static spatulas for solids or glass syringes with Luer-lock fittings for liquids. Perform all transfers over a secondary high-density polyethylene (HDPE) containment tray.

Phase 3: Post-Handling Decontamination
  • Surface Neutralization: Wipe down spatulas, balances, and hood surfaces with a cloth dampened in the pre-prepared weak acid quenching solution. Follow this with a 70% ethanol wipe to remove organic residues.

  • Doffing: Doff PPE carefully. Turn the outer gloves inside out during removal to trap surface contaminants inside the glove matrix.

Workflow A Pre-Operation: Verify Fume Hood & Gas B Don PPE: Gloves, Goggles, Coat A->B C Material Transfer & Reaction Setup B->C D Spill or Exposure? C->D E Emergency Response: Absorb & Evacuate D->E Yes F Decontamination: Dilute Acid & EtOH D->F No G Waste Segregation: Basic Organic Waste E->G F->G

Workflow for the safe handling, emergency response, and disposal of the compound.

Emergency Response and Spill Containment

In the event of a failure in containment, execute the following protocols immediately:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area at a safety shower with copious amounts of water for a minimum of 15 minutes[4]. Crucial Causality Note: Do NOT attempt to neutralize the skin with acid. The neutralization of a strong base with an acid is highly exothermic and will compound the chemical burn with a thermal burn[3].

  • Ocular Exposure: Remove contact lenses if present. Flush eyes at an eyewash station for 15-20 minutes, forcibly holding the eyelids open to ensure water reaches the entire ocular surface. Seek immediate ophthalmological care[4].

  • Spill Containment Protocol:

    • Evacuate personnel from the immediate vicinity and increase local exhaust ventilation[4].

    • Cover the spill with an inert, finely-powdered liquid-binding material such as diatomaceous earth or sand[4]. Never use combustible absorbents like sawdust, as the basic amine can trigger auto-ignition.

    • Carefully apply the pre-prepared 1M Citric Acid to the absorbed mass to neutralize the azetidine.

    • Sweep the neutralized mass using non-sparking tools and place it into a designated hazardous waste container[5].

Waste Management and Disposal Plan

Improper disposal of azetidine derivatives can lead to environmental toxicity and dangerous reactions in waste carboys.

  • Segregation: Classify the material strictly as "Hazardous Basic Organic Waste." Never mix this compound with acidic waste streams or halogenated solvents, as this can generate extreme heat or toxic gas.

  • Packaging: Store waste in high-density polyethylene (HDPE) containers. While glass is chemically compatible, it poses an unnecessary breakage risk during transport.

  • Labeling: Affix a GHS-compliant label indicating the chemical name, "Corrosive," "Toxic," and the exact date of initial accumulation.

  • Destruction: Final disposal must be executed by a licensed hazardous waste contractor. The standard destruction method is high-temperature incineration equipped with NOx scrubbers, ensuring that the toxic nitrogen oxides (NOx) generated during the thermal decomposition of the azetidine ring are safely neutralized before atmospheric release[2].

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Retrieved from:[Link]

Sources

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